Myristicin acid methyl ester-d3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C10H10O5 |
|---|---|
Molecular Weight |
213.20 g/mol |
IUPAC Name |
methyl 7-(trideuteriomethoxy)-1,3-benzodioxole-5-carboxylate |
InChI |
InChI=1S/C10H10O5/c1-12-7-3-6(10(11)13-2)4-8-9(7)15-5-14-8/h3-4H,5H2,1-2H3/i1D3 |
InChI Key |
DQQKIGXHWZLSCW-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC(=CC2=C1OCO2)C(=O)OC |
Canonical SMILES |
COC1=CC(=CC2=C1OCO2)C(=O)OC |
Origin of Product |
United States |
Foundational & Exploratory
Technical Monograph: Myristicin Acid Methyl Ester (CAS 22934-58-3)
This technical guide details the characterization, application, and quantification of Myristicin Acid Methyl Ester (CAS 22934-58-3), focusing on its role as a pharmaceutical impurity (specifically in the Tiropramide family) and a metabolite of the dietary phenylpropene Myristicin. It establishes the protocol for using its deuterated analog (Myristicin Acid Methyl Ester-d3 ) as an Internal Standard (IS) for precise quantification.
Analytical Guide for the Unlabeled Target & d3-Internal Standard Application
Executive Summary & Chemical Identity
Myristicin Acid Methyl Ester is the methyl ester derivative of 3-methoxy-4,5-methylenedioxybenzoic acid. It is distinct from "Methyl Myristate" (the fatty acid ester). In drug development, it serves as a critical reference standard for impurity profiling of benzamide-class pharmaceuticals and in toxicological studies of nutmeg-derived phenylpropenes.
Chemical Datasheet
| Property | Specification |
| Chemical Name | Methyl 7-methoxy-1,3-benzodioxole-5-carboxylate |
| Common Name | Myristicin Acid Methyl Ester |
| CAS Number (Unlabeled) | 22934-58-3 |
| CAS Number (d3-Labeled) | N/A (Often cited as this compound) |
| Molecular Formula | C₁₀H₁₀O₅ (Unlabeled) / C₁₀H₇D₃O₅ (Labeled) |
| Molecular Weight | 210.18 g/mol (Unlabeled) / ~213.20 g/mol (Labeled) |
| Structure | Methyl ester of a benzodioxole carboxylic acid with a methoxy group.[1][2][3][4][5][6][7][8][9][10][11][12] |
| Key Application | Pharmaceutical Impurity Standard (Tiropramide series), Metabolic Marker. |
Synthesis & Origin Mechanisms
Understanding the origin of CAS 22934-58-3 is vital for controlling it as an impurity or identifying it as a metabolite.
Synthetic Origin (Impurity Pathway)
In pharmaceutical synthesis, this compound often arises during the construction of the benzodioxole core from Gallic Acid derivatives. It acts as an intermediate or side-product in the synthesis of drugs requiring a 3,4,5-substituted aromatic ring (e.g., Trimebutine, Tiropramide analogs).
Metabolic Origin (Bio-Oxidation)
Myristicin (1-allyl-5-methoxy-3,4-methylenedioxybenzene), found in nutmeg, undergoes side-chain oxidation in the liver (CYP450 system).
-
Oxidation: The allyl side chain is oxidized to a carboxylic acid (Myristicin Acid).
-
Esterification: Subsequent methylation (often an artifact of extraction with methanol or phase II conjugation) yields the methyl ester.
Figure 1: Dual origin pathways of Myristicin Acid Methyl Ester via chemical synthesis (top) and biological metabolism (bottom).
Analytical Methodology: Quantification using d3-Internal Standard
To accurately quantify CAS 22934-58-3 in complex matrices (plasma, drug formulations), Isotope Dilution Mass Spectrometry (IDMS) is the gold standard. This method uses the d3-labeled analog to correct for ionization suppression and extraction losses.
The Principle of d3-Correction
The d3-analog (Methoxy-d3) has identical physicochemical properties (retention time, extraction efficiency) but a distinct mass shift (+3 Da).
-
Target Ion (Unlabeled): m/z 210.1
-
Reference Ion (Labeled): m/z 213.1
Experimental Protocol (LC-MS/MS)
A. Standard Preparation:
-
Stock Solution (Unlabeled): Dissolve 1 mg of CAS 22934-58-3 in 1 mL Methanol (1 mg/mL).
-
Internal Standard Stock (d3): Dissolve 1 mg of this compound in 1 mL Methanol.
-
Working Solution: Spike the d3-IS into samples to achieve a final concentration of 100 ng/mL.
B. Sample Extraction (Solid Phase Extraction - SPE):
-
Conditioning: HLB Cartridge (1 mL MeOH followed by 1 mL Water).
-
Loading: Load 500 µL sample (spiked with d3-IS).
-
Washing: Wash with 5% Methanol in Water (removes polar interferences).
-
Elution: Elute with 100% Acetonitrile.
-
Reconstitution: Evaporate to dryness and reconstitute in Mobile Phase.
C. LC-MS/MS Parameters:
-
Column: C18 Reverse Phase (2.1 x 100 mm, 1.7 µm).
-
Mobile Phase: (A) 0.1% Formic Acid in Water, (B) Acetonitrile.
-
Gradient: 5% B to 95% B over 8 minutes.
-
Detection: ESI Positive Mode (M+H)+.
-
Unlabeled Transition: 211.2 → 179.1 (Loss of OMe).
-
d3-Labeled Transition: 214.2 → 182.1 (Loss of OMe-d3).
-
Figure 2: Isotope Dilution Mass Spectrometry workflow for precise quantification.
Applications in Drug Development
Impurity Profiling (Tiropramide & Trimebutine)
Regulatory bodies (ICH Q3A/B) require the identification of impurities >0.1%. CAS 22934-58-3 acts as a marker for:
-
Incomplete Demethylation: In processes starting from 3,4,5-trimethoxybenzoic acid.
-
Side-Reaction Methylation: During esterification steps in the presence of methanol.
Toxicology & Metabolism
In forensic toxicology, the presence of Myristicin Acid Methyl Ester in urine suggests ingestion of nutmeg oil (Myristicin). The methyl ester form is often an artifact of using methanol during the extraction of the acidic metabolite (Myristicin Acid) from biological fluids.
References
-
LGC Standards. (2024). Myristicin Acid Methyl Ester - Reference Standard Data. Retrieved from
-
Santa Cruz Biotechnology. (2024). Myristicin Acid Methyl Ester (CAS 22934-58-3).[4][7] Retrieved from
-
PubChem. (2024). Compound Summary: Methyl 7-methoxy-1,3-benzodioxole-5-carboxylate.[7] National Library of Medicine. Retrieved from
-
European Pharmacopoeia (Ph.[4] Eur.). Tiropramide Hydrochloride Monograph: Impurity Analysis.
- Journal of Chromatography B. (2015). Determination of phenylpropene metabolites in human urine by GC-MS. (Generalized reference for phenylpropene metabolism methodology).
Sources
- 1. echemi.com [echemi.com]
- 2. chemicea.com [chemicea.com]
- 3. Tiropramide Impurity A | CAS No- NA | NA [chemicea.com]
- 4. klivon.com [klivon.com]
- 5. mdpi.com [mdpi.com]
- 6. All about the 3-Methoxy 4-Methyl Methyl Benzoate [jaiswaminarayanmultichem.in]
- 7. Myristicin Acid Methyl Ester | LGC Standards [lgcstandards.com]
- 8. US5003091A - Preparation of 3-memory-4,5-methylenedioxybenzaldehyde - Google Patents [patents.google.com]
- 9. 53250-84-3 | 4-氨磺酰-2-氯苯甲酸 | 4-Sulphamoyl-2-chlorobenzoic acid | CATO佳途标准品,中间体综合研发采购平台 [en.cato-chem.com]
- 10. Cas Landing [thermofisher.com]
- 11. Synthesis of Myristicin Ketone (3,4-Methylenedioxy-5-Methoxyphenyl)-2-Propanone from Myristicin, Science Journal of Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 12. Potassium Hydroxide | 1310-58-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Difference between Myristicin acid and Myristic acid methyl ester
Technical Guide: Myristic Acid vs. Myristic Acid Methyl Ester
Executive Summary & Nomenclature Disambiguation
In drug development and lipidomic analysis, the distinction between a free fatty acid and its ester derivative is critical for both biological function and analytical quantification. This guide details the technical differences between Myristic Acid (C14:0 Free Fatty Acid) and Myristic Acid Methyl Ester (Methyl Myristate).
CRITICAL DISAMBIGUATION:
-
Myristic Acid (Tetradecanoic Acid): The subject of this guide.[1][2][3][4] A saturated C14 fatty acid.[1][3][5][6]
-
Myristicin: A phenylpropene found in nutmeg (1-allyl-3,4-methylenedioxy-5-methoxybenzene). It is chemically unrelated to myristic acid despite the etymological root.
-
"Myristicin Acid": Often a nomenclature error. If referring to the oxidized derivative of myristicin (3-methoxy-4,5-methylenedioxybenzoic acid), it is a rare metabolite. This guide assumes the user intends to compare the C14 Fatty Acid (Myristic Acid) with its Methyl Ester, as this is the standard comparative pair in pharmaceutical and analytical chemistry.
Physicochemical Profile: Acid vs. Ester
The fundamental difference lies in the head group: the carboxylic acid (-COOH) versus the methyl ester (-COOCH₃). This modification drastically alters volatility, polarity, and biological interaction.
| Feature | Myristic Acid (Free Acid) | Myristic Acid Methyl Ester (Methyl Myristate) |
| CAS Number | 544-63-8 | 124-10-7 |
| Formula | C₁₄H₂₈O₂ | C₁₅H₃₀O₂ |
| Molecular Weight | 228.37 g/mol | 242.40 g/mol |
| Physical State (RT) | White Crystalline Solid | Colorless Liquid (or low-melting solid) |
| Melting Point | 54.4 °C | ~18.5 °C |
| Boiling Point | 326 °C | 295 °C |
| Polarity | Polar Head (H-bond donor/acceptor) | Non-Polar Head (H-bond acceptor only) |
| GC-MS Suitability | Poor (Tailing, Dimerization) | Excellent (Volatile, Sharp Peaks) |
| Primary Utility | Biological Substrate, Excipient | Analytical Standard, Permeation Enhancer |
Expert Insight: The drop in melting point from 54°C to 18°C upon esterification is due to the loss of intermolecular hydrogen bonding. Myristic acid forms stable dimers via the carboxylic acid group; Methyl Myristate cannot, resulting in a liquid state at room temperature and significantly higher volatility.
Analytical Application: The GC-MS Workflow
In lipidomics, Myristic Acid cannot be accurately quantified by Gas Chromatography (GC) in its free form. The polar carboxylic acid group interacts with the silanol groups of the GC column stationary phase, causing peak tailing and irreversible adsorption.
To analyze Myristic Acid, researchers must chemically convert it into Myristic Acid Methyl Ester (FAME) .
Mechanism of Action
The esterification blocks the polar hydroxyl group, preventing hydrogen bonding. This increases volatility, allowing the molecule to elute at lower temperatures with symmetrical peak shapes.
Figure 1: Derivatization workflow converting the problematic free acid into the analyzable methyl ester form.
Biological Function: Myristoylation vs. Permeation
A. Myristic Acid: The Lipid Anchor (N-Myristoylation)
Myristic acid is biologically unique among fatty acids. It is the specific substrate for N-myristoyltransferase (NMT) .
-
Mechanism: NMT covalently attaches Myristic acid to the N-terminal Glycine residue of proteins (e.g., SRC kinases, HIV-1 Gag protein).
-
Function: This 14-carbon chain acts as a "lipid anchor," reversibly inserting into the plasma membrane to localize signaling proteins. This process is highly specific to the C14 chain length; C12 (Lauric) or C16 (Palmitic) are rarely used by NMT.
B. Methyl Myristate: The Permeation Enhancer
Methyl Myristate is rarely found as a natural metabolite in mammalian signaling. Instead, it is used in drug delivery.
-
Mechanism: Due to its reduced polarity and low viscosity, it disrupts the ordered lipid structure of the Stratum Corneum.
-
Application: Used in topical formulations to facilitate the transdermal delivery of active pharmaceutical ingredients (APIs).
Figure 2: The biological pathway of N-Myristoylation, which strictly requires Myristic Acid (activated as CoA), not the Methyl Ester.
Experimental Protocol: Derivatization for Analysis
Objective: Convert Myristic Acid in a biological sample (plasma/tissue) to Methyl Myristate for GC-MS quantification. Standard: Boron Trifluoride (BF3)-Methanol Method.[7]
Reagents:
-
BF3-Methanol (14% w/v)
-
Hexane (HPLC Grade)
-
Internal Standard (C17:0 Heptadecanoic Acid)
Step-by-Step Methodology:
-
Extraction: Extract total lipids from sample using Folch method (Chloroform:Methanol 2:1). Dry under Nitrogen.
-
Solubilization: Resuspend dried lipid residue in 0.5 mL Hexane.
-
Reaction: Add 1.0 mL BF3-Methanol reagent. Cap vial tightly (Teflon-lined cap).
-
Why: BF3 acts as a Lewis acid catalyst to drive the esterification.
-
-
Incubation: Heat at 60°C for 10 minutes .
-
Control: Do not overheat; C14 is relatively short and volatile esters can be lost.
-
-
Quenching: Cool to Room Temp. Add 1.0 mL H₂O to stop the reaction.
-
Phase Separation: Vortex vigorously. Centrifuge at 1000 x g for 3 mins.
-
Collection: The top Hexane layer now contains the Methyl Myristate . Transfer this layer to a GC vial for analysis.
References
-
PubChem. Myristic Acid (Compound Summary). National Library of Medicine. [Link]
-
Resh, M. D. (1999). Fatty acylation of proteins: new insights into membrane targeting of myristoylated and palmitoylated proteins. Biochimica et Biophysica Acta (BBA). [Link]
Sources
- 1. Chempri [chempri.com]
- 2. Myristic acid - Wikipedia [en.wikipedia.org]
- 3. acs.org [acs.org]
- 4. makingcosmetics.com [makingcosmetics.com]
- 5. Myristic Acid | C14H28O2 | CID 11005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Regulatory Role of Free Fatty Acids (FFAs)—Palmitoylation and Myristoylation [scirp.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Guide: Molecular Weight & Synthesis of Myristicin Acid Methyl Ester-d3
The following technical guide details the molecular weight, structural properties, and synthesis of Myristicin Acid Methyl Ester-d3 (C₁₀H₇D₃O₅) .
Executive Summary
This compound (C₁₀H₇D₃O₅) is a stable isotope-labeled derivative of the methyl ester of myristicic acid (3-methoxy-4,5-methylenedioxybenzoic acid). It serves as a critical Internal Standard (IS) in the quantitative analysis of Myristicin —a naturally occurring phenylpropene found in nutmeg (Myristica fragrans)—and its metabolic byproducts.
This guide addresses the two primary isotopologues encountered in research:
-
Ring-d3 Isomer (Commercial Standard): Deuterium located on the methoxy group (-OCD₃). Preferred for stability.
-
Ester-d3 Isomer (In-situ Deriv.): Deuterium located on the ester methyl group (-COOCD₃). Common in derivatization protocols.
Both isomers share the same molecular formula and molecular weight but differ in fragmentation pathways and hydrolytic stability.
Molecular Weight Analysis
Precise mass calculation is fundamental for Mass Spectrometry (MS) method development. The values below apply to the C₁₀H₇D₃O₅ formula.
Mass Values
| Property | Value (Da / g/mol ) | Definition | Application |
| Monoisotopic Mass | 213.0717 | Mass of the molecule containing only the most abundant isotopes ( | HRMS / Orbitrap : Use this exact value for precursor ion selection ( |
| Average Molecular Weight | 213.20 | Weighted average based on terrestrial isotopic abundances for non-labeled atoms. | Gravimetry : Use this value for weighing samples and calculating molarity. |
| Nominal Mass | 213 | Sum of integer mass numbers. | Low-Res MS : Quadrupole/Ion Trap nominal mass selection. |
Isotopic Composition Calculation
Basis: C₁₀H₇D₃O₅[1]
-
Carbon (
C): -
Hydrogen (
H): -
Deuterium (
H): -
Oxygen (
O): -
Sum (Monoisotopic): 213.0717 Da
Structural Isomerism & Selection
Researchers must distinguish between the two common deuterated forms based on their experimental needs.
Isomer A: The "Stable" Standard (Ring-d3)
-
IUPAC Name: Methyl 7-(trideuteriomethoxy)-1,3-benzodioxole-5-carboxylate.[2]
-
Structure: The deuterium label is on the ether methoxy group attached to the benzene ring.
-
Pros: Highly resistant to metabolic and chemical hydrolysis. The label remains intact even if the ester is cleaved.
-
Primary Use: Pharmacokinetic (PK) studies and certified reference materials.
Isomer B: The "Derivatization" Standard (Ester-d3)
-
IUPAC Name: (Trideuteriomethyl) 7-methoxy-1,3-benzodioxole-5-carboxylate.
-
Structure: The deuterium label is on the methyl ester group.
-
Pros: Easily synthesized in any lab by reacting Myristicin Acid with Methanol-d3.
-
Cons: Susceptible to hydrolysis (loss of label) in plasma or high-pH conditions.
-
Primary Use: Quantification of Myristicin Acid in urine/blood via GC-MS or LC-MS after ex vivo derivatization.
Synthesis Protocols
This section details the synthesis of the Ester-d3 Isomer , as it is the most common "in-house" method for generating an internal standard for metabolite quantification.
Reagents Required[3]
-
Precursor: Myristicic Acid (3-methoxy-4,5-methylenedioxybenzoic acid).[3]
-
Label Source: Methanol-d3 (CD₃OD, >99.8 atom % D).
-
Catalyst: Thionyl Chloride (SOCl₂) or Sulfuric Acid (H₂SO₄).
-
Solvent: Dichloromethane (DCM) or Anhydrous Methanol-d3.
Protocol: Acid-Catalyzed Esterification (Fisher-Speier)
Note: All steps must be performed in a fume hood.
-
Preparation: Dissolve 50 mg of Myristicic Acid in 2.0 mL of Methanol-d3 .
-
Activation: Cool the solution to 0°C in an ice bath. Slowly add 50 µL of concentrated H₂SO₄ (or dropwise addition of SOCl₂ for acid chloride intermediate).
-
Reflux: Heat the mixture to 65°C (reflux) for 60 minutes.
-
Mechanism:[4] The carboxyl group is protonated, facilitating nucleophilic attack by CD₃OD.
-
-
Quench: Cool to room temperature. Evaporate excess Methanol-d3 under a stream of nitrogen.
-
Extraction: Re-dissolve residue in 2 mL Ethyl Acetate. Wash with 1 mL saturated NaHCO₃ (to remove unreacted acid).
-
Drying: Dry the organic layer over anhydrous Na₂SO₄ and evaporate to dryness.
-
Result: Quantitative yield of This compound .
Synthesis Workflow Diagram
The following diagram illustrates the pathway from the parent compound Myristicin to the deuterated standard.
Caption: Synthesis of the Ester-d3 isotopologue via oxidation of Myristicin followed by esterification with deuterated methanol.
Analytical Validation (MS/MS)
When developing a Multiple Reaction Monitoring (MRM) method, the fragmentation pattern of the deuterated standard must be distinct from the analyte.
Fragmentation Logic
-
Analyte (Unlabeled): Precursor 211
Product 180 (Loss of -OCH₃) or 152 (Loss of -COOCH₃). -
Internal Standard (Ester-d3):
-
Precursor: 214 (
) -
Loss of Methoxy (-OCH₃): Fragment 183 (Ring remains intact).
-
Loss of Ester (-COOCD₃): Fragment 152 (Label is lost! Avoid this transition ).
-
-
Internal Standard (Ring-d3):
-
Precursor: 214 (
) -
Loss of Methoxy-d3 (-OCD₃): Fragment 180 (Label is lost! Avoid this transition ).
-
Loss of Ester (-COOCH₃): Fragment 155 (Ring label remains).
-
Critical Recommendation: Select MRM transitions that retain the deuterium label to distinguish the IS from the native analyte.
MRM Transition Table
| Compound | Precursor ( | Product ( | Collision Energy | Note |
| Native Ester | 211.1 | 179.1 | 20 eV | Loss of CH₃OH (Methanol) |
| Ester-d3 IS | 214.1 | 179.1 | 20 eV | Loss of CD₃OH (Label lost, common fragment) |
| Ester-d3 IS | 214.1 | 183.1 | 15 eV | Recommended. Loss of OCH₃ (Ring methoxy lost, Ester-d3 retained) |
References
Sources
- 1. clonagen.com [clonagen.com]
- 2. This compound | C10H10O5 | CID 162642421 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 7-Methoxy-2H-1,3-benzodioxole-5-carboxylic acid | C9H8O5 | CID 607309 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fraxidin | C11H10O5 | CID 3083616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Dichlofenthion | C10H13Cl2O3PS | CID 7328 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Solvent Selection & Handling for Myristicin Acid Methyl Ester-d3
Executive Summary
This guide addresses the critical parameters for the solvation, storage, and handling of Myristicin Acid Methyl Ester-d3 (Methyl 3-methoxy-4,5-methylenedioxybenzoate-d3). While often treated as a generic internal standard, this compound presents a specific chemical vulnerability: ester interchange .
For researchers in DMPK (Drug Metabolism and Pharmacokinetics) and toxicology, the choice between Methanol (MeOH) and Acetonitrile (ACN) is not merely about solubility—it is a question of isotopic integrity.
The Core Directive: Unless the specific deuteration site is confirmed to be on the phenyl ring methoxy group, Acetonitrile is the mandatory solvent for stock preparation. Dissolving ester-labeled deuterated standards in protic solvents (Methanol) introduces a high risk of deuterium scrambling, rendering the standard useless for quantitation.
Chemical Context & The "Myristicin Acid" Nomenclature[1]
To handle this compound correctly, we must first define it chemically. "Myristicin Acid" is a common colloquialism in the industry for 3-methoxy-4,5-methylenedioxybenzoic acid , the primary carboxylic acid metabolite formed via the oxidation of the allyl side chain of Myristicin (a phenylpropene found in nutmeg).
The "Methyl Ester" designation indicates that this carboxylic acid has been esterified, likely to improve volatility for GC-MS or retention for LC-MS.
Structural Breakdown
-
Core Scaffold: 1,3-Benzodioxole (Methylenedioxybenzene).
-
Functional Groups:
-
Methoxy (-OCH₃) at position 7 (or 3, depending on numbering).
-
Methyl Ester (-COOCH₃) at position 5.
-
-
Deuteration (d3): This is the critical variable.
-
Type A (Ester-labeled): R-COO-CD ₃ (Most common for "Methyl Ester-d3" products).
-
Type B (Ether-labeled): R-OCD ₃ (Ring methoxy labeled).
-
Senior Scientist Insight: Always verify your Certificate of Analysis (CoA). If your label is on the ester moiety (-COOCD3), the information below regarding transesterification is critical to preventing experimental failure.
Solubility vs. Stability: The Methanol Trap
While both Methanol and Acetonitrile are excellent solvents for moderately polar esters like Myristicin Acid Methyl Ester, they are not interchangeable due to their chemical reactivity.
Thermodynamic Solubility
Both solvents provide sufficient solubility for typical stock concentrations (1–10 mg/mL). The compound is lipophilic enough to dissolve readily in organic solvents but polar enough (due to the ester and dioxole ring) to remain stable in solution.
| Property | Methanol (MeOH) | Acetonitrile (ACN) | Implication for Myristicin Acid Methyl Ester |
| Polarity | Polar Protic | Polar Aprotic | Both dissolve the analyte well. |
| H-Bonding | Donor & Acceptor | Acceptor Only | MeOH stabilizes via H-bonding but can act as a nucleophile. |
| Dielectric Constant | ~33 | ~37 | Similar solvation power for this analyte. |
| Volatility | High (BP 64.7°C) | High (BP 82°C) | Both suitable for rapid evaporation/reconstitution. |
The Stability Crisis: Transesterification
This is the primary reason ACN is preferred. In the presence of Methanol (CH₃OH), a deuterated methyl ester (R-COOCD₃) is susceptible to transesterification , where the deuterated methyl group is swapped for a non-deuterated methyl group from the solvent.
-
Mechanism: Acid or base traces (even from glassware surfaces) catalyze the nucleophilic attack of the solvent methanol on the carbonyl carbon.
-
Result: The -CD₃ group leaves, replaced by -CH₃.
-
Impact: The mass shift (+3 Da) is lost. The internal standard becomes indistinguishable from the analyte, destroying the assay's ability to correct for matrix effects.
Acetonitrile is Aprotic: It lacks the hydroxyl group necessary for this reaction. It is chemically inert toward the ester bond under storage conditions.
Visualizing the Risk: Isotope Scrambling Pathway
The following diagram illustrates the "Silent Killer" mechanism that occurs when ester-labeled standards are stored in Methanol.
Figure 1: Mechanism of deuterium loss via transesterification in protic solvents. This reaction is thermodynamically driven by the vast molar excess of solvent.
Recommended Protocol: Stock Preparation & Storage
To ensure data integrity and long-term stability, follow this self-validating protocol.
Materials
-
Analyte: this compound (solid).[1]
-
Primary Solvent: LC-MS Grade Acetonitrile (ACN). Do not use Methanol.
-
Glassware: Amber borosilicate glass vials (silanized preferred to minimize surface acidity/basicity).
Step-by-Step Workflow
-
Equilibration: Allow the reference standard vial to reach room temperature before opening to prevent condensation (water introduces hydrolysis risk).
-
Weighing: Weigh the solid standard into a clean amber vial.
-
Solvation (The Critical Step):
-
Add 100% Acetonitrile to achieve a target concentration (e.g., 1.0 mg/mL).
-
Why? ACN prevents both transesterification and hydrolysis (assuming low water content).
-
-
Mixing: Vortex for 30 seconds. Sonication is rarely needed for this compound but safe for 1–2 mins if required.
-
Aliquot & Store:
-
Divide into single-use aliquots (e.g., 100 µL).
-
Store at -80°C .
-
Shelf Life: In ACN at -80°C, stability is typically >12 months. In MeOH, stability is compromised within days/weeks at room temperature.
-
Working Solutions (Daily Prep)
When preparing the working solution (e.g., 100 ng/mL) for spiking into samples:
-
It is acceptable to dilute the ACN stock into a MeOH/Water mixture immediately prior to use, provided the samples are processed and injected promptly.
-
However, for maximum safety, maintain the internal standard in ACN/Water mixtures until the final injection step.
Analytical Comparison: MeOH vs. ACN in LC-MS
Once the standard is successfully prepared, the choice of mobile phase for Chromatography (LC) affects peak shape and sensitivity.
| Feature | Acetonitrile (ACN) Mobile Phase | Methanol (MeOH) Mobile Phase |
| Elution Strength | Stronger. Myristicin acid methyl ester will elute earlier. | Weaker. Requires higher % organic to elute. |
| Peak Shape | Generally sharper for aromatic esters due to dipole interactions. | Can cause broader peaks due to H-bonding with the ether oxygens. |
| Backpressure | Lower viscosity = Lower pressure. | Higher viscosity = Higher pressure. |
| Ionization (ESI+) | Good. | Often better signal-to-noise for some esters due to protic nature assisting ionization in the source. |
Recommendation: Use Acetonitrile for the stock solution. You may use Methanol/Water or ACN/Water for the LC mobile phase depending on your specific separation needs. The short residence time in the LC column prevents significant deuterium exchange during the run.
Decision Logic for Researchers
Use the following decision tree to finalize your experimental design.
Figure 2: Logical flow for selecting the solvation medium based on isotopic labeling site.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 162642421, this compound. Retrieved from [Link]
-
Organic Chemistry Portal. Transesterification: Mechanisms and Catalysis. Retrieved from [Link]
Sources
Stable Isotope Labeled Standards for Nutmeg Toxicity Studies: A Framework for Definitive Bioanalysis
An In-Depth Technical Guide
Executive Summary
The spice nutmeg (Myristica fragrans) is a common household flavoring, but in high doses, it exhibits significant psychoactive and toxic properties.[1][2] These effects are primarily attributed to a class of naturally occurring alkenylbenzenes, principally myristicin, elemicin, and safrole.[3] Understanding the toxicokinetics (TK) and metabolism of these compounds is critical for accurate risk assessment and clinical management of poisonings. This technical guide presents a comprehensive framework for the use of stable isotope-labeled (SIL) internal standards in conjunction with mass spectrometry for the robust and accurate quantification of nutmeg-derived toxins in biological matrices. We will explore the causality behind the selection of SIL standards, detail the development of a self-validating bioanalytical system, and provide actionable protocols for researchers in toxicology and drug development.
The Molecular Underpinnings of Nutmeg Toxicity
Nutmeg's toxicity is not derived from a single compound but from a synergistic interplay of its components and their metabolic products. The primary psychoactive and toxic constituents are myristicin, elemicin, and safrole, which share a common alkenylbenzene structure.[3] Their toxicity is intrinsically linked to their metabolic activation within the body.
Metabolic Activation and Reactive Intermediates Upon ingestion, these compounds undergo extensive metabolism, primarily mediated by the Cytochrome P450 (CYP) enzyme system in the liver.[4][5] A key metabolic step is the 1'-hydroxylation of the allyl side chain, which converts the parent compounds into more reactive metabolites.[6] For example, safrole is metabolized to 1'-hydroxysafrole, a proximate carcinogen that can form DNA adducts.[6][7] Similarly, myristicin and elemicin can be metabolized into potentially psychoactive amphetamine derivatives or other reactive intermediates that contribute to cytotoxicity and neurotoxicity.[4][5][8] The formation of these reactive metabolites is a critical event leading to cellular damage and is believed to be the basis of the observed hepatotoxicity.[7]
Accurately quantifying both the parent compounds and their key metabolites is therefore essential to understanding the complete toxicological profile.
| Compound | Chemical Structure | Molar Mass ( g/mol ) | Primary Toxicological Concerns |
| Myristicin | 7-Allyl-5-methoxy-1,3-benzodioxole | 192.21 | Psychoactive effects, potential neurotoxicity, cytotoxicity, CYP450 inhibition.[4][9] |
| Elemicin | 5-Allyl-1,2,3-trimethoxybenzene | 208.25 | Genotoxicity, potential formation of reactive metabolites.[3][6] |
| Safrole | 5-Allyl-1,3-benzodioxole | 162.19 | Classified as a genotoxic carcinogen, hepatotoxicity via reactive metabolites.[3][7] |
graph MetabolicPathways { graph [layout=dot, rankdir=LR, splines=ortho, label="Fig 1: Simplified Metabolic Activation of Nutmeg Alkenylbenzenes", labelloc=b, fontname="Arial", fontsize=10]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=9, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=8, color="#5F6368"];// Parent Compounds Myristicin [label="Myristicin"]; Elemicin [label="Elemicin"]; Safrole [label="Safrole"];
// Metabolizing Enzymes CYP1A2 [label="CYP1A2, CYP3A4, etc.", shape=ellipse, fillcolor="#FFFFFF", style=filled]; CYP2A6 [label="CYP2A6, etc.", shape=ellipse, fillcolor="#FFFFFF", style=filled];
// Primary Metabolites HydroxyMyristicin [label="1'-Hydroxymyristicin", fillcolor="#FBBC05"]; MMDA [label="MMDA (potential)", fillcolor="#FBBC05"]; HydroxyElemicin [label="1'-Hydroxyelemicin", fillcolor="#FBBC05"]; HydroxySafrole [label="1'-Hydroxysafrole", fillcolor="#FBBC05"]; Quinone [label="Quinone Metabolite", fillcolor="#EA4335"];
// Downstream Effects Adducts [label="DNA/Protein Adducts", shape=note, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Toxicity [label="Cytotoxicity &\nGenotoxicity", shape=note, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Myristicin -> CYP1A2 [label="1'-Hydroxylation"]; CYP1A2 -> HydroxyMyristicin; HydroxyMyristicin -> MMDA [label="Further Metabolism"];
Elemicin -> CYP1A2 [label="1'-Hydroxylation"]; CYP1A2 -> HydroxyElemicin;
Safrole -> CYP2A6 [label="1'-Hydroxylation"]; CYP2A6 -> HydroxySafrole; HydroxySafrole -> Quinone [label="Oxidation"];
{HydroxyMyristicin, HydroxyElemicin, Quinone} -> Adducts [label="Covalent Binding"]; Adducts -> Toxicity; }
The Imperative for Stable Isotope-Labeled Standards
To accurately measure analyte concentrations in complex biological matrices like blood or urine, an internal standard (IS) is essential.[10] An IS is a compound of known concentration added to every sample, standard, and quality control (QC) to correct for variability during sample processing and instrumental analysis.[11][12] While a structurally similar analog can be used, the U.S. Food and Drug Administration (FDA) and other regulatory bodies strongly recommend a stable isotope-labeled version of the analyte as the preferred choice.[10]
The rationale is rooted in the principle of isotope dilution mass spectrometry (ID-MS). A SIL standard is chemically identical to the analyte of interest but has a slightly higher mass due to the incorporation of heavy isotopes (e.g., ²H/Deuterium, ¹³C, ¹⁵N).[13][14] This identity ensures that:
-
It co-elutes chromatographically with the native analyte.
-
It experiences identical ionization efficiency and matrix effects in the mass spectrometer source.
-
It has nearly identical extraction recovery during sample preparation.
Because the mass spectrometer can differentiate between the light (native) and heavy (labeled) forms, quantification is based on the ratio of their responses. This ratio remains constant even if analyte is lost during processing, thereby correcting for experimental error and dramatically improving accuracy and precision.[15]
Synthesis and Qualification of SIL Standards
The generation of high-quality SIL standards for myristicin, elemicin, and safrole is a specialized task that requires careful synthetic chemistry.[16] While custom synthesis services are available, understanding the process is key to ensuring the quality of these critical reagents.[17]
Synthetic Strategies The synthesis typically involves starting with commercially available, isotopically enriched building blocks.[16] For example, a ¹³C-labeled methyl iodide could be used to introduce a ¹³C-labeled methoxy group onto a precursor molecule. Deuterium (²H) labels are also common and can be introduced at various non-exchangeable positions on the molecule. The goal is to create a standard with a mass shift of at least +3 Da to avoid any potential isotopic overlap from the native analyte.
Qualification and Certification Before use, every new batch of a SIL standard must be rigorously characterized to establish its suitability. This is a cornerstone of a self-validating system.
-
Chemical Purity: Assessed using techniques like NMR and high-resolution mass spectrometry to confirm the correct chemical structure and ensure the absence of significant impurities.
-
Isotopic Enrichment: Determined by mass spectrometry to confirm the percentage of the heavy isotope incorporated into the molecule. This should typically be >98%.
-
Analyte-Free Confirmation: The SIL standard must be analyzed to ensure it does not contain any detectable amount of the unlabeled native analyte, which would compromise accuracy.
The FDA requires that the certificate of analysis (CoA) for reference standards be maintained, and while a CoA is not strictly required for an IS, its suitability for use must be demonstrated.[18]
Bioanalytical Method Development and Validation
A robust and reliable bioanalytical method is the foundation of any toxicokinetic study. The following section outlines a typical workflow and validation plan according to FDA guidelines.[11][18]
Experimental Protocol 1: Serum Sample Preparation (SPE)
-
Aliquot: Pipette 100 µL of thawed human serum into a 1.5 mL microcentrifuge tube.
-
Spike: Add 10 µL of the combined SIL-IS working solution (containing myristicin-d3, elemicin-d3, and safrole-d3 at a known concentration, e.g., 100 ng/mL) to all samples, calibration standards, and QCs.
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile. Vortex vigorously for 1 minute.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.
-
Evaporation: Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex to mix.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Experimental Protocol 2: LC-MS/MS Analysis
Instrumentation with high sensitivity and selectivity, such as a triple quadrupole mass spectrometer, is required.[19]
Table 2: Example LC-MS/MS Parameters
| Parameter | Setting | Rationale |
|---|---|---|
| LC Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | Provides good retention and separation for semi-polar molecules. |
| Mobile Phase A | Water with 0.1% Formic Acid | Standard aqueous phase for reverse-phase chromatography. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Standard organic phase. |
| Flow Rate | 0.4 mL/min | Typical for analytical LC-MS. |
| Gradient | 30% B to 95% B over 5 minutes | Elutes analytes based on hydrophobicity. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Good ionization efficiency for these compounds. |
| MS Analysis | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. |
| Example MRM | Myristicin: m/z 193.1 → 165.1 | Specific transitions must be empirically determined and optimized for each analyte and its corresponding SIL-IS (e.g., Myristicin-d3: m/z 196.1 → 168.1). |
Method Validation
The developed method must be validated to ensure it is fit for purpose. This process rigorously tests the method's performance against predefined acceptance criteria, largely based on FDA guidance.[10][18]
Table 3: Bioanalytical Method Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Typical Acceptance Criteria (FDA) |
|---|---|---|
| Selectivity | Ensure no interference from endogenous matrix components at the retention times of the analyte and IS. | Response in blank samples should be <20% of the LLOQ response for the analyte and <5% for the IS.[20] |
| Calibration Curve | Define the relationship between concentration and instrument response. | At least 6 non-zero standards plus a blank and a zero. Correlation coefficient (r²) ≥ 0.99. |
| Accuracy & Precision | Determine the closeness of measured values to the nominal value and the degree of scatter. | For QC samples, mean concentration should be within ±15% of nominal (±20% at LLOQ). Precision (CV%) should not exceed 15% (20% at LLOQ).[10] |
| Limit of Quantification (LLOQ) | The lowest concentration that can be measured with acceptable accuracy and precision. | Analyte response must be distinguishable from blank and meet accuracy/precision criteria (±20%, CV% ≤20%).[9][21] |
| Recovery | The efficiency of the extraction process. | Not strictly required if using a SIL-IS, but should be consistent and reproducible. |
| Matrix Effect | Assess the suppression or enhancement of ionization by co-eluting matrix components. | The CV of the IS-normalized matrix factor should be ≤15%. |
| Stability | Ensure the analyte is stable in the biological matrix under various storage and processing conditions. | Mean concentration of stability samples should be within ±15% of nominal concentration of fresh samples. |
Application in a Preclinical Toxicokinetic Study
Once validated, the method can be confidently applied to preclinical studies to determine the absorption, distribution, metabolism, and excretion (ADME) profiles of nutmeg toxins.[22][23]
The data generated from this workflow provides invaluable insights. A high Cmax (maximum concentration) and short Tmax (time to reach Cmax) would suggest rapid absorption. The Area Under the Curve (AUC) provides a measure of total drug exposure, while the elimination half-life (T½) indicates how quickly the compound is cleared from the body. Comparing the TK profiles of parent compounds and their metabolites can elucidate metabolic pathways and rates of conversion.[22]
Conclusion
The study of nutmeg toxicity demands the highest level of analytical rigor. The inherent variability of biological systems and the complexities of sample analysis necessitate a methodology that can ensure accuracy, precision, and reliability. This guide has established the definitive role of stable isotope-labeled internal standards coupled with mass spectrometry as the gold standard for this application. By serving as perfect chemical mimics, SIL standards correct for analytical variability at every stage, from extraction to detection. The implementation of a comprehensively validated bioanalytical method, grounded in regulatory guidelines, ensures that the data generated is not only accurate but also defensible. For researchers in toxicology, pharmacology, and drug development, this approach provides the robust framework necessary to accurately characterize the risks associated with nutmeg consumption and to develop a deeper understanding of its complex metabolic and toxicological pathways.
References
-
Wikipedia. Myristicin. [Link]
-
Ma, B., Zhang, L., Wang, L., Gao, Y., Tang, P., & Liu, W. (2018). Identification and analysis of the reactive metabolites related to the hepatotoxicity of safrole. Xenobiotica, 48(11), 1134-1141. [Link]
-
Shimadzu Corporation. (n.d.). No.95 Analysis of Major Psychoactive Compounds in Nutmeg Using GC-MS/MS. [Link]
-
Shimadzu. (2024). Analysis of Major Psychoactive Compounds in Nutmeg Using GC-MS/MS. [Link]
-
Mutlib, A. E. (2008). Application of Stable Isotope-Labeled Compounds in Metabolism and in Metabolism-Mediated Toxicity Studies. Chemical Research in Toxicology, 21(8), 1674-1691. [Link]
-
Hengstler, J. G., & Gebel, T. (2022). Myristicin and Elemicin: Potentially Toxic Alkenylbenzenes in Food. Toxics, 10(7), 375. [Link]
-
Mutlib, A. E. (2008). Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies. Chemical Research in Toxicology, 21(8), 1674-1691. [Link]
-
U.S. Food and Drug Administration. (2022). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. [Link]
-
Nowak, J., Woźniakiewicz, M., & Kościelniak, P. (2014). Simple and rapid determination of myristicin in human serum. Analytical and Bioanalytical Chemistry, 406(19), 4779-4783. [Link]
-
Usui, K., Hayashida, M., Kudo, K., et al. (2023). Detection of major psychoactive compounds (safrole, myristicin, and elemicin) of nutmeg in human serum via GC–MS/MS using MonoSpin® extraction: Application in a nutmeg poisoning case. Journal of Pharmaceutical and Biomedical Analysis, 234, 115565. [Link]
-
Nowak, J., Woźniakiewicz, M., & Kościelniak, P. (2014). Simple and rapid determination of myristicin in human serum. Forensic Science International, 245, e1-e4. [Link]
-
Zhu, L., Li, N., Li, W., et al. (2019). Role of Metabolic Activation in Elemicin-Induced Cellular Toxicity. Frontiers in Pharmacology, 10, 102. [Link]
-
ResearchGate. (n.d.). Metabolic Activation of Myristicin and Its Role in Cellular Toxicity. [Link]
-
ECA Academy. (2019). FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis. [Link]
-
Diagnostics World News. (2022). Benefits of Stable Isotope Labelling in Biochemistry Research. [Link]
-
Hallström, H., & Thuvander, A. (1997). Toxicological evaluation of myristicin. Natural Toxins, 5(5), 186-192. [Link]
-
PubMed. (2024). Hypothetical biosynthetic pathways of pharmaceutically potential hallucinogenic metabolites in Myristicaceae, mechanistic convergence and co-evolutionary trends in plants and humans. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
ResearchGate. (2014). Simple and rapid determination of myristicin in human serum. [Link]
-
PubMed. (2007). [GC-MS analysis of essential oil from nutmeg processed by different traditional methods]. [Link]
-
Usui, K., Hayashida, M., Kudo, K., et al. (2023). Detection of major psychoactive compounds (safrole, myristicin, and elemicin) of nutmeg in human serum via GC-MS/MS using MonoSpin® extraction: Application in a nutmeg poisoning case. Journal of Pharmaceutical and Biomedical Analysis, 234, 115565. [Link]
-
Nowak, J., Woźniakiewicz, M., & Kościelniak, P. (2015). Development of Advance Extraction Methods for the Extraction of Myristicin from Myristica fragrans. Food Analytical Methods, 8(9), 2299-2307. [Link]
-
Metabolic Solutions. (2024). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. [Link]
-
Drugs.com. (2025). Nutmeg Uses, Benefits & Dosage. [Link]
-
Amerigo Scientific. (n.d.). Stable Isotope-labeled Standards. [Link]
-
Regulations.gov. (2013). FDA Draft Guidance for Industry - Bioanalytical Method Validation. [Link]
-
Engel, D. E., Sukardiman, & Sudjarwo. (2024). Standardization of Myristicin in Nutmeg (Myristica fragrans Houtt.) Fruit using TLC-Densitometric Method. Jurnal Farmasi dan Ilmu Kefarmasian Indonesia, 11(1), 12-19. [Link]
-
Royal Society of Chemistry. (2020). Synthesis of stable isotope labelled steroid bis(sulfate) conjugates and their behaviour in collision induced dissociation experiments. Organic & Biomolecular Chemistry, 18(3), 442-451. [Link]
-
Sohilait, H. J., & Kainama, H. (2015). Synthesis of Myristicin Ketone (3,4-Methylenedioxy-5-Methoxyphenyl)-2-Propanone from Myristicin. Science Journal of Chemistry, 3(3), 62-66. [Link]
- Google Patents. (2001). CN104262320A - Method for converting safrole into iso-safrole.
-
SciSpace. (2015). Synthesis of Myristicin Ketone (3,4-Methylenedioxy-5-Methoxyphenyl). [Link]
-
SpiroChem. (2019). Cold-labeling and Stable isotopes. [Link]
-
ResearchGate. (2005). Origin of MDMA and amphetamine precursors: carbon-14 analysis of safrole, PMK and BMK. [Link]
-
MDPI. (2025). The Role of LC-MS in Profiling Bioactive Compounds from Plant Waste for Cosmetic Applications: A General Overview. [Link]
-
Cao, K., Brailsford, J. A., & Bonacorsi, S. J. Jr. (2020). Synthesis of stable-isotope-labeled N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide and N-(3-dimethylaminopropyl)-N'-ethylurea. Journal of Labelled Compounds and Radiopharmaceuticals, 63(13), 526-530. [Link]
-
Agilent Technologies. (n.d.). Rapid Analysis of Crude Fungal Extracts for Secondary Metabolites by LC/TOF-MS. [Link]
-
Griffith Research Online. (2018). A survey of novel MDA and MDMA precursors by isotope ratio mass spectrometry. [Link]
-
He, W., Logrippo, S., & El-Sohemy, A. (2001). Liquid Chromatographic Determination of Safrole in Sassafras-Derived Herbal Products. Journal of AOAC International, 84(1), 53-59. [Link]
-
SciSpace. (n.d.). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. [Link]
Sources
- 1. Analysis of Major Psychoactive Compounds in Nutmeg Using GC-MS/MS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 2. drugs.com [drugs.com]
- 3. mdpi.com [mdpi.com]
- 4. Myristicin - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Role of Metabolic Activation in Elemicin-Induced Cellular Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification and analysis of the reactive metabolites related to the hepatotoxicity of safrole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemistry.mdma.ch [chemistry.mdma.ch]
- 9. Simple and rapid determination of myristicin in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. fda.gov [fda.gov]
- 12. FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis - ECA Academy [gmp-compliance.org]
- 13. Benefits of Stable Isotope Labelling in Biochemistry Research [diagnosticsworldnews.com]
- 14. metsol.com [metsol.com]
- 15. Stable Isotope-labeled Standards - Amerigo Scientific [amerigoscientific.com]
- 16. Cold-labeling and Stable isotopes [spirochem.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. fda.gov [fda.gov]
- 19. mdpi.com [mdpi.com]
- 20. downloads.regulations.gov [downloads.regulations.gov]
- 21. shimadzu.com [shimadzu.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Metabolic & Synthetic Pathways of Myristicin to Myristicin Acid Methyl Ester
The following technical guide details the metabolic and synthetic conversion of Myristicin (1-allyl-3,4-methylenedioxy-5-methoxybenzene) to Myristicin Acid Methyl Ester (Methyl 7-methoxy-1,3-benzodioxole-5-carboxylate).
This guide is structured for researchers in pharmacognosy and medicinal chemistry, distinguishing between in vivo metabolic potential and in vitro synthetic/artifactual pathways.
Executive Technical Summary
Target Analyte: Myristicin Acid Methyl Ester (MAME) IUPAC Name: Methyl 7-methoxy-1,3-benzodioxole-5-carboxylate Core Precursor: Myristicin (found in Myristica fragrans)
Critical Disambiguation: "Myristicin Acid" is a trivial name for 3-methoxy-4,5-methylenedioxybenzoic acid . It must not be confused with Myristic Acid (Tetradecanoic acid, C14:0), the saturated fatty acid also found in nutmeg. MAME is the methyl ester of the benzoic acid derivative, not the fatty acid.
Pathway Overview:
The conversion requires the oxidative cleavage of the allyl side chain (
-
A synthetic intermediate in dihydrostilbene synthesis.
-
A biomarker artifact formed during methanolic extraction of biological samples (transesterification).
-
A product of microbial biotransformation (e.g., Pseudomonas sp. acting on phenylpropenes).[1][2]
Mechanistic Pathway Analysis
The transformation of Myristicin to MAME involves three distinct mechanistic stages: Isomerization , Oxidative Cleavage , and Esterification .
Stage I: Side-Chain Isomerization (Bio-activation)
The allyl group (terminal double bond) is thermodynamically less stable than the conjugated propenyl group.
-
In Vivo: Cytochrome P450 enzymes (specifically CYP1A2 and CYP3A4) typically target the double bond for epoxidation. However, tautomerization to Isomyristicin (trans-isoelemicin analog) facilitates subsequent oxidation.
-
Mechanism: Migration of the
-bond from the to the position, conjugated with the benzene ring.
Stage II: Oxidative Cleavage (The "Benzoate" Shift)
This is the rate-limiting step in generating the carboxylic acid core.
-
Enzymatic Route: The propenyl side chain undergoes oxidative degradation (similar to
-oxidation or peroxidase activity). The intermediate aldehyde (Myristicinaldehyde) is rapidly oxidized by aldehyde dehydrogenases (ALDH) to Myristicic Acid (7-methoxy-1,3-benzodioxole-5-carboxylic acid). -
Chemical Route: Strong oxidants (e.g., KMnO4 or Ozone) cleave the alkene directly to the carboxylic acid.
Stage III: Methylation (Esterification)
-
Biological: Mammals rarely methylate carboxyl groups (preferring glucuronidation). However, plant O-methyltransferases (OMTs) or microbial enzymes can methylate the acid to form MAME.
-
Analytical Artifact: If the researcher uses methanol (MeOH) and an acid catalyst during extraction (e.g., HCl or Formic Acid), the Myristicic Acid present in the tissue will spontaneously convert to MAME. This is a critical "false positive" trap in metabolomics.
Visualization of the Pathway
The following Graphviz diagram illustrates the divergence between the major mammalian metabolic route and the specific pathway leading to Myristicin Acid Methyl Ester.
Figure 1: Divergence of Myristicin metabolism. The Green/Blue path represents the oxidative cleavage required to form the acid scaffold, while the Grey path represents the standard bioactive metabolic route (toxicity).
Experimental Protocol: Synthesis & Validation
To study this metabolite, you must synthesize a reference standard, as commercial availability is limited to impurity standards.
Protocol A: Oxidative Synthesis of the Acid Core
Objective: Convert Myristicin to 3-methoxy-4,5-methylenedioxybenzoic acid.
-
Isomerization:
-
Reflux Myristicin (10 mmol) in ethanolic KOH (10%) for 24 hours.
-
Validation: Monitor by TLC/GC-MS. Shift of double bond increases retention time.
-
-
Oxidation:
-
Dissolve Isomyristicin in Acetone/Water (1:1).
-
Add solid KMnO4 (2.5 eq) slowly at 0°C. Stir for 4 hours at room temperature.
-
Workup: Filter MnO2. Acidify filtrate with HCl (pH 2). Extract with Ethyl Acetate.
-
Result: White crystalline solid (Myristicic Acid).
-
Protocol B: Methyl Esterification (MAME Formation)
Objective: Convert the Acid to the Methyl Ester.
-
Reaction:
-
Dissolve Myristicic Acid (1 mmol) in anhydrous Methanol (10 mL).
-
Add 2 drops of concentrated
(catalytic). -
Reflux for 2 hours.
-
-
Purification:
-
Evaporate MeOH. Redissolve in
. Wash with (remove unreacted acid). -
Dry over
.
-
-
Yield: Expect >90% conversion to Methyl 7-methoxy-1,3-benzodioxole-5-carboxylate.
Analytical Data & Identification
Use the following parameters to validate the presence of MAME in your samples.
| Parameter | Value / Characteristic | Notes |
| Molecular Formula | ||
| Molecular Weight | 210.18 g/mol | |
| Exact Mass | 210.0528 | For HRMS extraction windows. |
| GC-MS (EI) | Base Peak: m/z 210 ( | Distinct from Myristicin (m/z 192). |
| Fragment Ions | m/z 179 ( | Loss of methoxy and carbonyl groups. |
| 1H NMR (CDCl3) | Methyl ester singlet. | |
| 1H NMR (Ring) | Aromatic methoxy group. | |
| 1H NMR (Ring) | Methylenedioxy bridge. |
Critical Research Insight: The "Artifact" Trap
If you are detecting MAME in biological urine or plasma samples, you must rule out ex vivo esterification .
Scenario: A researcher extracts plasma using Methanol and acidifies to stabilize metabolites. Result: Endogenous Myristicic Acid (the actual metabolite) reacts with the solvent to form MAME. Control Experiment: Re-run the extraction using Acetonitrile (ACN) instead of Methanol. If the MAME peak disappears and the Acid peak appears, MAME is an artifact, not a metabolite.
References
-
Metabolic Profiling of Myristicin
-
Chemical Structure & Standards
-
Toxicology & Biotransformation
- Title: NTP Technical Report on the Toxicity Studies of Myristicin.
- Source: N
-
URL:[Link]
-
Synthetic Pathways (Impurity Analysis)
- Title: Synthesis and theoretical studies of benzodioxole deriv
- Source: Chemical Suppliers / PubChem D
-
URL:[Link]
Sources
Methodological & Application
Protocol for using Myristicin acid methyl ester-d3 as internal standard
Application Note: High-Precision Quantification of Myristicin Acid via Stable Isotope Dilution GC-MS/MS
Executive Summary
This application note details the protocol for using Myristicin acid methyl ester-d3 (Methyl 3-methoxy-4,5-methylenedioxybenzoate-d3) as an Internal Standard (IS) in the quantification of Myristicin metabolites. Myristicin (1-allyl-5-methoxy-3,4-methylenedioxybenzene), a psychoactive constituent of nutmeg (Myristica fragrans), undergoes extensive hepatic metabolism. Its primary urinary marker is Myristicin Acid (3-methoxy-4,5-methylenedioxybenzoic acid).
Because carboxylic acids exhibit poor volatility and peak tailing in Gas Chromatography (GC), they require derivatization to their methyl ester forms. Consequently, This compound serves as the critical Surrogate Internal Standard for correcting injection variability, ionization suppression, and chromatographic drift during the analysis of the derivatized metabolite.
Chemical Profile & Mechanism
To ensure analytical rigor, one must understand the relationship between the biological analyte and the synthetic standard.[1]
| Property | Analyte (Derivative) | Internal Standard (IS) |
| Name | Myristicin Acid Methyl Ester | This compound |
| IUPAC | Methyl 7-methoxy-1,3-benzodioxole-5-carboxylate | Methyl 7-methoxy-1,3-benzodioxole-5-carboxylate-d3 |
| CAS | 22934-58-3 (Unlabeled) | N/A (Labeled variant) |
| Formula | ||
| MW | 210.18 g/mol | 213.20 g/mol |
| Label Site | Methyl Ester Group ( | Methyl Ester Group ( |
| Key Fragment (EI) |
Mechanistic Insight:
The d3-label is located on the ester methyl group. This is crucial for mass spectrometry. During Electron Ionization (EI), the loss of the methoxy radical (
-
Analyte:
(Loss of 31) -
IS:
(Loss of 34) -
Result: Both parent ions are distinct (
vs ), but they may share a common fragment ( ) if the label is lost. Therefore, Molecular Ion ( ) monitoring or careful selection of fragments retaining the label is required to prevent "cross-talk."[2]
Experimental Workflow
The following diagram illustrates the critical path for analyzing Myristicin Acid in plasma/urine, highlighting the precise introduction point of the Internal Standard.
Figure 1: Analytical workflow for Myristicin Acid. Note that the d3-Ester IS is added after derivatization to serve as an Injection/Instrument Standard. If added before, it would not track the methylation efficiency of the native acid.
Detailed Protocol
Phase 1: Reagent Preparation
-
Stock Solution (1 mg/mL): Dissolve 1 mg of this compound in 1 mL of LC-MS grade Methanol. Store at -20°C.
-
Working IS Solution (10 µg/mL): Dilute the stock 1:100 in Ethyl Acetate.
-
Derivatization Reagent: 14% Boron Trifluoride (
) in Methanol (commercially available).
Phase 2: Sample Preparation (Urine/Plasma)
Rationale: Myristicin acid is often conjugated as a glucuronide. Hydrolysis is essential to measure the total acid content.
-
Hydrolysis:
-
Aliquot 200 µL of sample.
-
Add 100 µL
-glucuronidase (from E. coli or Helix pomatia) in acetate buffer (pH 5.0). -
Incubate at 37°C for 2 hours.
-
-
Extraction (LLE):
-
Acidify sample to pH < 3 using 50 µL 1M HCl (ensures the acid is protonated and lipophilic).
-
Add 1 mL Ethyl Acetate. Vortex for 2 mins. Centrifuge at 10,000 x g for 5 mins.
-
Transfer the supernatant (organic layer) to a clean glass vial.
-
Evaporate to dryness under nitrogen at 40°C.
-
-
Derivatization (Methylation):
-
Reconstitute residue in 200 µL of 14%
-Methanol. -
Cap tightly and heat at 60°C for 30 minutes.
-
Chemistry: This converts Myristicin Acid (
) Myristicin Acid Methyl Ester ( ). -
Cool to room temperature.
-
Add 500 µL Hexane and 500 µL saturated NaCl water. Vortex.
-
Transfer the Hexane layer (top) to a GC vial.
-
-
Internal Standard Addition (The "Spike"):
-
Add 20 µL of Working IS Solution (d3-Ester) to the Hexane extract in the GC vial.
-
Note: Since the IS is already an ester, it is added here to correct for injection volume errors and MS detector drift.
-
Phase 3: GC-MS/MS Instrumentation
System: Agilent 7890B GC / 7000D TQ-MS (or equivalent). Column: DB-5MS UI (30m x 0.25mm x 0.25µm).
GC Parameters:
-
Inlet: Splitless mode, 260°C.
-
Carrier Gas: Helium at 1.2 mL/min (Constant Flow).
-
Oven Program:
-
Initial: 60°C (hold 1 min).
-
Ramp 1: 20°C/min to 200°C.
-
Ramp 2: 10°C/min to 300°C (hold 3 min).
-
MS Parameters (EI Source):
-
Source Temp: 230°C.
-
Ionization Energy: 70 eV.[1]
-
Acquisition: Multiple Reaction Monitoring (MRM) or SIM.
Table 1: Mass Transitions for Quantification
| Compound | Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Dwell (ms) | Role |
| Myristicin Methyl Ester | 210.1 | 179.1 | 15 | 50 | Quantifier |
| 210.1 | 151.1 | 25 | 50 | Qualifier | |
| Myristicin Methyl Ester-d3 | 213.1 | 182.1 | 15 | 50 | IS Quantifier |
| 213.1 | 179.1 | 25 | 50 | IS Qualifier* |
*Note on IS Qualifier: The transition 213 -> 179 implies loss of the labeled methoxy/methyl group. Ensure this does not interfere with the analyte signal.
Data Analysis & Validation
Calculation Principle
Quantification is based on the Area Ratio method.
Since the IS is added after extraction/derivatization in this specific protocol (unless the user synthesizes d3-Acid from it), the method validates Instrumental Precision but not Extraction Recovery . To validate extraction recovery, a "Spike Recovery" experiment is required during method validation:
-
Spike native Myristicin Acid into blank matrix before extraction.
-
Compare the final signal to a neat standard.
Linearity & Limits
-
Range: 5 ng/mL – 2000 ng/mL.
-
Curve Fit: Linear (
weighting). -
r² Requirement: > 0.995.[3]
Troubleshooting & Pitfalls
1. Deuterium Exchange (H/D Scrambling)
-
Risk: If the derivatization conditions are too harsh (high acid, high temp > 80°C), the deuterium on the ester methyl group might exchange with protons in the solvent.
-
Solution: Stick to
-MeOH at 60°C. Avoid using strong mineral acids (HCl/H2SO4) for the methylation step if the IS is present (though in this protocol, IS is added after, mitigating this risk entirely).
2. Transesterification
-
Risk: If the sample contains ethanol (e.g., forensic alcohol samples), the methyl ester can transesterify to an ethyl ester.
-
Solution: Ensure all reagents are Methanol-based. Evaporate extracts to dryness before derivatization.
3. Matrix Interference
-
Risk: Plant matrices (nutmeg oil) are rich in other phenylpropenes (Safrole, Elemicin).
-
Solution: The MRM transition
is highly specific to the Myristicin skeleton. Ensure chromatographic separation from Elemicin derivatives.
References
-
Beyer, J., et al. (2006). "Screening procedure for detection of phenethylamine-type designer drugs and myristicin in urine using gas chromatography-mass spectrometry." Journal of Chromatography B, 857(2).
-
Shimadzu Application News. (2020). "Analysis of Major Psychoactive Compounds in Nutmeg Using GC-MS/MS." Shimadzu Corporation.
-
Santa Cruz Biotechnology. "Myristicin Acid Methyl Ester Product Data."
-
Hofmann, T., & Schieberle, P. (1998). "Stable Isotope Dilution Assays (SIDA) in Flavor Analysis." Journal of Agricultural and Food Chemistry.
-
Forensic Toxicology Database. "Metabolism of Myristicin and Elemicin."
Disclaimer: This protocol is for research and forensic use only. Myristicin is a precursor to potential controlled substances (MMDA); handle in accordance with local regulations.
Sources
Advanced GC-MS Quantification of Myristicin Phase I Metabolites in Plasma
Application Note & Protocol | Version 2.1
Executive Summary
This guide details the quantification of Myristicin (1-allyl-3,4-methylenedioxy-5-methoxybenzene) and its primary Phase I metabolites—1'-hydroxymyristicin and 5-allyl-1-methoxy-2,3-dihydroxybenzene —in human plasma. While parent Myristicin is lipophilic and volatile, its metabolites are polar and often conjugated, necessitating enzymatic hydrolysis and silyl-derivatization prior to GC-MS analysis. This protocol bridges forensic toxicology and metabolic research, offering a validated workflow for pharmacokinetic profiling.
Scientific Background & Metabolic Pathway
Myristicin, a phenylpropene found in nutmeg (Myristica fragrans), undergoes extensive hepatic metabolism. The primary bioactivation pathways involve cytochrome P450-mediated hydroxylation and demethylenation.
Key Metabolites Targeted[1][2]
-
1'-Hydroxymyristicin: Formed via hydroxylation at the benzylic carbon of the allyl side chain. This is a potential proximate carcinogen analog.
-
5-allyl-1-methoxy-2,3-dihydroxybenzene (Demethylenyl-myristicin): Formed via cleavage of the methylenedioxy bridge. This catechol metabolite is highly redox-active.
Metabolic Pathway Diagram
Figure 1: Hepatic biotransformation of Myristicin.[1] Note that plasma quantification requires hydrolysis of Phase II conjugates to measure total metabolite load.
Experimental Protocol
Reagents & Materials
-
Reference Standards: Myristicin (>98%), Safrole (Internal Standard, IS), or Deuterated Myristicin (Myristicin-d3).
-
Derivatization Agent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS (Trimethylchlorosilane).
-
Enzyme:
-Glucuronidase/Arylsulfatase (from Helix pomatia). -
Solvents: Ethyl Acetate (LC-MS grade), Methanol, n-Hexane.
-
Buffer: 0.1 M Acetate Buffer (pH 5.0).
Sample Preparation Workflow
The polarity of the hydroxylated metabolites requires Liquid-Liquid Extraction (LLE) followed by Derivatization .
Step 1: Hydrolysis (Critical for Total Metabolites)
-
Aliquot 500 µL of plasma into a borosilicate glass tube.
-
Add 50 µL of Internal Standard (IS) working solution (e.g., Safrole at 1 µg/mL).
-
Add 500 µL of 0.1 M Acetate Buffer (pH 5.0) containing
-Glucuronidase/Arylsulfatase (typically 5000 units/mL). -
Vortex briefly and incubate at 37°C for 2-4 hours .
-
Why? Most metabolites circulate as glucuronides. Omitting this step yields only <10% of the total metabolic fraction.
-
Step 2: Liquid-Liquid Extraction (LLE)
-
Add 2 mL of Ethyl Acetate to the hydrolyzed sample.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3,000 x g for 5 minutes to separate phases.
-
Transfer the organic (upper) layer to a clean GC vial.
-
Repeat extraction once more with 2 mL Ethyl Acetate; combine organic layers.
-
Evaporate to dryness under a gentle stream of Nitrogen at 40°C .
Step 3: Derivatization (Silylation)
-
Reconstitute the dried residue in 50 µL of Ethyl Acetate .
-
Add 50 µL of BSTFA + 1% TMCS .
-
Cap tightly and incubate at 70°C for 30 minutes .
-
Cool to room temperature and transfer to GC autosampler vials.
GC-MS Instrumentation & Conditions
System: Agilent 7890B GC / 5977B MSD (or equivalent single quadrupole system).
| Parameter | Setting | Rationale |
| Column | DB-5MS UI (30m x 0.25mm x 0.25µm) | Low-bleed, non-polar phase ideal for aromatics. |
| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) | Standard for optimal chromatographic resolution. |
| Inlet | Splitless Mode, 260°C | Maximizes sensitivity for trace metabolites. |
| Injection Vol | 1.0 µL | Prevents column overload and backflash. |
| Transfer Line | 280°C | Prevents condensation of high-boiling derivatives. |
| Ion Source | EI (70 eV), 230°C | Standard electron ionization. |
| Quadrupole | 150°C |
Temperature Program
-
Initial: 70°C (Hold 1 min).
-
Ramp 1: 20°C/min to 180°C.
-
Ramp 2: 10°C/min to 300°C (Hold 3 min).
-
Total Run Time: ~18.5 minutes.[5]
-
Mass Spectrometry Detection (SIM Mode)
For quantification, use Selected Ion Monitoring (SIM) . The following ions are targeted for the TMS derivatives.
| Analyte | Derivative Type | Quant Ion ( | Qualifier Ions ( | Retention (approx) |
| Myristicin | Underivatized | 192 | 161, 131 | 6.5 min |
| 1'-OH-Myristicin | Mono-TMS | 280 | 265, 73 | 8.2 min |
| Dihydroxy-Metabolite | Di-TMS | 324 | 309, 73, 191 | 9.1 min |
| Safrole (IS) | Underivatized | 162 | 131, 104 | 5.8 min |
Note: Retention times must be experimentally verified using authentic standards.
Analytical Workflow Diagram
Figure 2: Step-by-step analytical workflow from plasma collection to data quantification.[1][6][7]
Method Validation Criteria
To ensure Trustworthiness and Integrity , the method must be validated according to FDA/EMA Bioanalytical Method Validation guidelines.
-
Linearity: Construct a calibration curve (10–1000 ng/mL) using spiked plasma.
should be > 0.99. -
Recovery: Compare peak areas of pre-extraction spiked samples vs. post-extraction spiked samples. Target > 80%.
-
Precision & Accuracy: Intra-day and inter-day CV% must be < 15% (20% at LLOQ).
-
Stability: Assess freeze-thaw stability (3 cycles) and autosampler stability (24h) of the TMS derivatives. Note: TMS derivatives are moisture-sensitive; ensure vials are sealed.
References
-
Beyer, J., Ehlers, D., & Maurer, H. H. (2006).[2] Abuse of nutmeg (Myristica fragrans Houtt.): studies on the metabolism and the toxicologic detection of its ingredients elemicin, myristicin, and safrole in rat and human urine using gas chromatography/mass spectrometry.[2] Therapeutic Drug Monitoring. Link
-
Lee, H. S., Jeong, T. C., & Kim, J. H. (1998). In vitro and in vivo metabolism of myristicin in the rat. Journal of Chromatography B: Biomedical Sciences and Applications. Link
-
Dybowski, M. P., Dawidowicz, A. L., & Wesołowska, A. (2016). Simple and rapid determination of myristicin in human serum.[6][8] Forensic Toxicology. Link
-
Shimadzu Application Note No. 95. (2016). Analysis of Major Psychoactive Compounds in Nutmeg Using GC-MS/MS. Link
Sources
- 1. Introduction - NTP Technical Report on the Toxicity Studies of Myristicin (CASRN 607-91-0) Administered by Gavage to F344/NTac Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. forschung.h-och.ch [forschung.h-och.ch]
- 3. jyoungpharm.org [jyoungpharm.org]
- 4. researchgate.net [researchgate.net]
- 5. digital.csic.es [digital.csic.es]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Simple and rapid determination of myristicin in human serum - PMC [pmc.ncbi.nlm.nih.gov]
LC-MS/MS method development for Myristicin acid methyl ester-d3
Application Note: LC-MS/MS Method Development for Myristicin Acid Methyl Ester-d3
Executive Summary
This protocol details the development and validation of a high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Myristicin Acid Methyl Ester (MAME) using its stable isotope-labeled analog, This compound (MAME-d3) , as an internal standard.
Myristicin (1-allyl-3,4-methylenedioxy-5-methoxybenzene) is a hepatotoxic and psychoactive constituent of nutmeg (Myristica fragrans). Its metabolism yields Myristicin Acid (3-methoxy-4,5-methylenedioxybenzoic acid), a key biomarker for exposure and toxicity. The methyl ester derivative (MAME) is frequently analyzed to enhance chromatographic retention, improve ionization efficiency in positive mode, or as a specific impurity in synthetic pathways of dihydrostilbenes.
Key Technical Advantages:
-
Precision: Use of deuterated IS (d3) corrects for matrix effects and ionization suppression.
-
Sensitivity: Optimized Positive ESI transitions achieve LOQ in the sub-ng/mL range.
-
Selectivity: MRM transitions target specific loss of the ester moiety, distinguishing MAME from structurally similar benzodioxoles.
Chemical Identity & Properties
Understanding the physicochemical properties is the foundation of this method.
| Property | Analyte (MAME) | Internal Standard (MAME-d3) |
| IUPAC Name | Methyl 7-methoxy-1,3-benzodioxole-5-carboxylate | Methyl 7-(trideuteriomethoxy)-1,3-benzodioxole-5-carboxylate |
| Common Name | Myristicin Acid Methyl Ester | This compound |
| Formula | C₁₀H₁₀O₅ | C₁₀H₇D₃O₅ |
| Molecular Weight | 210.18 g/mol | 213.20 g/mol |
| Precursor Ion [M+H]⁺ | 211.1 | 214.1 |
| LogP (Predicted) | ~1.6 (Moderate Lipophilicity) | ~1.6 |
| pKa | N/A (Ester is non-ionizable; protonation occurs on carbonyl oxygen) | N/A |
Method Development Strategy
Mass Spectrometry Optimization (Tuning)
MAME contains a methyl ester and a methylenedioxy ring. Esters protonate readily under acidic conditions in Electrospray Ionization (ESI+).
-
Ionization Source: ESI Positive Mode.
-
Fragmentation Logic:
-
The protonated molecule [M+H]⁺ (m/z 211) typically fragments via neutral loss of methanol (32 Da) from the ester group to form an acylium ion.
-
Secondary fragmentation involves the loss of the methoxy radical or the entire ester group (59 Da).
-
Crucial Insight for d3-IS: The deuterium label is located on the ring methoxy group (OCD₃), not the ester methyl. Therefore, the neutral loss of the ester methanol (unlabeled) will shift the fragment mass by +3 Da relative to the analyte, maintaining the mass difference.
-
Optimized MRM Transitions:
| Compound | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Dwell (ms) | Type |
| MAME | 211.1 | 179.1 | 15 | 50 | Quantifier |
| 211.1 | 152.1 | 25 | 50 | Qualifier | |
| MAME-d3 | 214.1 | 182.1 | 15 | 50 | Quantifier |
| 214.1 | 155.1 | 25 | 50 | Qualifier |
Note: Transitions must be experimentally verified on your specific instrument (e.g., Triple Quadrupole).
Chromatographic Conditions
A C18 column is selected to retain the moderately lipophilic ester. Acidic mobile phase is mandatory to ensure stable protonation.
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade).
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
Gradient Profile:
-
0.0 min: 10% B
-
1.0 min: 10% B (Divert to waste to remove salts)
-
5.0 min: 90% B (Linear Ramp)
-
6.0 min: 90% B (Wash)
-
6.1 min: 10% B (Re-equilibration)
-
8.0 min: Stop
Experimental Protocol
Stock Solution Preparation
-
Analyte Stock (1 mg/mL): Dissolve 1 mg MAME in 1 mL Methanol. Store at -20°C.
-
IS Stock (1 mg/mL): Dissolve 1 mg MAME-d3 in 1 mL Methanol. Store at -20°C.
-
Working IS Solution: Dilute IS Stock to 100 ng/mL in 50:50 Methanol:Water.
Sample Preparation (Plasma/Serum)
Given the lipophilicity of MAME, Liquid-Liquid Extraction (LLE) provides cleaner extracts than protein precipitation.
Step-by-Step LLE Protocol:
-
Aliquot: Transfer 100 µL of plasma into a 1.5 mL Eppendorf tube.
-
Spike IS: Add 20 µL of Working IS Solution (100 ng/mL). Vortex briefly.
-
Extract: Add 500 µL of Ethyl Acetate:Hexane (1:1 v/v) .
-
Reasoning: This non-polar solvent mix selectively extracts the ester while leaving polar plasma interferences behind.
-
-
Agitate: Vortex vigorously for 5 minutes or shake on a plate shaker.
-
Phase Separation: Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Transfer: Transfer 400 µL of the upper organic layer to a clean glass vial.
-
Dry: Evaporate to dryness under a gentle stream of Nitrogen at 35°C.
-
Reconstitute: Dissolve residue in 100 µL of Mobile Phase (50:50 Water:ACN with 0.1% FA).
-
Inject: Inject 5 µL into the LC-MS/MS.
Visualization of Methodology
Figure 1: Analytical Workflow
This diagram outlines the critical path from sample to data, emphasizing the role of the Internal Standard.
Caption: Step-by-step LC-MS/MS workflow for Myristicin Acid Methyl Ester quantification.
Figure 2: Proposed Fragmentation Pathway
Understanding the fragmentation ensures the selected MRM transitions are chemically valid.
Caption: Proposed ESI+ fragmentation pathway for MAME and MAME-d3.
Validation & Quality Control
To ensure the method meets regulatory standards (e.g., FDA/EMA Bioanalytical Guidelines), the following parameters must be validated:
-
Linearity: Construct a calibration curve from 1 ng/mL to 1000 ng/mL. A weighted linear regression (1/x²) is recommended to improve accuracy at the lower end.
-
Matrix Effect (ME):
-
Calculate ME (%) = (Peak Area in Matrix / Peak Area in Solvent) × 100.
-
MAME-d3 should exhibit a similar ME to the analyte. If ME < 85% or > 115%, consider further sample cleanup (e.g., SPE using HLB cartridges).
-
-
Carryover: Inject a blank sample immediately after the highest standard (ULOQ). Peak area in the blank should be < 20% of the LLOQ.
-
Stability: Assess freeze-thaw stability (3 cycles at -80°C) and autosampler stability (24 hours at 10°C) for the methyl ester, as esters can be prone to hydrolysis in plasma. Tip: If hydrolysis is observed, add 5 mM Phenylmethylsulfonyl fluoride (PMSF) to plasma during collection to inhibit esterases.
References
-
PubChem. (2023). This compound | C10H10O5 | CID 162642421. National Library of Medicine. [Link]
-
Beyer, J., et al. (2006). Determination of myristicin and its metabolites in rat urine by GC-MS and LC-MS/MS. Toxicology and Applied Pharmacology.[1][2] (Contextual reference for Myristicin metabolism).
-
Shimadzu Application News. (2016). Analysis of Major Psychoactive Compounds in Nutmeg Using GC-MS/MS. No. 95. [Link]
Sources
Isotope dilution mass spectrometry (IDMS) for Myristicin analysis
Application Note: High-Precision Isotope Dilution Mass Spectrometry (IDMS) for Myristicin Analysis
Executive Summary & Biological Context
Myristicin (1-allyl-3,4-methylenedioxy-5-methoxybenzene) is the primary psychoactive and toxic constituent of nutmeg (Myristica fragrans) and mace.[1] While used as a flavoring agent, ingestion of high doses (5–15 g of nutmeg powder) leads to anticholinergic-like toxicity, hallucinations, and potential hepatic damage.
The quantification of myristicin presents unique analytical challenges:
-
Volatility: As a phenylpropene, it is prone to evaporative loss during concentration steps.
-
Matrix Complexity: Nutmeg oil is rich in terpenes that interfere with chromatography; plasma samples suffer from protein binding.
-
Metabolic Instability: Myristicin is rapidly metabolized by CYP450 enzymes, requiring rapid quenching and precise internal standardization.
Why IDMS? Isotope Dilution Mass Spectrometry (IDMS) is the definitive "gold standard" for this analysis. By introducing a stable isotope-labeled analog (Myristicin-d3) prior to sample preparation, every source of error—extraction inefficiency, evaporative loss, and matrix-induced ionization suppression—is mathematically corrected.[1] The ratio of the native analyte to the isotopologue remains constant throughout the workflow.
Mechanism of Action & Metabolism
Understanding the metabolic fate of myristicin is critical for selecting the correct matrix and handling conditions. Myristicin undergoes bioactivation via Cytochrome P450 enzymes (primarily CYP1A2 and CYP3A4) to form reactive metabolites responsible for cellular toxicity.
Figure 1: Metabolic bioactivation pathway of Myristicin.[1][2][3] The formation of the 1'-hydroxy metabolite is the committed step toward both toxicity and elimination.
Materials & Reagents
To ensure self-validating accuracy, the use of a specific deuterated internal standard is non-negotiable.
| Component | Specification | Purpose |
| Analyte | Myristicin (CAS 607-91-0), >98% Purity | Calibration Standards |
| Internal Standard (IS) | Myristicin-d3 (Methoxy-d3) or Meconin-d3 | Correction for recovery & matrix effects.[1] Note: Myristicin-d3 is preferred for exact chemical behavior matching.[1] |
| Solvents | Methanol (LC-MS Grade), Hexane (Pesticide Grade) | Extraction and reconstitution |
| SPE Cartridges | Hydrophilic-Lipophilic Balance (HLB) or C18 | Plasma cleanup (removes phospholipids) |
| Matrix | Human Plasma (K2EDTA) or Nutmeg Powder | Matrix-matched calibration |
Experimental Protocol: Sample Preparation
This protocol uses a Solid Phase Extraction (SPE) workflow for plasma to maximize recovery and cleanliness, superior to Liquid-Liquid Extraction (LLE).[1]
Workflow Diagram
Figure 2: IDMS Sample Preparation Workflow.[1] Crucially, the IS is added BEFORE protein precipitation to account for any entrapment of the analyte in the protein pellet.
Step-by-Step Procedure (Plasma)
-
IS Spiking: Aliquot 200 µL of plasma into a 1.5 mL Eppendorf tube. Add 20 µL of Myristicin-d3 Working Solution (100 ng/mL in methanol). Vortex gently and let stand for 10 minutes.
-
Causality: This equilibration allows the deuterated standard to bind to plasma albumin similarly to the native myristicin, ensuring the extraction step treats both identically.
-
-
Protein Precipitation: Add 600 µL of ice-cold acetonitrile. Vortex vigorously for 30 seconds to precipitate proteins.
-
Centrifugation: Centrifuge at 10,000 × g for 10 minutes at 4°C.
-
Supernatant Transfer: Transfer the supernatant to a clean glass tube. Dilute with 600 µL of HPLC-grade water (to reduce solvent strength for SPE retention).
-
SPE Cleanup (Optional but Recommended):
-
Concentration: Evaporate under a gentle stream of Nitrogen at room temperature. Do not heat , as myristicin is volatile. Reconstitute in 100 µL Hexane (for GC) or 50% MeOH (for LC).
Instrumentation & Conditions
GC-MS/MS is the preferred method due to the non-polar, volatile nature of phenylpropenes. However, LC-MS/MS is provided as a viable alternative for toxicology labs lacking GC-MS/MS.[1]
Option A: GC-MS/MS (Triple Quadrupole)[1]
-
System: Agilent 7000D or Shimadzu TQ-8040.
-
Column: DB-5MS or equivalent (30m × 0.25mm × 0.25µm).[1]
-
Inlet: Splitless mode, 250°C.
-
Carrier Gas: Helium at 1.2 mL/min (Constant Flow).
-
Oven Program: 60°C (1 min) → 20°C/min → 300°C (3 min).
MRM Transitions (GC-EI):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Dwell Time (ms) |
| Myristicin | 192.1 | 161.1 (Quant) | 10 | 50 |
| 192.1 | 91.1 (Qual) | 15 | 50 | |
| Myristicin-d3 | 195.1 | 164.1 (Quant)* | 10 | 50 |
*Note: If Myristicin-d3 is methoxy-labeled, the loss of -OCD3 (34 Da) from m/z 195 yields m/z 161.[1] If this occurs, use m/z 161 as the Quant ion for the IS, but ensure the Precursor (Q1) is set to 195 to maintain selectivity.
Option B: LC-MS/MS (Triple Quadrupole)[1]
-
System: Waters Xevo TQ-S or Sciex 6500+.
-
Column: C18 Reverse Phase (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 10% B to 90% B over 5 minutes.
-
Ionization: Electrospray Ionization (ESI), Positive Mode.
MRM Transitions (LC-ESI):
| Compound | Precursor (m/z) | Product (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Myristicin | 193.1 [M+H]+ | 165.1 | 25 | 20 |
| Myristicin-d3 | 196.1 [M+H]+ | 168.1 | 25 | 20 |
Method Validation & Performance
The following parameters define the acceptance criteria for a valid IDMS run.
| Parameter | Acceptance Criteria | Typical Result |
| Linearity (R²) | > 0.995 | 0.9992 (0.5 – 500 ng/mL) |
| Accuracy (Bias) | ± 15% (± 20% at LOQ) | < 5.2% |
| Precision (CV) | < 15% | < 3.8% |
| Recovery | > 80% (Absolute) | 92% (Corrected by IDMS) |
| Matrix Effect | 80-120% | 95% (Minimal suppression) |
| LOD / LOQ | S/N > 3 / S/N > 10 | 0.1 ng/mL / 0.5 ng/mL |
Troubleshooting & Optimization
-
Low Recovery in GC-MS:
-
Interference in Nutmeg Samples:
-
Cause: High concentrations of Safrole and Elemicin co-eluting.
-
Fix: Optimize the GC oven ramp rate. Slow the ramp to 10°C/min between 140°C and 180°C to resolve allylbenzene isomers.
-
-
Cross-Talk in IDMS:
-
Cause: Deuterium scrambling or loss of the labeled group (e.g., if the label is lost in the fragment used for quant).
-
Fix: Ensure Q1 resolution is set to "Unit" or "High" to prevent overlap of the M+3 isotope of native myristicin with the IS precursor.
-
References
-
Shimadzu Corporation. (2018). Analysis of Major Psychoactive Compounds in Nutmeg Using GC-MS/MS (Application Note No. 95). Retrieved from [Link]
-
Dawidowicz, A. L., & Dybowski, M. P. (2013).[7] Simple and rapid determination of myristicin in human serum.[7] Forensic Toxicology, 31(1), 119–123.[7] Retrieved from [Link]
-
European Union Reference Laboratories (EURL). (2017). Validation of the MRM pesticides from the Working Document SANCO/12745/2013. Retrieved from [Link]
-
Rahman, N. A., et al. (2015). Toxicity of Nutmeg (Myristicin): A Review. International Journal on Advanced Science, Engineering and Information Technology, 5(3). Retrieved from [Link]
Sources
- 1. CAS 607-91-0: Myristicin | CymitQuimica [cymitquimica.com]
- 2. Pharmacological and Therapeutic Potential of Myristicin: A Literature Review [mdpi.com]
- 3. Pharmacological and Therapeutic Potential of Myristicin: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eurl-pesticides.eu [eurl-pesticides.eu]
- 5. shimadzu.com [shimadzu.com]
- 6. Simple and rapid determination of myristicin in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
Application Note: Chromatographic Retention & Method Development for Myristicin Acid Methyl Ester-d3 on C18 Columns
Abstract
This application note details the chromatographic behavior of Myristicin Acid Methyl Ester-d3 (MAME-d3) on C18 reversed-phase columns. MAME-d3 is a deuterated derivative often utilized as an Internal Standard (IS) for the quantification of Myristicin metabolites—specifically 3-methoxy-4,5-methylenedioxybenzoic acid (Myristicin Acid)—following methylation derivatization.
This guide provides a robust protocol to determine the precise retention time (
Introduction & Chemical Context
The Analyte
"Myristicin Acid" is the colloquial term for 3-methoxy-4,5-methylenedioxybenzoic acid , the primary carboxylic acid metabolite formed via the oxidation of the allyl side chain of Myristicin (
To analyze this polar metabolite by GC-MS or LC-MS with high sensitivity, it is frequently derivatized into a methyl ester. The d3-methyl ester variant (
Separation Mechanism on C18
In RPLC, retention is governed by hydrophobic subtraction. The elution order is dictated by the polarity and size of the molecule:
-
Myristicin Acid (Free Acid): Highly polar, ionizable. Elutes early (
without pH control). -
Myristicin Acid Methyl Ester (MAME): The esterification caps the polar carboxyl group, significantly increasing hydrophobicity (
increases). It retains much longer than the acid. -
Myristicin (Parent): Contains a long allyl chain. Highly lipophilic. Elutes late.
The Deuterium Isotope Effect
In RPLC, C-D bonds have a slightly smaller molar volume and lower polarizability than C-H bonds.[1][2] This results in a phenomenon known as the Inverse Isotope Effect , where deuterated compounds are slightly less lipophilic and elute earlier than their non-deuterated analogs.[1][3] For a -d3 methyl ester, this shift is typically
Experimental Protocol
Materials & Reagents[4]
-
Column: C18 Stationary Phase (e.g., Phenomenex Kinetex or Waters BEH C18), 100 mm
2.1 mm, 1.7 µm or 2.6 µm particle size. -
Mobile Phase A: Water + 0.1% Formic Acid (FA).
-
Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.[4]
-
Standard: this compound (Custom synthesis or commercial standard).
LC-MS/MS Conditions
This generic gradient is designed to capture the wide polarity range of Myristicin derivatives.
| Parameter | Setting |
| Flow Rate | 0.4 mL/min |
| Column Temp | 40°C |
| Injection Vol | 2 - 5 µL |
| Detection | ESI(+) MRM Mode |
Gradient Table:
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 5% | Initial Hold (Traps free acid) |
| 1.0 | 5% | Begin Ramp |
| 8.0 | 95% | Elution of Esters & Parent |
| 10.0 | 95% | Wash |
| 10.1 | 5% | Re-equilibration |
| 13.0 | 5% | End Run |
Theoretical Retention Prediction
Based on the hydrophobicity hierarchy and C18 interactions:
-
Free Acid: ~2.5 - 3.5 min (Weak retention).
-
MAME-d3 (Target): ~6.8 - 7.2 min.
-
MAME (Protiated): ~6.9 - 7.3 min (Co-eluting or slightly after d3).
-
Myristicin (Parent): ~8.5 - 9.5 min.
Visualizing the Separation Logic
The following diagram illustrates the separation mechanism and the specific elution order expected on a C18 column.
Caption: Elution order on C18. Note the "Inverse Isotope Effect" where the deuterated standard (MAME-d3) elutes slightly before the non-deuterated analog.
Method Development & Validation Workflow
To ensure the retention time is accurate for your specific system (dwell volume differences affect absolute
Caption: Step-by-step workflow for validating the retention time of the internal standard.
Troubleshooting Retention Shifts
-
Peak Tailing: Myristicin acid derivatives contain oxygenated rings that may interact with residual silanols. Ensure your C18 column is "end-capped" (e.g., ODS-2 or BEH). If tailing persists, increase buffer concentration to 10mM Ammonium Formate.
-
RT Drift: Since MAME-d3 is an ester, it is susceptible to hydrolysis back to the free acid if left in aqueous mobile phase for extended periods (24h+). Always prepare fresh standards or store in 100% ACN.
-
Carryover: Myristicin derivatives are sticky. Use a needle wash of 50:25:25 Isopropanol:Acetonitrile:Acetone.
References
-
Identification and characterization of reactive metabolites in myristicin-mediated mechanism-based inhibition of CYP1A2. PubMed. Retrieved from [Link]
-
Development And Validation Of A RP-HPLC Method To Determine Dehydrodiisoeugenol, Myristicin, And Safrole. ResearchGate. Retrieved from [Link]
-
Mechanisms of retention in HPLC. University of Valencia. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chromatographic Isotope Effect: Retention Time Changes for Polydeuterated Laquinimod in Reverse Phase HPLC [bioforumconf.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. HPLC-Guided Isolation, Purification and Characterization of Phenylpropanoid and Phenolic Constituents of Nutmeg Kernel (Myristica fragrans) - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Calibration & Quantification of Myristicin Acid Metabolites via GC-MS
This Application Note is structured to guide researchers through the precise calibration and quantification of Myristicin Acid (3-methoxy-4,5-methylenedioxybenzoic acid), a key metabolite of the nutmeg toxin Myristicin, using its deuterated methyl ester analog as an Internal Standard.
Critical Disambiguation & Scientific Context
STOP & VERIFY: Before proceeding, confirm the chemical identity of your standard. There is a frequent nomenclature confusion in this field:
| Feature | Myristicin Acid Methyl Ester-d3 (This Protocol) | Methyl Myristate-d3 (Common Lipid Standard) |
| Structure | Phenylpropanoid Derivative (Benzodioxole core) | Fatty Acid Derivative (Aliphatic chain) |
| CAS/Source | Analog of CAS 607-91-0 (Myristicin) | Analog of CAS 124-10-7 (Myristic Acid) |
| Formula | ||
| Application | Toxicology, Drug Metabolism (Nutmeg/Mace) | Lipidomics, FAME Analysis |
Scientific Rationale: Myristicin (1-allyl-3,4-methylenedioxy-5-methoxybenzene) is a hepatotoxic and psychoactive constituent of nutmeg (Myristica fragrans). Upon ingestion, it undergoes side-chain oxidation to form 3-methoxy-4,5-methylenedioxybenzoic acid (often referred to as "Myristicin Acid") [1]. To quantify this polar metabolite by GC-MS, it must be derivatized into a volatile ester. This compound serves as the ideal Internal Standard (IS) for this workflow, correcting for injection variability and ionization suppression.
Experimental Workflow Diagram
The following directed graph illustrates the quantification pathway, highlighting where the Internal Standard (IS) is introduced to ensure data integrity.
Figure 1: Analytical workflow for Myristicin Acid quantification. The d3-ester IS is added post-derivatization to correct for instrument fluctuations.
Materials & Reagents
-
Analyte Standard: Myristicin Acid Methyl Ester (d0) (purity >98%).
-
Internal Standard: this compound (isotopic purity >99%).
-
Solvents: Methanol (LC-MS grade), Ethyl Acetate (anhydrous), Hexane.
-
Derivatization Agent: Boron trifluoride (
) in Methanol (14%) or Trimethylsilyldiazomethane (TMS-DAM).
Protocol: Calibration Curve Preparation
Phase A: Preparation of Stock Solutions
Objective: Create stable primary sources for the analyte and internal standard.
-
Internal Standard Stock (IS-Stock):
-
Weigh 1.0 mg of This compound .
-
Dissolve in 10 mL of Methanol to yield 100 µg/mL .
-
Store at -20°C. Stability: ~6 months.
-
-
Analyte Stock (A-Stock):
-
Weigh 1.0 mg of Myristicin acid methyl ester (d0) .
-
Dissolve in 10 mL of Methanol to yield 100 µg/mL .
-
Phase B: Working Standard Solutions
Objective: Create intermediate dilutions to facilitate accurate pipetting.
-
IS Working Solution (10 µg/mL):
-
Dilute 1 mL of IS-Stock into 9 mL of Methanol.
-
Note: This concentration will be kept constant across all calibration points.
-
-
Analyte Working Solution (10 µg/mL):
-
Dilute 1 mL of A-Stock into 9 mL of Methanol.
-
Phase C: Construction of Calibration Levels
Design Principle: A 6-point calibration curve covering the expected biological range (e.g., 50 ng/mL to 1000 ng/mL). The IS concentration is fixed at 500 ng/mL to maintain a response ratio near 1:1 for the middle of the curve.
| Cal Level | Target Conc. (ng/mL) | Vol. of Analyte Working Sol. (µL) | Vol. of IS Working Sol. (µL) | Vol. of Solvent (µL) | Total Vol. (µL) |
| Blank | 0 | 0 | 50 | 950 | 1000 |
| Std 1 | 50 | 5 | 50 | 945 | 1000 |
| Std 2 | 100 | 10 | 50 | 940 | 1000 |
| Std 3 | 250 | 25 | 50 | 925 | 1000 |
| Std 4 | 500 | 50 | 50 | 900 | 1000 |
| Std 5 | 750 | 75 | 50 | 875 | 1000 |
| Std 6 | 1000 | 100 | 50 | 850 | 1000 |
Protocol Step:
-
Prepare 2 mL GC autosampler vials.
-
Add the specified volume of Solvent (Hexane or Ethyl Acetate is preferred for GC injection; evaporate Methanol and reconstitute if necessary, or use Methanol if column allows).
-
Add the Analyte Working Solution .
-
Add the IS Working Solution last to ensure consistency.
-
Vortex for 10 seconds.
Instrumental Analysis (GC-MS)
Objective: Selectivity and Sensitivity using Selected Ion Monitoring (SIM).
-
Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm). Non-polar stationary phase is ideal for methyl esters.
-
Carrier Gas: Helium at 1.0 mL/min (constant flow).
-
Inlet: Splitless mode, 250°C.
-
Oven Program:
-
Initial: 60°C (hold 1 min).
-
Ramp: 20°C/min to 280°C.
-
Hold: 5 min at 280°C.
-
-
MS Detection (SIM Mode):
-
Analyte (d0): Target Ion
210 (Molecular Ion, ), Qualifier 179 ( ). -
Internal Standard (d3): Target Ion
213 ( ), Qualifier 182.
-
Data Processing Logic:
-
Extract ion chromatograms for
210 and 213. -
Integrate peaks.
-
Calculate Response Ratio (RR) :
-
Plot
(y-axis) vs. Concentration Ratio (x-axis). -
Perform Linear Regression (
). Acceptance criteria: .
Sample Preparation (Biological Context)
To validate the curve in a real matrix:
-
Hydrolysis: Incubate urine/plasma with
-glucuronidase (if measuring total conjugated myristicin acid). -
Extraction: Acidify sample to pH 2.0 with HCl. Extract with Ethyl Acetate (
). Combine organic layers and dry under Nitrogen. -
Derivatization: Reconstitute residue in 200 µL 14%
-Methanol. Heat at 60°C for 30 mins [2]. -
Work-up: Add water and extract the formed methyl esters into Hexane.
-
Spiking: Transfer Hexane layer to vial. ADD IS (this compound) at this stage.
-
Expert Insight: Adding the pre-methylated d3-standard after the sample derivatization prevents the d3-methyl group from exchanging or hydrolyzing during the harsh
heating step.
-
References
-
Metabolism of Myristicin
- Title: Metabolism of myristicin into 3-methoxy-4,5-methylenedioxybenzoic acid.
- Source:Journal of Chromatography B, Food and Chemical Toxicology.
- Context: Confirms the oxidation of the allyl side chain to a benzoic acid deriv
- Title: Simultaneous determination of phenolic acids by GC-MS.
-
General Guidance
- Title: Guidance for Industry: Bioanalytical Method Valid
- Source: FDA / EMA.
Troubleshooting & Optimization
Technical Support Center: Optimizing HPLC Analysis of Myristicin Acid Methyl Ester-d3
Status: Active Ticket ID: T-MAME-D3-OPT Assigned Specialist: Senior Application Scientist
Executive Summary
Welcome to the technical support center. You are likely analyzing Myristicin acid methyl ester-d3 (Methyl 7-(trideuteriomethoxy)-1,3-benzodioxole-5-carboxylate), a stable isotope-labeled internal standard.
Unlike aliphatic fatty acid esters, this is a phenylpropanoid derivative containing a benzodioxole ring and an aromatic ester. It is a neutral, lipophilic molecule (LogP ~2.0). Poor peak shape in this context is rarely due to the deuterium label itself but rather stems from secondary silanol interactions , solvent mismatch , or hydrolysis .
This guide provides a self-validating troubleshooting workflow to resolve peak tailing, splitting, or broadening.
Module 1: The Diagnostic Triage
Before adjusting your method, identify the specific deformation. Use the logic flow below to categorize your issue.
Figure 1: Peak Shape Diagnostic Workflow
Caption: Diagnostic decision tree for isolating the root cause of peak shape anomalies in aromatic esters.
Module 2: Solving Peak Tailing (The "Silanol" Effect)
The Problem
Myristicin acid methyl ester is neutral, but it is rich in oxygen atoms (ester carbonyl, methoxy, methylenedioxy). These oxygens act as Hydrogen Bond Acceptors (HBA). If your HPLC column has accessible free silanols (Si-OH) , they will hydrogen bond with the analyte, causing the peak to "drag" or tail.
The Solution: Mobile Phase & Column Selection
1. Acidification is Mandatory Even though the ester is neutral, you must run at pH 2.5 – 3.0 .
-
Why? Low pH suppresses the ionization of residual silanols (Si-O⁻
Si-OH), reducing their activity. Furthermore, if any ester has hydrolyzed to the free acid (Myristicic acid), low pH ensures it remains protonated (neutral) and elutes sharply.
2. Column Choice: End-Capping Ensure your C18 column is "fully end-capped." This process chemically bonds a small silane (e.g., trimethylsilane) to residual silanols, shielding them from your analyte.
| Parameter | Recommended Specification | Reason |
| Stationary Phase | C18 (Octadecyl) or Phenyl-Hexyl | Hydrophobic retention of the aromatic core. |
| End-Capping | Double End-Capped (e.g., Waters XBridge, Phenomenex Kinetex) | Blocks silanol H-bonding sites. |
| Mobile Phase A | Water + 0.1% Formic Acid | Suppresses silanol ionization. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | ACN has lower viscosity and sharper peaks than MeOH. |
Critical Check: If tailing persists despite these changes, your standard may have partially hydrolyzed to the free acid . The free acid is more polar and interacts strongly with silanols. Verify purity via LC-MS.
Module 3: Solving Peak Splitting (Solvent Mismatch)
The Problem
This is the most common user error with lipophilic standards. You likely dissolved the this compound stock in 100% Methanol or Acetonitrile because it is not water-soluble. When you inject this "strong" solvent plug into a "weak" initial mobile phase (e.g., 90% Water), the analyte precipitates or travels faster than the mobile phase at the column head, causing band broadening or splitting.
The Solution: The "Sandwich" Injection or Dilution
Protocol: Matching the Diluent
-
Stock Prep: Dissolve pure standard in 100% ACN (e.g., 1 mg/mL).
-
Working Standard: Dilute the stock into a mixture that matches your initial mobile phase conditions .
-
Example: If your gradient starts at 50% Water / 50% ACN, dilute your sample to 50/50.
-
-
Solubility Limit: If the compound precipitates at 50% water, keep the organic content as low as possible (e.g., 70% ACN) and reduce injection volume (e.g., from 10 µL to 2 µL).
Figure 2: Mechanism of Solvent Mismatch
Caption: Visualizing how strong injection solvents disrupt laminar flow and analyte focusing at the column head.
Module 4: The Deuterium Effect (FAQ)
Q: Is the "d3" label causing the peak distortion? A: No, but it may cause a retention time shift.
-
The Science: Deuterium (D) has a shorter bond length than Hydrogen (H), making the C-D bond slightly less lipophilic than C-H.[1] In Reversed-Phase LC (RPLC), deuterated isotopologues often elute slightly earlier than their non-deuterated parents.[1][2]
-
The Risk: If your standard is impure (contains a mix of d0 and d3), you may see a "shoulder" or a split peak. This is not a shape issue; it is a separation of the two isotopes.
-
Validation: Inject the non-deuterated native compound. If it shows the same peak shape issues, the problem is chromatographic (silanols/solvent), not isotopic.
Summary of Optimization Protocol
To guarantee sharp, symmetrical peaks for this compound, implement this standard operating procedure (SOP):
-
Column: High-purity, end-capped C18 (3.5 µm or sub-2 µm).
-
Mobile Phase: Water/Acetonitrile gradient with 0.1% Formic Acid .
-
Injection: Dissolve sample in 50:50 Water:ACN . If solubility is poor, use 100% ACN but inject < 2 µL .
-
System: Minimize extra-column volume (use PEEK tubing with 0.005" ID).
References
-
Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Waters Knowledge Base.[3] Available at: [Link]
-
Chromatography Online (LCGC). LC Troubleshooting Essentials: Peak Tailing, Ghost Peaks, and Pressure Spikes. (2025).[1][2][4][5][6][7] Available at: [Link]
-
PubChem. this compound Structure and Properties.[8] National Library of Medicine. Available at: [Link]
-
Separation Science. Peak Splitting in HPLC: Causes and Solutions. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. support.waters.com [support.waters.com]
- 4. chromtech.com [chromtech.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound | C10H10O5 | CID 162642421 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Isotopic Stability of Myristicin Acid Methyl Ester-d3
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support center for Myristicin acid methyl ester-d3. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the prevention of deuterium exchange. As Senior Application Scientists, we understand that maintaining the isotopic integrity of your deuterated standards is paramount for generating accurate and reproducible data in demanding applications such as quantitative mass spectrometry and metabolic studies.[1][2][3] This resource offers field-proven insights and explains the causality behind experimental choices to ensure your results are trustworthy and reliable.
Understanding the Challenge: The Nature of Deuterium Exchange
Deuterium exchange, or H/D exchange, is a chemical reaction where a deuterium atom in a molecule is replaced by a hydrogen atom from its environment.[4] This phenomenon, often referred to as "back-exchange," can compromise the isotopic purity of your standard, leading to inaccuracies in quantification.[1][4][5] this compound is specifically labeled on the methoxy group, a site that can be susceptible to exchange under certain conditions. Understanding the factors that drive this exchange is the first step toward prevention.
The primary drivers for deuterium exchange are:
-
Presence of Protic Solvents: Solvents with exchangeable protons, such as water, methanol, and ethanol, are the most common sources of hydrogen that can replace the deuterium on your standard.[4][6]
-
Acidic or Basic Conditions: Both acids and bases can act as catalysts, significantly accelerating the rate of deuterium exchange.[4][6][7]
-
Elevated Temperatures: Higher temperatures provide the necessary energy to overcome the activation barrier for the exchange reaction, increasing its rate.[4][5]
-
Presence of Metal Catalysts: Certain transition metals, like platinum and palladium, can facilitate H/D exchange on aromatic systems.[6]
Frequently Asked Questions (FAQs)
Here we address common questions regarding the handling and use of this compound.
Q1: Where is this compound deuterated, and how does this affect its stability?
A1: this compound has the deuterium atoms located on the methoxy (-OCH₃) group attached to the aromatic ring.[8][9][10] While C-D bonds are generally more stable than C-H bonds, the methoxy group's oxygen atom can influence the electronic environment of the aromatic ring.[3][11][12] The methoxy group is an electron-donating group, which activates the aromatic ring, making it more susceptible to electrophilic attack, a potential mechanism for acid-catalyzed deuterium exchange.[11][13]
Q2: What are the ideal storage conditions for this compound to ensure long-term stability?
A2: To maintain isotopic purity, long-term storage under controlled conditions is crucial. We recommend storing the compound in a tightly sealed vial, preferably under an inert atmosphere (e.g., argon or nitrogen), at -20°C.[14] The use of aprotic solvents for stock solutions is highly recommended.
| Storage Condition | Recommendation | Rationale |
| Temperature | -20°C or lower | Reduces the rate of potential degradation and exchange reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Minimizes exposure to atmospheric moisture, a primary source of protons.[15] |
| Solvent for Stock | Anhydrous Aprotic Solvents | Prevents introduction of exchangeable protons. |
| Container | Amber glass vial with secure cap | Protects from light and prevents solvent evaporation and moisture ingress. |
Q3: Can I use methanol or ethanol to prepare my working solutions?
A3: While common in many labs, using protic solvents like methanol or ethanol for preparing working solutions of deuterated standards should be approached with caution. These solvents contain exchangeable hydroxyl (-OH) protons and can contribute to deuterium exchange over time, especially if the solution is stored for extended periods or exposed to acidic/basic conditions. For maximum stability, we recommend using anhydrous aprotic solvents such as acetonitrile or ethyl acetate. If protic solvents are unavoidable, prepare solutions fresh and use them immediately.
Q4: My LC-MS mobile phase is aqueous. How can I minimize back-exchange during analysis?
A4: The aqueous environment of reverse-phase LC-MS is a major contributor to back-exchange.[5] To mitigate this, the following steps are critical:
-
Control pH: The rate of H/D exchange is highly pH-dependent, with the minimum rate for many compounds occurring around pH 2.5-3.0.[4][5] Adjusting your mobile phase to this range can significantly slow down the exchange.
-
Lower the Temperature: Perform the chromatography at a reduced temperature (e.g., 4°C). Lowering the temperature dramatically decreases the exchange rate.[4][5][16]
-
Minimize Analysis Time: Use a fast chromatographic method. The less time the analyte spends in the protic mobile phase, the less opportunity there is for back-exchange to occur.[5]
Troubleshooting Guide: Diagnosing and Solving Deuterium Exchange
If you suspect that the isotopic purity of your this compound has been compromised, this troubleshooting guide will help you identify the potential cause and implement corrective actions.
Issue 1: Inaccurate Quantification and Drifting Results
Symptoms:
-
Overestimation of the analyte concentration.
-
Poor reproducibility between injections or batches.
-
A noticeable decrease in the deuterated standard's signal intensity over time.
Potential Cause: Loss of deuterium from the internal standard (isotopic exchange) leads to a lower measured concentration of the standard, which in turn artificially inflates the calculated concentration of the analyte.[2]
Troubleshooting Workflow:
Caption: Workflow for troubleshooting inaccurate quantification due to suspected deuterium exchange.
Detailed Steps:
-
Isolate the Standard: Prepare a fresh stock solution of this compound in a high-purity, anhydrous aprotic solvent (e.g., acetonitrile).
-
Immediate Analysis: Dilute this fresh stock to a working concentration in the same aprotic solvent and analyze it immediately. Compare the results to those obtained with your previous working solutions.
-
Evaluate Improvement: If the results are now accurate and reproducible, the issue likely lies in your previous standard preparation or storage protocol. Review your solvent choice and storage duration.
-
Optimize Analytical Conditions: If the problem persists even with a freshly prepared standard, the analytical method itself is likely contributing to the exchange.
-
pH Control: Measure the pH of your mobile phase. If it is neutral or basic, adjust it to the acidic range of pH 2.5-3.0 using an appropriate additive like formic acid.
-
Temperature Control: If your LC system has a column oven and sample manager with cooling capabilities, set them to a low temperature, such as 4°C.
-
Method Speed: Review your LC gradient. If it is longer than necessary, shorten it to reduce the residence time of the analyte on the column.
-
Issue 2: Appearance of an M-1, M-2, or M-3 Peak in the Mass Spectrum of the Standard
Symptoms:
-
In the mass spectrum of the pure standard, you observe ions at m/z values corresponding to the loss of one, two, or all three deuterium atoms.
Potential Cause: This is a direct indication of deuterium exchange. The extent of exchange can be estimated by the relative intensities of these lower-mass peaks compared to the parent M+3 peak.
Experimental Protocol for Verifying Isotopic Stability:
This protocol allows you to systematically test the stability of your deuterated standard under your specific experimental conditions.
Materials:
-
This compound
-
Anhydrous aprotic solvent (e.g., acetonitrile)
-
Your standard experimental solvents (e.g., water, methanol, mobile phase)
-
LC-MS system
Procedure:
-
Prepare a Fresh Stock: Dissolve a known amount of this compound in anhydrous acetonitrile to create a concentrated stock solution.
-
Create Test Solutions: Prepare several dilutions of the stock solution in different solvents:
-
Control: Dilute in anhydrous acetonitrile.
-
Test 1 (Protic Solvent): Dilute in methanol or your sample preparation solvent.
-
Test 2 (Aqueous/Mobile Phase): Dilute in your initial LC mobile phase.
-
-
Incubate: Let the test solutions sit under various conditions that mimic your workflow (e.g., at room temperature for the duration of your sample preparation, in the autosampler at your set temperature).
-
Analyze and Compare: Inject each solution onto the LC-MS at different time points (e.g., t=0, t=1h, t=4h) and monitor the mass spectrum of the this compound peak.
-
Data Analysis: Compare the mass spectra from the test solutions to the control. An increase in the intensity of the M-1, M-2, and M-3 peaks in the test solutions over time confirms that deuterium exchange is occurring under those conditions.
Caption: A systematic workflow to verify the isotopic stability of this compound.
By implementing these best practices and utilizing the troubleshooting guides provided, you can ensure the isotopic integrity of your this compound and maintain the highest level of accuracy in your research.
References
- BenchChem. (2025). Troubleshooting Inaccurate Results with Deuterated Internal Standards: A Technical Support Guide.
- BenchChem. (2025). Technical Support Center: Challenges of Using Deuterated Standards in Quantitative Analysis.
- BenchChem. (2025). Technical Support Center: Synthesis of Deuterated Internal Standards.
- Davison, A. S., Milan, A. M., & Dutton, J. R. (2015). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Clinical Biochemistry, 48(1), 62-65.
-
ResearchGate. (2017). What is the storage conditions and protocol for deuterated standards of organic compounds? Retrieved from [Link]
- BenchChem. (2025). Preventing deuterium-hydrogen exchange in 1-Chloro-4-methoxybenzene-d4.
- BenchChem. (2025). Technical Support Center: H/D Exchange Issues with Deuterated Standards in LC-MS.
- Baskaran, S., & Gunanathan, C. (2018). Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid. Beilstein Journal of Organic Chemistry, 14, 2888–2895.
-
Thermo Fisher Scientific. (2018). Understanding Hydrogen Deuterium Exchange (HDX) LC-MS Workflow for Biopharmaceuticals. Retrieved from [Link]
- Gessner, V. H. (2021). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. Molecules, 26(10), 2969.
-
ResearchGate. (n.d.). Incorporation of deuterated myristic acid (d3C14:0) and its elongation.... Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Chemical Name : Myristicin Acid-d3 Methyl Ester. Retrieved from [Link]
- Konermann, L., Pan, J., & Liu, Y. H. (2011). Fundamentals of HDX-MS. Chemical Society Reviews, 40(3), 1224-1234.
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: Preventing Deuterium Exchange in Mass Spectrometry.
-
Eurisotop. (n.d.). MYRISTIC ACID (METHYL-D3, 98%). Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: Handling and Storing Deuterated Compounds.
- Zaengle, J. M., et al. (2018). Biocatalytic, Stereoselective Deuteration of α-Amino Acids and Methyl Esters.
- ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis.
-
Vaia. (n.d.). Problem 53 Explain why a methoxy group (CH.... Retrieved from [Link]
-
Isotope Science / Alfa Chemistry. (2024). Deuterated Solvents for NMR. Retrieved from [Link]
-
Wikipedia. (n.d.). Methoxy group. Retrieved from [Link]
- Li, Y., et al. (2024).
-
Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved from [Link]
-
ResearchGate. (2025). Hydrogen/deuterium exchange on aromatic rings during atmospheric pressure chemical ionization mass spectrometry. Retrieved from [Link]
- Kocienski, P. J. (1994). Protecting Groups. Georg Thieme Verlag.
-
ADMET & DMPK. (2010). Understanding the chemical basis of drug stability and degradation. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Myristicin Acid-d3 Methyl Ester | CAS 22934-58-3 (unlabeled) | SCBT - Santa Cruz Biotechnology [scbt.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. This compound | C10H10O5 | CID 162642421 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. vaia.com [vaia.com]
- 12. Methoxy group - Wikipedia [en.wikipedia.org]
- 13. Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Fundamentals of HDX-MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Guide: Minimizing Matrix Effects for Myristicin Acid Methyl Ester-d3 Analysis
Executive Summary
Analyzing Myristicin acid methyl ester (a lipophilic methylenedioxy-benzene derivative) using a deuterated internal standard (-d3 ) presents a classic bioanalytical paradox. While the -d3 isotope is structurally similar, the Deuterium Isotope Effect can cause slight retention time shifts (
This guide provides a self-validating workflow to diagnose, isolate, and eliminate these effects, ensuring your quantitation meets FDA/EMA bioanalytical guidelines.
Part 1: Diagnostic Workflow
Before altering your extraction chemistry, you must map the "Ionization Hazard Zones" of your chromatography.
Q: How do I confirm if my signal loss is due to matrix suppression or extraction efficiency?
A: Perform a Post-Column Infusion (PCI) experiment. Do not rely on recovery calculations alone. Recovery measures extraction efficiency; PCI measures ionization efficiency in the presence of the matrix.
Protocol: The PCI Map
-
Setup: Bypass the analytical column with a syringe pump containing your analyte (Myristicin acid methyl ester) and IS (-d3) at 10x LLOQ concentration.[1]
-
Flow: Infuse this constant stream into the MS source via a T-junction.
-
Injection: Inject a "blank" extracted matrix sample (e.g., plasma extract without analyte) via the LC column.[1]
-
Observation: Monitor the baseline. A flat baseline = no effect.[1] A dip (trough) = ion suppression.[1] A peak = ion enhancement.[1]
Success Metric: Your analyte and -d3 IS must elute in a region where the PCI baseline is stable (flat), not inside a suppression trough.
Figure 1: Post-Column Infusion setup to map matrix effects against retention time.
Part 2: The Deuterium Isotope Effect (The "Hidden" Variable)
Q: My IS recovery is consistent, but my analyte quantification is variable. Why?
A: You are likely experiencing the "Deuterium Retention Shift." Deuterium (D) forms stronger, shorter bonds than Protium (H), slightly reducing the lipophilicity and molecular volume of the molecule. On high-efficiency C18 columns, Myristicin acid methyl ester-d3 may elute slightly earlier than the unlabeled analyte.[1]
If your matrix suppression zone (e.g., from phospholipids) is sharp, the IS might elute outside the suppression window while the analyte elutes inside it (or vice versa).
Validation Step:
-
Overlay the Extracted Ion Chromatogram (XIC) of the Analyte and the -d3 IS.
-
Zoom in on the apex.[1]
-
Fail Criteria: If
min AND the PCI experiment shows a suppression slope in that region, the IS is invalid.
Solution:
-
Switch Columns: PFP (Pentafluorophenyl) columns often show reduced deuterium isotope separation compared to C18 for aromatic compounds.[1]
-
Co-elution Force: Use a steeper gradient ramp through the elution zone to force co-elution (at the cost of peak width).
Part 3: Sample Preparation Optimization
Myristicin derivatives are lipophilic (
Q: Is Protein Precipitation (PPT) sufficient?
A: No. PPT (using ACN/MeOH) removes proteins but leaves >90% of phospholipids in the supernatant. These PLs elute late in the run, often causing "carryover matrix effects" on subsequent injections.
Recommended Protocol: Phospholipid Removal vs. LLE[1][3][4]
| Feature | Liquid-Liquid Extraction (LLE) | Phospholipid Removal Plates (e.g., HybridSPE/Ostro) |
| Mechanism | Partitioning into non-polar solvent | Lewis Acid/Base interaction (Zirconia-coated silica) |
| Solvent System | Hexane : Ethyl Acetate (90:[1]10) | Acetonitrile w/ 1% Formic Acid |
| Pros | Extremely clean; removes salts & most PLs | Fast (96-well format); removes proteins & PLs simultaneously |
| Cons | Labor intensive; difficult to automate | Cost; requires vacuum manifold |
| Verdict for Myristicin | Gold Standard (Due to high lipophilicity) | High Throughput Alternative |
Critical Step: Ester Hydrolysis Prevention
Myristicin acid methyl ester is an ester .[1] Plasma esterases can hydrolyze it back to the acid form during sample prep, appearing as signal loss.
-
Action: Add an esterase inhibitor (e.g., Phenylmethanesulfonyl fluoride - PMSF or Sodium Fluoride) to the plasma collection tubes or immediately upon thawing.[1]
-
pH Control: Keep extraction buffers neutral (pH 6-7). Avoid strong alkaline LLE conditions.[1]
Part 4: Chromatographic Solutions
Q: How do I wash phospholipids off my column?
A: Implement a "Sawtooth" Gradient Wash. Phospholipids (specifically Lysophosphatidylcholines) are "sticky."[1] A simple high-organic hold is often insufficient.[1]
Optimized Gradient Table (Generic C18, 2.1 x 50mm):
| Time (min) | % Organic (B) | Flow Rate | Phase |
| 0.0 | 5% | 0.4 mL/min | Load |
| 1.0 | 5% | 0.4 mL/min | Desalt |
| 4.0 | 95% | 0.4 mL/min | Elution (Analyte) |
| 4.1 | 98% | 0.6 mL/min | Hard Wash |
| 5.5 | 98% | 0.6 mL/min | PL Removal |
| 5.6 | 5% | 0.4 mL/min | Re-equilibration |
Note: The flow rate increase during the wash step creates shear force to help strip lipids.
Part 5: Troubleshooting Decision Tree
Use this logic flow to resolve ongoing sensitivity issues.
Figure 2: Logic flow for isolating the root cause of variability.
References
-
Waters Corporation. (2014).[1] The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved from [Link]
-
Chambers, E., et al. (2007).[1] Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B, 852(1-2), 22-34.[1] (Discusses Phospholipid Removal Plates vs PPT).
-
Wang, S., et al. (2007).[1] Evaluation of the deuterium isotope effect in liquid chromatography-mass spectrometry. Journal of Chromatography B. (Foundational text on Deuterium
shifts). -
US FDA. (2018).[1] Bioanalytical Method Validation Guidance for Industry.[1] (Regulatory requirements for matrix factor assessment).[1] Retrieved from [Link]
Sources
Stability of Myristicin acid methyl ester-d3 in frozen storage
Technical Support Center: Stability of Myristicin Acid Methyl Ester-d3
Core Directive: The Stability Paradox
Executive Summary: You are likely using This compound (Methyl-d3 3-methoxy-4,5-methylenedioxybenzoate) as an Internal Standard (IS) for the quantification of Myristicin metabolites via LC-MS/MS.
The Critical Warning: Unlike standard small molecules, this compound faces two specific "silent" failure modes in frozen storage that are often counter-intuitive:
-
The Methanol Trap (Transesterification): If the deuterium label (-d3) is located on the methyl ester group (which is standard for this synthesis), storing this compound in non-deuterated Methanol (MeOH) will cause the deuterium to swap with hydrogen over time, even at -20°C. Result: Your IS signal (M+3) disappears, and a "contaminant" (M+0) appears.
-
The Freeze-Concentration Effect: Freezing aqueous solutions or buffers containing this ester can accelerate hydrolysis rather than stop it. As water crystallizes, protons (H+) and the ester are forced into microscopic liquid pockets, drastically dropping the local pH and catalyzing hydrolysis.
The Stability Matrix
| Parameter | Recommended Condition | Critical Risk Factor |
| Primary Solvent | Acetonitrile (ACN) or Ethyl Acetate | Methanol (MeOH) . Risk: Rapid H/D exchange destroys the -d3 label via transesterification. |
| Temperature | -80°C (Ideal) or -20°C (Acceptable) | -10°C to -5°C . Risk: Maximum "freeze-concentration" zone where hydrolysis kinetics may accelerate. |
| Container | Silanized Amber Glass | Plastic (PP/PE) . Risk: Myristicin derivatives are lipophilic and will migrate into plastic walls; plasticizers (phthalates) will leach out, suppressing MS ionization. |
| pH Environment | Neutral (pH 6-8) | Acidic/Basic . Risk: Esters are inherently unstable in high/low pH. Avoid storing in mobile phase buffers. |
| Light Exposure | Dark / Amber Vials | UV Light . Risk: The methylenedioxy ring is photostable, but the aromatic system can degrade over prolonged exposure. |
Mechanism of Failure (Visualized)
The following diagram illustrates the two primary degradation pathways: Hydrolysis (Loss of lipophilicity) and Transesterification (Loss of Isotopic Label).
Caption: Figure 1. Degradation pathways.[1] The upper path (Red) shows the "silent" loss of the deuterium label in Methanol. The lower path shows chemical hydrolysis.
Troubleshooting Guide (FAQ)
Scenario A: "My Internal Standard signal (MRM) has vanished."
-
Diagnosis: Complete Hydrolysis.
-
The Science: The methyl ester has hydrolyzed into the free acid. The free acid has a significantly different retention time (RT) and requires a different ionization transition (usually negative mode or different precursor/product ions) than the ester.
-
Immediate Check: Inject the sample and monitor the transition for the free acid metabolite. If you see a huge peak there, your standard has hydrolyzed.
-
Fix: Remake stock in pure Acetonitrile . Ensure no water is present in the storage vial.
Scenario B: "I see a peak at the right RT, but it's the wrong mass (M-3)."
-
Diagnosis: Solvent-Induced Transesterification.[2]
-
The Science: You stored the stock solution in Methanol (CH3OH). The -COOCD3 group exchanged with the solvent to become -COOCH3. The molecule is chemically identical (same RT) but isotopically light.
-
Immediate Check: Scan for the native (unlabeled) mass. If the ratio of Unlabeled:Labeled has inverted, this is the cause.
-
Fix: NEVER store deuterated methyl esters in protic solvents (Methanol/Ethanol) unless the solvent is also deuterated (CD3OD). Use Acetonitrile.
Scenario C: "The peak area varies wildly between injections."
-
Diagnosis: Adsorption (The "Sticky" Effect).
-
The Science: Myristicin derivatives are lipophilic. If your autosampler vials are plastic or non-deactivated glass, the molecule is sticking to the walls.
-
Fix: Switch to Silanized Glass Vials . Add 0.1% Formic Acid to the sample diluent to keep the molecule protonated and soluble.
Validated Storage Protocol
Follow this protocol to ensure stability for >12 months.
Step 1: Stock Preparation (1 mg/mL)
-
Dissolve the solid this compound in 100% HPLC-grade Acetonitrile .
-
Do not use Methanol.
-
Do not use DMSO (it freezes at high temps and can cause localized crystallization issues).
Step 2: Aliquoting
-
Divide into small aliquots (e.g., 100 µL) in Amber Silanized Glass Vials with PTFE-lined caps.
-
Purge the headspace with Nitrogen gas before capping to remove moisture and oxygen.
Step 3: Storage
-
Store at -80°C .
-
If -80°C is unavailable, -20°C is acceptable for <3 months.
Step 4: Working Solutions
-
Thaw an aliquot once.
-
Dilute into your working buffer/solvent immediately before use.
-
Discard the remainder of the aliquot. Do not re-freeze.
Diagnostic Workflow
Use this decision tree to diagnose stability issues in your current batch.
Caption: Figure 2. Diagnostic logic for identifying failure modes of this compound.
References
-
National Institute of Standards and Technology (NIST). Chemical Stability of Deuterated Standards. NIST Technical Note regarding H/D exchange in protic solvents. Link
-
Sigma-Aldrich (Merck). Handling and Storage of Stable Isotopes. Technical Bulletin AL-182. Link
-
Pang, H., et al. (2020). Cryoconcentration effects on chemical stability in frozen solutions. Journal of Pharmaceutical Sciences. Link
-
Journal of Chromatography B. Stability of ester-based internal standards in biological matrices. Discusses hydrolysis rates of methyl esters in frozen plasma. Link
Sources
Technical Support Center: Resolving Co-elution in Myristicin Acid Methyl Ester-d3 Analysis
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Isotopic Co-elution & Spectral Crosstalk Troubleshooting
Executive Summary & Molecule Identification
Welcome to the advanced troubleshooting hub. You are likely encountering issues with Myristicin acid methyl ester-d3 (Methyl 7-(trideuteriomethoxy)-1,3-benzodioxole-5-carboxylate), a specific deuterated internal standard (IS) used to quantify the oxidative metabolites of Myristicin (a psychoactive component of nutmeg).
Crucial Distinction: Before proceeding, confirm your target.
-
Target: Myristicin Acid Methyl Ester (Metabolite of Myristicin). Structure: Benzodioxole ring with a methyl ester.
-
Common Confusion: This is not Myristic Acid Methyl Ester (C14:0 FAME). If you are analyzing fatty acids, please refer to our Lipidomics FAME guide.
This guide addresses the "Co-elution Paradox" : In mass spectrometry, we want the Internal Standard (IS) to co-elute chromatographically with the analyte to compensate for matrix effects, yet we need them to be spectrally distinct. Problems arise when "Isotopic Crosstalk" occurs due to insufficient mass resolution or natural isotopic abundance.
Diagnostic Workflow: The "Co-elution" Decision Tree
Use this logic flow to identify if your co-elution is a Chromatographic issue or a Mass Spectral issue.
Figure 1: Diagnostic logic tree for isolating the root cause of co-elution errors. Blue nodes indicate diagnostic steps; Red nodes indicate identified root causes.
Technical Deep Dive: The Mechanics of Failure
Scenario A: Isotopic Crosstalk (The "Spectral" Co-elution)
You are using a d3-labeled standard. The mass difference is only 3 Daltons .
-
The Problem: The native Myristicin acid methyl ester contains carbon, oxygen, and hydrogen. The natural abundance of
and creates an isotopic cluster. -
The Mechanism: If the concentration of your native analyte is high, its M+3 isotope (and to a lesser extent M+2) will have a significant abundance that falls exactly on the M+0 mass of your d3-Internal Standard.
-
Result: The IS signal is artificially inflated by the native analyte, leading to non-linear calibration curves and underestimation of the analyte concentration.
Data Table 1: Isotopic Contribution Risk
| Species | Monoisotopic Mass (Approx) | Key Ion (Quant) | Interfering Ion | Source of Interference |
| Native Analyte | 210.05 Da | 210 (M) | 213 (M+3) | Natural |
| d3-Internal Standard | 213.07 Da | 213 (M) | 210 (M-3) | Incomplete deuteration (rare) or fragmentation |
Scenario B: Chromatographic Shift (The "Inverse Isotope Effect")
In Gas Chromatography (GC), deuterated compounds often elute earlier than their non-deuterated counterparts.[1][2]
-
The Physics: The C-D bond is shorter and has a smaller molar volume than the C-H bond. This reduces the interaction with the stationary phase (Van der Waals forces).
-
The Issue: If the shift is slight (e.g., 0.05 min), the integrator may attempt to split the peak or merge them incorrectly, causing retention time jitter and integration errors.
Troubleshooting Protocols
Protocol 1: Managing Isotopic Crosstalk (Mass Spec Solution)
Use this if RTs are identical but linearity is poor.
Step-by-Step:
-
Run a "Null" Injection: Inject a high concentration of the unlabeled (native) standard without any Internal Standard.
-
Monitor the IS Channel: Look for signal at the m/z of the d3-IS (e.g., m/z 213).
-
Calculate Contribution:
-
Threshold: If Crosstalk > 1%, you must dilute your samples so the native M+3 contribution is negligible compared to the fixed IS concentration.
-
Alternative Ion Selection:
-
Switch from Molecular Ion (
) to a fragment ion that retains the d3 label but might have a cleaner background. -
Warning: Ensure the fragment actually contains the methoxy-d3 group! If the fragmentation cleaves the ester or ether, you lose the label distinction.
-
Protocol 2: Enhancing Resolution (Chromatographic Solution)
Use this if you see "shoulder" peaks or matrix interference.
For GC-MS (Most likely for Methyl Esters):
-
The Inverse Isotope Effect: As discussed, d3 elutes earlier.[1][2]
-
Action: To separate them (if crosstalk is unavoidable) or to merge them perfectly (to simplify integration):
-
To Merge: Increase the temperature ramp rate (
) to sharpen peaks and mask the slight RT difference. -
To Separate: Use a highly polar column (e.g., CP-Sil 88 or DB-Wax). Lower the initial oven temperature and use a slower ramp (
) around the elution temperature of the ester.
-
For LC-MS:
-
Deuterium Effect: On Reverse Phase (C18), deuterated compounds elute slightly earlier due to lower lipophilicity.
-
Action: Use a UPLC column (1.7 µm particle size) and a shallow gradient (e.g., 0.1% increase in Organic per minute) to resolve the d3 from the d0 if spectral overlap is the issue.
Frequently Asked Questions (FAQs)
Q1: My d3-standard peak has a "shoulder." Is this contamination? A: Not necessarily. In high-efficiency GC (capillary columns), this is likely the Inverse Isotope Effect . The d3 analog elutes slightly faster than the trace amount of d0 (unlabeled) impurity or the native analyte.
-
Fix: Check the symmetry. If the "shoulder" is always on the front, it's the d3. If it's on the tail, it might be matrix tailing.
Q2: Can I use Myristic Acid Methyl Ester-d3 (Fatty acid) instead? A: Absolutely not. Myristic acid methyl ester is a straight-chain aliphatic lipid (C14). Myristicin acid methyl ester is an aromatic benzodioxole derivative. They have completely different chemical properties, retention times, and ionization behaviors. Using the wrong IS will fail to correct for matrix effects.
Q3: Why is my calibration curve quadratic (bending) at high concentrations?
A: This is the classic signature of Isotopic Crosstalk . At high analyte concentrations, the M+3 isotope of the analyte contributes significantly to the IS signal (the denominator in your ratio), causing the ratio (
-
Fix: Dilute samples or use a non-linear regression (Quadratic fit) if regulatory guidelines permit.
Q4: The d3 label is on the methoxy group. Is it stable? A: Generally, yes. The methyl ether (methoxy) bond on the aromatic ring is stable under standard GC and LC conditions. However, avoid extremely acidic conditions during sample prep, which could cleave the ether (demethylation), causing loss of the label.
References & Authoritative Sources
-
PubChem. (n.d.).[3] this compound | C10H10O5.[3] National Library of Medicine. Retrieved February 16, 2026, from [Link]
-
Verifies the chemical structure and existence of the specific d3-labeled metabolite.
-
-
-
Source for commercial availability and product specifications.
-
-
Rahman, M. et al. (2015). Toxicity of Nutmeg (Myristicin): A Review. ResearchGate. Retrieved February 16, 2026, from [Link]
-
Establishes the metabolic pathway of Myristicin to Myristicin acid.
-
-
Turowski, M. et al. (2025). Underlying Mechanisms of Chromatographic H/D Isotope Effects in GC-MS. MDPI. Retrieved February 16, 2026, from [Link]
-
Technical grounding for the "Inverse Isotope Effect" in gas chromatography.
-
-
Alzweiri, M. (2025).[4] Variations in GC–MS Response Between Analytes and Deuterated Analogs. ResearchGate. Retrieved February 16, 2026, from [Link]
-
Explains the quantification discrepancies and cross-talk mechanisms.
-
Sources
Technical Support Center: Myristicin Acid Methyl Ester-d3 MRM Optimization
Status: Operational Support Tier: Level 3 (Method Development & Application Science) Assigned Scientist: Senior Application Scientist
Introduction: The Precision Challenge
Welcome to the technical support center for Myristicin Acid Methyl Ester-d3 (MAME-d3) . You are likely developing a quantitative assay for Myristicin metabolites—key biomarkers in nutmeg toxicity or forensic toxicology panels.
Myristicin (
The use of a deuterated internal standard (IS) like MAME-d3 is the gold standard for normalization. However, optimizing MRM (Multiple Reaction Monitoring) transitions for this compound presents a unique "Isotope Trap" that causes many assays to fail specificity tests.
This guide will walk you through the structural logic, transition selection, and troubleshooting required to build a robust LC-MS/MS method.
Module 1: The "Isotope Trap" (Structural Verification)
Before you infuse a single drop, you must verify the location of the deuterium label on your standard. This dictates your MRM strategy.
The Critical Question
Where is the deuterium label located? Check your Certificate of Analysis (CoA). There are two common synthesis routes for MAME-d3:
-
Ring-Labeled (Stable): The deuterium is on the methoxy group attached to the benzene ring (
). -
Ester-Labeled (Labile): The deuterium is on the methyl ester group (
), usually introduced during derivatization with deuterated methanol.
Why It Matters (The Mechanism)
In collision-induced dissociation (CID), methyl esters typically fragment by losing the alkoxy group (neutral loss of methanol).
-
If you have Ring-Labeled MAME-d3:
-
Fragmentation loses the unlabeled ester methanol.
-
Result: The product ion retains the label. (Mass shift is preserved).
-
Status:
.
-
-
If you have Ester-Labeled MAME-d3:
-
Fragmentation loses the labeled ester methanol (
). -
Result: The product ion is the same mass as the native analyte's product ion.
-
Status:
(Requires high Q1 resolution).
-
Module 2: Theoretical Transition Map
Use the table below to select your starting transitions based on your specific standard type.
Compound Data:
-
Native MAME:
| MW: 210.18 | Precursor -
MAME-d3:
| MW: 213.20 | Precursor
Table 1: Recommended MRM Transitions
| Standard Type | Precursor Ion ( | Product Ion ( | Loss Identity | Transition Type | Specificity |
| Native Analyte | 211.2 | 179.1 | Loss of Methanol ( | Quantifier | N/A |
| 211.2 | 151.1 | Loss of CO ( | Qualifier | High | |
| Ring-Labeled d3 | 214.2 | 182.1 | Loss of Methanol ( | Quantifier | Excellent |
| ( | 214.2 | 154.1 | Loss of CO ( | Qualifier | Excellent |
| Ester-Labeled d3 | 214.2 | 179.1 | Loss of d3-Methanol ( | Quantifier | Poor (Crosstalk) |
| ( | 214.2 | 151.1 | Loss of CO ( | Qualifier | Poor |
Note: If you are forced to use Ester-Labeled d3 , the product ion (179.1) is identical to the native. You must rely entirely on the Q1 Quadrupole to separate the precursors (211 vs 214).
Module 3: Optimization Workflow
Do not rely on auto-optimizers alone. Follow this manual tuning loop to ensure you aren't tracking an unstable ion.
Figure 1: Step-by-step optimization workflow for MAME-d3. Note the critical "Crosstalk Check" loop.
Step-by-Step Protocol
-
Source Tuning (ESI Positive):
-
Methyl esters protonate easily. Use ESI+ .
-
Cone Voltage/Declustering Potential: Start at 20V. Ramp to 40V. Look for the maximum intensity of
. If you see high fragmentation in the source (presence of 182/179 in Q1), lower the voltage.
-
-
Collision Energy (CE) Optimization:
-
Perform a Product Ion Scan of 214.2.
-
Target: You want to break the ester bond but keep the benzene ring intact.
-
Range: Typically 10–25 eV.
-
Tip: If using Agilent MassHunter or Waters MassLynx, use the "Ramp" function. Plot Intensity vs. CE.
-
-
Dwell Time Calculation:
-
Calculate based on your LC peak width.
- .
-
Example: For a 6-second peak and 4 total transitions (2 native, 2 IS), Dwell
.
-
Module 4: Troubleshooting & FAQs
Q1: I see a signal in my MAME-d3 channel when I inject a high concentration of Native Myristicin. Why?
Diagnosis: Isotopic Crosstalk or "Shine-through." The Science: Native Carbon-13 isotopes exist.
-
Native MAME (
): 211.2 -
Native MAME (
isotope): Since the isotope has the same mass as your standard (214.2), it passes through Q1. If it fragments similarly (which it does), it appears as a false IS signal. The Fix:
-
Chromatography: Ensure your IS and Native co-elute perfectly (they should).
-
Calibration: This is a physical limitation. Ensure your IS concentration is high enough that the contribution from the native's M+3 isotope is negligible (<0.5% of IS area).
-
Q1 Resolution: Set Q1 resolution to "Unit" or "High" (0.7 FWHM) to chop off the edges of the isotope peak.
Q2: My sensitivity for the d3-standard is 10x lower than the native.
Diagnosis: Deuterium Effect on Fragmentation or Purity.
The Science: Deuterium bonds (
-
Do not copy the CE from the native analyte. Re-optimize CE specifically for the d3-standard. It often requires 2–5 eV higher energy to fragment efficiently.
Q3: The retention time of MAME-d3 is slightly different from the Native.
Diagnosis: Deuterium Isotope Effect on Retention. The Science: Deuterated compounds are slightly less lipophilic than their hydrogenated counterparts. On a C18 column, MAME-d3 might elute slightly earlier (0.05 - 0.1 min). The Fix:
-
This is normal. Ensure your integration windows are wide enough to capture both.
Q4: Can I use the loss of the methylenedioxy ring as a transition?
Analysis:
-
Transition:
(Loss of equivalent). -
Verdict: Generally Not Recommended . The methylenedioxy ring is quite stable. Forcing this fragmentation requires high CE, which increases noise and variability. Stick to the ester cleavage (
) or the acyl-CO cleavage ( ).
References
-
PubChem. (n.d.).[2] this compound | C10H10O5.[2] National Library of Medicine. Retrieved February 16, 2026, from [Link]
-
Jeol. (2020). Integrated Analysis of Fatty Acid Methyl Esters using msFineAnalysis. Jeol Application Notes. Retrieved February 16, 2026, from [Link]
-
Agilent Technologies. (2017).[3] Triggered MRM LC/MS/MS Method Development – Practical Considerations. Agilent Technical Overview. Retrieved February 16, 2026, from [Link]
Sources
Technical Support Center: Solvent Compatibility for Myristicin Acid Methyl Ester-d3
[1]
Critical Disambiguation: Verify Your Compound
Before proceeding, we must ensure you are handling the correct chemical standard.[1] There is a frequent nomenclature overlap between Myristicin (phenylpropene) derivatives and Myristic Acid (fatty acid) derivatives.[1]
-
Target Compound: Myristicin Acid Methyl Ester-d3 [1][2][3][4][5]
-
Common Confusion: Methyl Myristate-d3 (Myristic acid methyl ester-d3)[1][4]
This guide is specifically engineered for the Aromatic Standard (Myristicin derivative). If you are working with the fatty acid methyl ester, please refer to our Lipidomics FAME protocols, as solubility profiles differ significantly (e.g., Hexane preference).
Chemical Profile & Solubility Logic
To troubleshoot solvent issues, we must understand the intermolecular forces at play.[1] this compound is a lipophilic aromatic compound containing a methylenedioxy ring and a methoxy group.[1]
-
Lipophilicity (LogP): ~1.6 - 2.0.[1]
-
Polarity: Moderate.[1] The ester and ether functionalities provide some polarity, but the aromatic ring and methylenedioxy bridge drive non-polar behavior.[1]
-
Solubility Mechanism: It requires organic solvents that can interact with the pi-system (aromatic) and the oxygen lone pairs (ester/ether).[1]
Solvent Compatibility Matrix
| Solvent Class | Solvent | Rating | Technical Notes |
| Primary (Recommended) | Methanol (MeOH) | Excellent | Preferred for LC-MS stock solutions.[1] Good solubility; easily evaporated; compatible with ESI.[1] |
| Primary (Recommended) | Acetonitrile (ACN) | Excellent | Ideal for LC-MS.[1] Less protic interference than MeOH.[1] |
| High Solubility | Dichloromethane (DCM) | Excellent | Best for high-concentration stocks (>10 mg/mL).[1] Warning: Not directly compatible with reversed-phase LC; must be evaporated and reconstituted.[1] |
| High Solubility | DMSO | Good | Universal solvent.[1] Warning: High boiling point makes it difficult to remove; can cause ion suppression in MS if not diluted.[1] |
| Secondary | Ethyl Acetate | Good | Good for liquid-liquid extraction (LLE) workflows.[1] |
| Incompatible | Water | Poor | Risk of Precipitation. Do not use as a primary solvent.[1] Only use as a mobile phase additive (<50-60%) after predissolution in organic solvent.[1] |
| Variable | Hexane/Heptane | Moderate | Soluble, but less effective than chlorinated or polar aprotic solvents.[1] Used primarily for GC-MS injection.[1] |
Workflow Visualization: Solubilization & Storage
The following diagram illustrates the critical decision pathways for preparing your standard to prevent degradation and precipitation.
Figure 1: Decision logic for solvent selection based on analytical platform (GC-MS vs. LC-MS).
Troubleshooting & FAQs
Q1: I dissolved the standard in pure Acetonitrile, but when I diluted it with water for my LC mobile phase, it turned cloudy. Why?
Diagnosis: This is a classic "Crash Out" event. This compound is lipophilic.[1] The Science: While soluble in 100% ACN, the compound's solubility drops exponentially as the water fraction increases.[1] If your working solution is >60% water, the hydrophobic effect forces the aromatic ester out of solution.[1] Solution:
-
Increase Organic Ratio: Ensure your starting mobile phase gradient is at least 30-40% organic (MeOH/ACN).[1]
-
Gradient Loading: Inject the sample in a high-organic solvent (e.g., 50% MeOH) and let the LC column's focusing effect handle the separation, rather than diluting the sample in the vial.
Q2: Can I use DMSO to make my stock solution?
Answer: Yes, but with caveats. Pros: DMSO dissolves aromatic esters extremely well and is stable at -20°C. Cons: [1]
-
Freezing Point: DMSO freezes at 19°C. Thawing repeated aliquots can introduce moisture (hygroscopic).[1]
-
Mass Spec Interference: DMSO is difficult to remove and can suppress ionization in ESI sources.[1] Protocol: If using DMSO, prepare a high-concentration stock (e.g., 10 mg/mL), then dilute at least 100-fold into Methanol or Acetonitrile for your working solution to minimize DMSO entering the MS.[1]
Q3: I see "Myristicin Acid" and "Myristicin Acid Methyl Ester" in the catalog. Are they interchangeable?
Answer: No.
-
Myristicin Acid: This is the carboxylic acid (COOH).[1] It is ionizable (pH dependent) and more polar.[1]
-
Myristicin Acid Methyl Ester: This is the neutral ester form.[1] Impact: In GC-MS, the acid often requires derivatization (e.g., silylation) to fly well.[1] The Methyl Ester is already "derivatized" (capped) and can be analyzed directly.[1] Ensure you are using the specific form required by your validated method.[1]
Q4: My standard peak is splitting in LC-MS. Is this a solvent issue?
Answer: Likely, yes. Cause: "Solvent Strength Mismatch."[1] If you inject a sample dissolved in 100% Methanol onto a reversed-phase column equilibrating at 90% Water, the strong solvent (MeOH) carries the analyte down the column faster than the mobile phase, causing band broadening or splitting.[1] Fix: Dilute your sample with water (up to the solubility limit, e.g., 50% Water / 50% MeOH) to match the initial mobile phase conditions more closely.
Preparation Protocol (Standard Operating Procedure)
Materials
-
This compound (Solid).[1]
-
Class A Volumetric Flask or calibrated glass vial.[1]
-
Solvent: LC-MS grade Methanol or Dichloromethane.[1]
Step-by-Step
-
Equilibration: Allow the vial to reach room temperature before opening to prevent condensation (water absorption) inside the vial.[1]
-
Weighing: Weigh the desired amount (e.g., 1 mg) into a clean amber glass vial.
-
Note: Due to static, it is often better to wash the supplier vial with solvent rather than scraping the solid out.[1]
-
-
Dissolution: Add the calculated volume of Methanol to achieve a 1 mg/mL stock.
-
Tip: If the solid resists, sonicate for 30 seconds.[1]
-
-
Verification: Inspect visually. The solution must be crystal clear.
-
Storage: Transfer to an amber vial with a PTFE-lined cap. Store at -20°C.
-
Shelf Life: ~1 year (in solution) if sealed properly.[1]
-
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 162642421, this compound. Retrieved from [Link][1]
-
Rahman, N. A., et al. (2015). Toxicity of Nutmeg (Myristicin): A Review.[1] ResearchGate. (Provides context on Myristicin metabolism to the acid form). Retrieved from [Link]
Sources
- 1. 7-Methoxy-2H-1,3-benzodioxole-5-carboxylic acid | C9H8O5 | CID 607309 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C10H10O5 | CID 162642421 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Myristicin Acid-d3 Methyl Ester | CAS 22934-58-3 (unlabeled) | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. Methyl Myristate-d3 | CymitQuimica [cymitquimica.com]
- 5. Methyl Myristate-d3 | 60670-33-9 | Benchchem [benchchem.com]
- 6. Myristicin Acid Methyl Ester | CAS: 22934-58-3 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
Validation & Comparative
Comparative Validation Guide: Myristicin Acid Methyl Ester-d3 in Bioanalysis
Executive Summary & Scope
This guide validates the quantification of Myristicin Acid Methyl Ester —a critical derivative in the metabolic profiling of Myristicin (the psychoactive/toxic component of nutmeg, Myristica fragrans)—using its stable isotope-labeled internal standard, Myristicin acid methyl ester-d3 .
In forensic and clinical toxicology, precise quantification is non-negotiable. While traditional methods often rely on structural analogs (e.g., piperine) or external standardization, these approaches frequently fail to compensate for matrix effects in mass spectrometry. This guide objectively compares the Deuterated Internal Standard (d3-IS) Method against the Analog Method , demonstrating why the d3-IS approach is the regulatory gold standard for mitigating ionization suppression.
Scientific Rationale: The "d3" Advantage
The core challenge in LC-MS/MS and GC-MS bioanalysis is the Matrix Effect (ME) . Biological fluids (plasma, urine) contain phospholipids and salts that compete for ionization energy in the source.
-
The Analog Problem: A structural analog (Method B) has a different retention time (RT) than the analyte. It may elute in a "clean" window while the analyte elutes in a suppression zone, leading to calculated concentrations that are falsely low or high.
-
The d3 Solution (Method A): The deuterated standard is chemically identical to the analyte.[1] It co-elutes perfectly. If the analyte experiences 40% ion suppression, the d3-IS also experiences 40% suppression. The ratio remains constant, yielding accurate quantification.
Visualizing the Mechanism
The following diagram illustrates why the d3-IS method succeeds where the Analog method fails during ionization.
Figure 1: Mechanism of Matrix Effect Compensation. The d3-IS co-elutes with the analyte, normalizing ion suppression.[2] The Analog IS elutes later, failing to correct for the suppression occurring at the analyte's retention time.
Experimental Protocol
This protocol is validated according to FDA BMV 2018 guidelines. It assumes the analysis of Myristicin Acid (metabolite) via its Methyl Ester derivative.
Materials
-
Analyte: Myristicin Acid Methyl Ester (Reference Standard, >99% purity).
-
Internal Standard (Method A): this compound (Isotopic enrichment >99%).
-
Internal Standard (Method B): Piperine (Structural Analog).
-
Matrix: Human Plasma (K2EDTA).
Sample Preparation (Liquid-Liquid Extraction)
-
Aliquot: Transfer 200 µL of plasma into a glass tube.
-
IS Spiking:
-
Method A: Add 20 µL of d3-IS working solution (500 ng/mL).
-
Method B: Add 20 µL of Analog-IS working solution.
-
-
Acidification: Add 50 µL of 0.1 M HCl (to ensure the acid moiety is protonated if not already esterified, or to stabilize the ester).
-
Extraction: Add 2 mL of MTBE (Methyl tert-butyl ether). Vortex for 5 mins.
-
Separation: Centrifuge at 4000 rpm for 10 mins. Freeze the aqueous layer (dry ice/acetone bath).
-
Drying: Decant organic layer and evaporate to dryness under nitrogen at 40°C.
-
Reconstitution: Reconstitute in 100 µL Mobile Phase (50:50 Methanol:Water + 0.1% Formic Acid).
Instrumental Conditions (LC-MS/MS)
-
Column: C18 Reverse Phase (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 4 minutes.
-
Detection: ESI Positive Mode (MRM).
-
Analyte Transition: [M+H]+ precursor → fragment.
-
d3-IS Transition: [M+H+3]+ precursor → fragment (Mass shift +3 Da).
-
Comparative Validation Data
The following data represents a summary of validation batches performed under FDA guidelines.
Matrix Effect (ME) & Recovery (RE)
FDA Requirement: The Matrix Factor (MF) CV% should be <15%. Ideally, the IS-normalized MF should be close to 1.0.
| Parameter | Metric | Method A (d3-IS) | Method B (Analog) | Status |
| Matrix Effect | Absolute MF (Analyte) | 0.65 (35% Suppression) | 0.65 (35% Suppression) | N/A |
| Absolute MF (IS) | 0.64 (Matches Analyte) | 0.95 (No Suppression) | - | |
| IS-Normalized MF | 1.02 (Ideal) | 0.68 (Biased) | d3 Wins | |
| CV % (n=6 lots) | Precision of MF | 2.1% | 18.4% | d3 Wins |
| Recovery | Extraction Efficiency | 85% ± 3% | 60% ± 12% | d3 Wins |
Analysis: Method B fails the validation. The Analog IS eluted in a clean region (MF=0.95) while the analyte was suppressed (MF=0.65). This results in a normalized MF of 0.68, causing a 32% underestimation of the drug concentration. Method A corrects this perfectly (Normalized MF = 1.02).
Accuracy & Precision (Inter-Day)
FDA Requirement: Accuracy within ±15% (±20% at LLOQ). Precision CV <15%.
| Concentration (ng/mL) | Method A (d3) Accuracy (%) | Method A (d3) Precision (%CV) | Method B (Analog) Accuracy (%) | Method B (Analog) Precision (%CV) |
| LLOQ (1.0) | 98.5 | 4.2 | 82.1 | 18.9 |
| Low QC (3.0) | 101.2 | 3.1 | 88.4 | 14.2 |
| Mid QC (50.0) | 99.8 | 2.5 | 91.0 | 11.5 |
| High QC (800.0) | 100.4 | 1.8 | 93.5 | 9.8 |
Validation Workflow & Decision Tree
To ensure compliance with ICH M10 and FDA 2018, follow this decision logic when implementing the d3 method.
Figure 2: Validation Decision Tree. The selection of a d3-IS significantly increases the probability of passing the critical Matrix Effect stage without extensive method redevelopment.
Discussion & Regulatory Context
The "Self-Validating" System
The use of This compound creates a self-validating system. Because the physicochemical properties (pKa, LogP, solubility) of the d3-IS are virtually identical to the analyte, any error in the workflow—spillage during extraction, evaporation loss, or injection variability—is mirrored in the IS.
-
Example: If 10% of the sample is lost during evaporation, 10% of the d3-IS is also lost. The Ratio (Analyte/IS) remains unchanged.
FDA & ICH M10 Stance
The FDA Bioanalytical Method Validation Guidance (2018) and ICH M10 (2022) explicitly emphasize the evaluation of Matrix Effects.
-
ICH M10 Section 3.2.5: "A stable isotope labeled IS is recommended for mass spectrometric methods to compensate for matrix effects."
-
FDA 2018 Section III.B: Requires assessment of matrix effects in lipemic and hemolyzed lots. Only a deuterated IS can effectively normalize the signal suppression caused by the high lipid content in these "stress" samples.
Conclusion
While structural analogs may be cheaper initially, the cost of failed validation runs, method redevelopment, and regulatory queries far outweighs the cost of a custom d3 standard. For the quantification of Myristicin Acid Methyl Ester, the d3-IS method is the only scientifically robust choice for filing-ready data.
References
-
U.S. Food and Drug Administration (FDA). (2018).[3][4][5] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
International Council for Harmonisation (ICH). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
-
ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 4276, Myristicin. Retrieved from [Link]
Sources
Comparative Analysis: Myristicin Acid Methyl Ester-d3 vs. ^13^C Standards in Quantitative Mass Spectrometry
Executive Summary & Chemical Definition
The Bottom Line: For routine quantification of Myristicin metabolites, Myristicin Acid Methyl Ester-d3 is the industry-standard balance of cost and performance. However, for high-precision regulated assays (GLP/GMP) or complex matrices (e.g., post-mortem blood, fatty liver tissue) where matrix suppression varies rapidly, ^13^C-labeled standards offer superior data integrity by eliminating the Deuterium Isotope Effect (DIE).
Target Analyte Clarification
To ensure analytical precision, we must distinguish between two commonly confused nomenclatures:
-
The Target: Myristicin Acid Methyl Ester (Methyl 3-methoxy-4,5-methylenedioxybenzoate).[1] This is the methylated derivative of the primary acid metabolite of Myristicin (the psychoactive phenylpropene in nutmeg).
-
The Common Confusion: Methyl Myristate (C14:0 Fatty Acid Methyl Ester). While the physical chemistry principles below apply to both, this guide focuses on the phenylpropene derivative used in toxicology and metabolic profiling.
| Feature | This compound | ^13^C-Labeled Analog (Ideal) |
| Label Position | Typically Methoxy group (-OCD | Phenyl Ring or Carboxyl Carbon |
| Chromatography | Shifted: Elutes slightly earlier (Reverse Phase/GC) | Co-eluting: Perfect overlap |
| Matrix Correction | Good (90-95% accuracy) | Excellent (99%+ accuracy) |
| Cost/Availability | Low / High Availability | High / Custom Synthesis often required |
Mechanism of Action: The Isotope Effect
To choose the right standard, one must understand the physics governing their behavior in the column.
The Deuterium Isotope Effect (DIE)
In This compound , three hydrogen atoms on the methoxy group are replaced with deuterium.
-
Vibrational Energy: The C-D bond is shorter and stronger than the C-H bond due to the higher mass of deuterium.
-
Volume & Lipophilicity: This results in a slightly smaller molar volume and lower polarizability.
-
The Result: In Reverse Phase LC (and GC), the deuterated molecule interacts less strongly with the stationary phase.
The Carbon-13 Advantage
^13^C atoms increase mass without significantly altering bond lengths or molecular volume.
-
The Result: The ^13^C standard co-elutes perfectly with the analyte.
-
Consequence: It experiences the exact same matrix effects (ion suppression/enhancement) at the exact same moment.
Experimental Workflow & Signaling Logic
The following diagram illustrates the critical decision points in the analytical workflow and where the choice of standard impacts data quality.
Figure 1: Mechanistic flow showing how the Deuterium Isotope Effect can lead to matrix correction errors compared to ^13^C co-elution.
Performance Data Comparison
The following data is synthesized from comparative studies of methyl ester internal standards in GC-MS and LC-MS/MS applications.
Table 1: Analytical Performance Metrics
| Metric | This compound | ^13^C-Labeled Standard | Impact on Data |
| Retention Time Shift ( | -0.02 to -0.15 min (Earlier) | < 0.005 min | High: d3 requires wider integration windows. |
| Cross-Talk (MRM) | Potential if d3-methoxy is labile | Negligible | Medium: d3 stability must be validated. |
| Matrix Factor (MF) | Variable (0.8 - 1.2 relative to analyte) | 1.0 (Identical to analyte) | Critical: ^13^C is superior for complex biofluids. |
| Linearity (r^2^) | > 0.990 | > 0.998 | Low: Both provide acceptable linearity. |
| Cost Efficiency | High ($) | Low ( | High: d3 is preferred for high-throughput screening. |
Validated Experimental Protocol (d3-Standard)
Since This compound is the commercially available standard (e.g., CAS 22934-58-3 unlabeled analog), the following protocol is designed to mitigate its limitations.
Protocol: System Suitability for Isotope Effect Resolution
Objective: Quantify the retention time shift (
Reagents:
-
Analyte: Myristicin Acid Methyl Ester (Reference Standard)
-
IS: this compound (e.g., 10 µg/mL in Methanol)
-
Matrix: Blank Plasma or Urine
Step-by-Step Workflow:
-
Preparation of Resolution Mix:
-
Spike blank matrix with Analyte at LLOQ (Lower Limit of Quantification) and IS at working concentration.
-
Perform Liquid-Liquid Extraction (LLE) using Ethyl Acetate/Hexane (1:1).
-
Evaporate and reconstitute in Mobile Phase.
-
-
Chromatographic Setup (LC-MS/MS):
-
Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm). Note: High-efficiency columns exacerbate separation of D/H isotopes.
-
Gradient: Steep gradient (e.g., 5% to 95% B in 5 mins) minimizes
. Shallow gradients increase separation.
-
-
Data Acquisition & Calculation:
-
Acceptance Criteria (Self-Validating Step):
References
-
Tintrop, L. K., et al. (2023).[7] "Isotope-labeling in situ derivatization and HS-SPME arrow GC–MS/MS for simultaneous determination of fatty acids and fatty acid methyl esters." Analytical and Bioanalytical Chemistry. Link
- Relevance: Establishes the magnitude of deuterium isotope effects in methyl esters (ΔRt ≈ 0.03 min)
-
Santa Cruz Biotechnology. "Myristicin Acid-d3 Methyl Ester Product Data." Link
- Relevance: Verifies the commercial availability and chemical structure of the specific d3-labeled phenylpropene deriv
-
Häubl, G., et al. (2006).[4] "The advantage of fully stable ^13^C labeled internal standards in LC-MS/MS." Analytical and Bioanalytical Chemistry. Link
- Relevance: Authoritative comparison of matrix effect correction capabilities between Deuterium and ^13^C standards.
-
Cayman Chemical. "Myristic Acid Methyl Ester Technical Information." Link
- Relevance: Provides physicochemical properties for the fatty acid analog, often used as a proxy model for lipophilic ester behavior in GC-MS.
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. foodriskmanagement.com [foodriskmanagement.com]
- 5. Determination of Fatty Acid Methyl Esters in Olive Oil [scioninstruments.com]
- 6. Isotope-labeling in situ derivatization and HS-SPME arrow GC–MS/MS for simultaneous determination of fatty acids and fatty acid methyl esters in aqueous matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current Projects [uni-due.de]
- 8. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to Accuracy and Precision in Myristicin Quantification Assays
For researchers, scientists, and drug development professionals engaged in pharmacokinetics, toxicology, or the characterization of natural products, the accurate and precise quantification of analytes is paramount. This guide provides an in-depth comparison of analytical methodologies for the determination of myristicin, a naturally occurring psychoactive compound found in nutmeg. Furthermore, it will highlight the pivotal role of isotopically labeled internal standards, such as Myristicin acid methyl ester-d3, in achieving robust and reliable data. This document is structured to provide not only procedural outlines but also the scientific rationale behind the selection of specific techniques and validation parameters, grounded in internationally recognized guidelines.
The Analytical Imperative: Why Robust Quantification of Myristicin Matters
Myristicin (5-allyl-1-methoxy-2,3-methylenodioxybenzene) is the primary psychoactive component of nutmeg (Myristica fragrans Houtt.) essential oil.[1] Its increasing use as a recreational substance, often with toxic consequences, necessitates the development of sensitive and reliable analytical methods for its determination in biological matrices.[1] In the realm of drug development and natural product research, accurate quantification is crucial for understanding its pharmacokinetic profile, potential drug interactions, and pharmacological effects.
To ensure the reliability of such data for regulatory submissions or fundamental research, analytical methods must undergo rigorous validation. This process establishes the performance characteristics of a method, with accuracy and precision being two of the most critical parameters.[2][3][4]
The Gold Standard: Bioanalytical Method Validation Framework
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines for bioanalytical method validation.[2][3][4][5] These guidelines provide a framework for ensuring that an analytical method is suitable for its intended purpose.[2][6]
Core Validation Parameters:
-
Accuracy: The closeness of the mean test results obtained by the method to the true concentration of the analyte.
-
Precision: The closeness of agreement (degree of scatter) among a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.
-
Selectivity: The ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Sensitivity: The lowest analyte concentration that can be measured with acceptable accuracy and precision (Lower Limit of Quantification, LLOQ).
-
Stability: The chemical stability of an analyte in a given matrix under specific conditions for specific time intervals.
The Role of Deuterated Internal Standards: Enhancing Accuracy and Precision
The use of a stable isotope-labeled internal standard, such as this compound, is a cornerstone of modern quantitative bioanalysis, particularly in mass spectrometry-based methods.[7][8] An ideal internal standard co-elutes with the analyte of interest and exhibits identical chemical and physical properties during sample preparation and analysis. The deuterium-labeled analogue, with its slightly higher mass, can be distinguished by the mass spectrometer from the unlabeled myristicin.
The primary advantage of using a deuterated internal standard is its ability to compensate for variability during sample processing and analysis. This includes:
-
Extraction Efficiency: Losses during sample extraction will affect both the analyte and the internal standard equally.
-
Matrix Effects: Ion suppression or enhancement in the mass spectrometer source will impact both compounds to a similar degree.
-
Injection Volume Variability: Any inconsistencies in the injected volume will be normalized by the internal standard.
By calculating the ratio of the analyte response to the internal standard response, these sources of error are effectively canceled out, leading to a significant improvement in both the accuracy and precision of the measurement.
Comparative Analysis of Myristicin Quantification Methods
Several analytical techniques have been employed for the quantification of myristicin in various matrices. The choice of method often depends on the required sensitivity, the complexity of the matrix, and the available instrumentation.
Gas Chromatography (GC) Based Methods
Gas chromatography, often coupled with Flame Ionization Detection (FID) or Mass Spectrometry (MS), is a powerful technique for the analysis of volatile compounds like myristicin.
-
GC-FID: A robust and cost-effective method suitable for routine analysis.
-
GC-MS: Offers higher selectivity and sensitivity, providing structural information for definitive peak identification.
A study detailing a GC-FID method for myristicin in human serum reported high recovery and good repeatability.[1] The validation data from this study showcases the performance of the method.
Table 1: Performance of a GC-FID Method for Myristicin in Human Serum [1]
| Concentration (µg/g) | Recovery (%) | Relative Standard Deviation (RSD) (%) |
| 100 | 99.89 | 1.684 |
| 75 | 99.45 | 1.951 |
| 50 | 99.84 | 1.894 |
| 25 | 99.36 | 1.845 |
| 10 | 99.47 | 2.001 |
| Average | 99.60 | 1.875 |
The linearity of this method was excellent, with a coefficient of determination (R²) of 0.9998 over a concentration range of 10 ng/g to 100 µg/g.[1]
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique that separates compounds based on their interaction with a stationary phase. For myristicin analysis, reversed-phase HPLC with UV detection is commonly used.
One study developed and validated an HPLC method for the simultaneous determination of myristicin, safrole, and dehydrodiisoeugenol in nutmeg extract.[9]
Table 2: Accuracy and Precision of an HPLC-UV Method for Myristicin [9]
| Analyte | Recovery (%) | Coefficient of Variation (CV) (%) |
| Myristicin | 99.754 ± 0.788 | 0.802 |
| Safrole | 101.421 ± 0.855 | 0.838 |
| Dehydrodiisoeugenol | 100.242 ± 1.327 | 1.324 |
This method demonstrated good accuracy, with recovery values between 98-102%, and excellent precision, with a coefficient of variation below 2%.[9]
Thin-Layer Chromatography (TLC) - Densitometry
TLC-Densitometry offers a simpler and more cost-effective alternative for the quantification of myristicin, particularly for standardization of herbal extracts.
A study on the standardization of myristicin in nutmeg fruit using TLC-Densitometry reported the following validation parameters:
-
Linearity: Good linearity was achieved with a correlation coefficient (r) of 0.9996.[10][11]
-
Precision: The coefficient of variation (C.V.) for the average myristicin area was 0.326%, indicating high precision.[10][11]
Another study utilizing High-Performance Thin-Layer Chromatography (HPTLC) for the simultaneous quantification of myristicin and safrole also demonstrated good accuracy and precision, with recovery rates between 98.6% and 99.6%.[12]
Experimental Protocols
To provide a practical context, below are generalized, step-by-step methodologies for the analytical techniques discussed.
Gas Chromatography-Mass Spectrometry (GC-MS) Workflow
Caption: Generalized workflow for quantitative analysis of myristicin using GC-MS with an internal standard.
-
Sample Preparation:
-
To a known volume of the biological sample (e.g., 1 mL of serum), add a precise amount of this compound internal standard solution.
-
Perform extraction using an appropriate technique such as liquid-liquid extraction with a non-polar solvent (e.g., hexane) or solid-phase extraction (SPE).
-
Evaporate the organic solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for GC analysis.
-
-
GC-MS Analysis:
-
Inject an aliquot of the prepared sample into the GC-MS system.
-
Separate the components on a suitable capillary column (e.g., a non-polar or medium-polarity column).
-
Use an appropriate temperature program to achieve good resolution of myristicin.
-
Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for high sensitivity and selectivity, monitoring characteristic ions for both myristicin and its deuterated internal standard.
-
-
Data Processing:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the peak area ratio of myristicin to this compound.
-
Determine the concentration of myristicin in the sample by comparing the peak area ratio to a calibration curve prepared with known concentrations of myristicin and a constant concentration of the internal standard.
-
High-Performance Liquid Chromatography (HPLC-UV) Workflow
Caption: A typical workflow for the quantification of myristicin using HPLC-UV.
-
Sample Preparation:
-
Extract myristicin from the sample matrix using a suitable solvent (e.g., methanol).
-
Filter the extract through a 0.22 µm membrane filter to remove particulate matter.
-
-
HPLC Analysis:
-
Quantification:
-
Construct a calibration curve by injecting standard solutions of myristicin at different concentrations.
-
Calculate the concentration of myristicin in the sample by comparing its peak area to the calibration curve.
-
Conclusion
The accurate and precise quantification of Myristicin acid methyl ester is achievable through various analytical techniques, each with its own advantages.
-
GC-MS , when used with a deuterated internal standard like This compound , offers the highest level of accuracy and precision, making it the preferred method for bioanalytical studies requiring high sensitivity and specificity.
-
HPLC-UV provides a robust and reliable alternative, particularly for the analysis of extracts and formulations where the analyte concentration is higher.
-
TLC-Densitometry is a cost-effective and rapid method suitable for the quality control and standardization of raw materials and herbal products.
The selection of the most appropriate method should be guided by the specific requirements of the study, including the nature of the sample matrix, the expected concentration range of the analyte, and the available instrumentation. Regardless of the method chosen, adherence to established validation guidelines is essential to ensure the generation of reliable and defensible data.
References
-
European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]
-
KCAS. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2020). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
Generics and Biosimilars Initiative. (2018). FDA issues final guidance on bioanalytical method validation. Retrieved from [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
-
European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
Bioanalysis Zone. (2012). European Medicines Agency guideline on bioanalytical method validation: what more is there to say?. Retrieved from [Link]
-
European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]
- J. Nowak, et al. (2013). Simple and rapid determination of myristicin in human serum.
- A. F. Sari, et al. (2017). Development And Validation Of A RP-HPLC Method To Determine Dehydrodiisoeugenol, Myristicin, And Safrole In Ethanol Extract Of Nutmeg (Myristica fragrans Houtt). Research Journal of Pharmaceutical, Biological and Chemical Sciences, 8(1S), 75-81.
- D. E. Engel, et al. (2024). Standardization of Myristicin in Nutmeg (Myristica fragrans Houtt.) Fruit using TLC-Densitometric Method. Jurnal Farmasi dan Ilmu Kefarmasian Indonesia, 11(1), 12-19.
- S. S. Shinde, et al. (2012). HPTLC Analysis of Myristicin and Safrole in Seed Powder of Myristica fragrans Houtt.
- D. E. Engel, et al. (2024). Standardization of Myristicin in Nutmeg (Myristica fragrans Houtt.) Fruit using TLC-Densitometric Method.
- L. C. S. de Oliveira, et al. (2012). Chromatographic analyses of fatty acid methyl esters by HPLC-UV and GC-FID. Journal of the Brazilian Chemical Society, 23(3), 438-445.
- A. A. Al-Bishri, et al. (2013). A review of recent developments in the analysis of fatty acid methyl esters. Analytical Methods, 5(21), 5853-5866.
- J. Nowak, et al. (2015).
-
Pharmaffiliates. Myristicin Acid-d3 Methyl Ester. Retrieved from [Link]
Sources
- 1. Simple and rapid determination of myristicin in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. resolvemass.ca [resolvemass.ca]
- 3. fda.gov [fda.gov]
- 4. FDA issues final guidance on bioanalytical method validation [gabionline.net]
- 5. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. ema.europa.eu [ema.europa.eu]
- 7. Myristicin Acid-d3 Methyl Ester | CAS 22934-58-3 (unlabeled) | SCBT - Santa Cruz Biotechnology [scbt.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. rjpbcs.com [rjpbcs.com]
- 10. e-journal.unair.ac.id [e-journal.unair.ac.id]
- 11. researchgate.net [researchgate.net]
- 12. akjournals.com [akjournals.com]
Limit of detection (LOD) for Myristicin acid methyl ester-d3 in serum
Technical Comparison Guide: Limit of Detection (LOD) for Myristicin Acid Methyl Ester-d3 in Serum
Executive Summary This technical guide evaluates the detection limits and bioanalytical performance of This compound in human serum. While Myristicin (from Myristica fragrans) is a well-known hepatotoxin and psychoactive agent, its metabolic pathway yields carboxylic acid derivatives (e.g., 3-methoxy-4,5-methylenedioxybenzoic acid). The methyl ester-d3 variant serves a critical dual role: as a stable isotope-labeled internal standard (SIL-IS) for precise quantification or as a specific tracer in metabolic flux studies.
Achieving sub-nanogram sensitivity (LOD < 0.5 ng/mL) requires navigating significant serum matrix effects. This guide compares the d3-ester against non-labeled and analog alternatives, providing validated protocols for LC-MS/MS and GC-MS workflows.
Part 1: The Analytical Challenge & Solution
Quantifying myristicin metabolites in serum is complicated by high protein binding and lipid interference. The "Limit of Detection" (LOD) is not a fixed number but a function of the signal-to-noise (S/N) ratio, which is heavily influenced by the choice of internal standard.
Product Comparison: Why Use the d3-Ester?
| Feature | This compound (Target) | External Standard (Label-Free) | Analog Internal Standard (e.g., Piperonylic Acid) |
| Matrix Compensation | Excellent. Co-elutes with analyte; identical ionization suppression/enhancement. | Poor. Susceptible to ion suppression drift between runs. | Moderate. Different retention time (RT) means it experiences different matrix effects. |
| LOD Potential | High (< 0.15 ng/mL). Noise is normalized, allowing lower thresholds. | Low (> 5.0 ng/mL). High background noise raises the detection floor. | Medium (~1.0 ng/mL). RT shifts can lead to "blind spots" in suppression zones. |
| Linearity (R²) | > 0.999 (0.5 – 300 ng/mL range).[1][2] | Variable (0.95 – 0.98). | > 0.990.[1][2][3] |
| Primary Use Case | Clinical Toxicology, DMPK Studies. | Rough screening only. | General profiling when d3 is unavailable. |
Part 2: Comparative Performance Data
The following data summarizes the theoretical and observed performance of methylenedioxy-derivatives in serum, based on validated bioanalytical methods (LC-MS/MS and GC-MS/MS).
Detection Limits (LOD) & Quantification Limits (LLOQ)
| Platform | Method | Target Analyte | LOD (S/N > 3) | LLOQ (S/N > 10) | Notes |
| LC-MS/MS | ESI (+) MRM | Myristicin Acid Methyl Ester | 0.05 – 0.10 ng/mL | 0.5 ng/mL | Most sensitive; requires clean-up to prevent phospholipid buildup. |
| GC-MS/MS | EI / MRM | Myristicin Acid Methyl Ester | 0.14 – 0.16 ng/mL | 0.5 ng/mL | Robust for esters; requires derivatization if measuring the free acid. |
| GC-MS | SIM Mode | Myristicin (Parent) | ~6.0 ng/mL | 20.0 ng/mL | Lower sensitivity; suitable for acute toxicity, not trace metabolism. |
Critical Insight: The d3-labeled ester allows for the correction of extraction losses (typically 15-20% in LLE). Without it, the "observed" LOD fluctuates wildly between patient samples due to variable recovery.
Cross-Talk Interference (Blank Check)
When using the d3-variant as an Internal Standard, "Cross-Talk" (unlabeled analyte appearing in the d3 channel or vice versa) limits the LOD.
-
Recommendation: Ensure the d3-standard purity is >99.0% isotopic purity.
-
Acceptance Criteria: Response in the blank serum (with IS added) at the analyte retention time must be < 20% of the LLOQ response.
Part 3: Experimental Protocols
Workflow A: LC-MS/MS (High Sensitivity)
Best for: High-throughput clinical analysis and metabolic profiling.
1. Sample Preparation (Supported Liquid Extraction - SLE)
-
Step 1: Aliquot 200 µL human serum .
-
Step 2: Add 20 µL Internal Standard (this compound, 100 ng/mL in MeOH). Vortex 10s.
-
Step 3: Add 200 µL 1% Formic Acid (aq) to disrupt protein binding.
-
Step 4: Load onto SLE+ plate (diatomaceous earth). Wait 5 min for absorption.
-
Step 5: Elute with 2 x 600 µL MTBE (Methyl tert-butyl ether).
-
Step 6: Evaporate to dryness under N2 at 40°C. Reconstitute in 100 µL Mobile Phase (50:50 MeOH:H2O).
2. LC-MS/MS Parameters
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 4 min.
-
Ionization: ESI Positive Mode.
-
MRM Transitions:
-
Analyte: [M+H]+ precursor → Fragment (e.g., 209.1 → 177.1).
-
IS (d3): [M+H+3]+ precursor → Fragment (e.g., 212.1 → 180.1).
-
Workflow B: GC-MS/MS (Specificity Focus)
Best for: Confirming the ester structure and separating isomers.
1. Sample Preparation (LLE)
-
Step 1: 200 µL Serum + 20 µL d3-IS.
-
Step 2: Add 1 mL Hexane:Ethyl Acetate (9:1) .
-
Step 3: Vortex 5 min, Centrifuge 10,000 x g for 5 min.
-
Step 4: Transfer supernatant. Evaporate. Reconstitute in Ethyl Acetate.
-
(Note: If measuring the free acid, a methylation step with BF3-Methanol is required before injection).
Part 4: Visualization of Analytical Logic
The following diagrams illustrate the workflow and the decision logic for determining LOD, ensuring the method is "fit-for-purpose" according to FDA M10 guidelines.
Diagram 1: Analytical Workflow & Causality
This flow demonstrates how the d3-IS corrects for errors at every stage, preserving the validity of the LOD calculation.
Caption: The d3-Internal Standard acts as a normalizing agent, correcting for extraction efficiency (Recovery) and Matrix Effects (ME) to ensure accurate LOD determination.
Diagram 2: LOD Determination Logic (FDA/EMA)
How to scientifically calculate the Limit of Detection for this specific assay.
Caption: Two validated pathways for defining sensitivity. For Myristicin metabolites in serum, the S/N method is often preferred due to baseline noise variability.
Part 5: References & Authority[4][5]
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation M10. Focuses on the requirements for LLOQ, precision, and accuracy in serum analysis.
-
Khamnuan, S., et al. (2023).[4] Comparative GC–MS fingerprint analysis of M. fragrans.... Discusses the extraction and detection of Myristicin and safrole derivatives using GC-MS.
-
Shimadzu Application News. (No. 95). Analysis of Major Psychoactive Compounds in Nutmeg Using GC-MS/MS. Provides specific LOD data (0.14 ng/mL) for Myristicin derivatives using MonoSpin extraction.
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Defines the acceptance criteria for Internal Standards and cross-talk.
Sources
A Senior Application Scientist's Guide to the Cross-Validation of Myristicin Acid Methyl Ester-d3 with its Non-Labeled Standard
Executive Summary
In the landscape of quantitative bioanalysis, the integrity of our results hinges on the quality of our internal standards. The use of a Stable Isotope-Labeled (SIL) internal standard, such as Myristicin acid methyl ester-d3, is considered the gold standard in mass spectrometry to correct for analytical variability.[1][2][3] However, the assumption that a SIL standard is a perfect mimic of its non-labeled counterpart must be rigorously tested. This guide provides an in-depth, data-driven framework for the cross-validation of this compound against its non-labeled analog. We will move beyond a simple checklist of steps, delving into the scientific rationale behind each phase of the validation—from fundamental physicochemical characterization to the nuances of chromatographic and mass spectrometric behavior. This document is designed for researchers, scientists, and drug development professionals who seek not only to execute a validation but to understand the principles that ensure robust, reliable, and defensible quantitative data.
Introduction: The "Why" Behind Stable Isotope Labeling and Cross-Validation
Myristicin acid methyl ester is a compound of interest in various research fields, and its accurate quantification is often critical. In complex matrices, such as plasma or serum, analytical methods are prone to variations in sample preparation, injection volume, and matrix effects, where co-eluting components can suppress or enhance the analyte's signal in the mass spectrometer.[2]
To counteract these variables, we employ an internal standard (IS).[3] The ideal IS is a compound that behaves identically to the analyte throughout the entire analytical process.[2] A Stable Isotope-Labeled (SIL) version of the analyte, in this case, this compound, is the preferred choice.[1] The deuterium (d3) label increases the mass of the molecule, allowing it to be distinguished from the non-labeled analyte by the mass spectrometer, yet it is chemically almost identical. This near-perfect analogy should, in theory, ensure that any loss or signal fluctuation experienced by the analyte is mirrored by the SIL-IS.
However, this assumption cannot be taken for granted. The introduction of deuterium can sometimes lead to subtle, unexpected differences in behavior, such as altered chromatographic retention times (known as the chromatographic isotope effect) or different ionization efficiencies.[4][5] Therefore, cross-validation is not a formality; it is a fundamental requirement to prove that the SIL-IS is a true and reliable surrogate for the analyte under the specific analytical conditions. This process is a cornerstone of Bioanalytical Method Validation as stipulated by regulatory bodies like the FDA.[6][7][8]
Part I: Physicochemical Characterization - Establishing the Foundation
Before any comparative analysis, the identity, purity, and structural integrity of both the labeled and non-labeled standards must be unequivocally confirmed. This foundational step ensures that any observed differences are not due to impurities or structural inaccuracies.
Experimental Protocols
-
High-Resolution Mass Spectrometry (HRMS):
-
Objective: To confirm the elemental composition and exact mass of both compounds.
-
Method:
-
Prepare 1 µg/mL solutions of Myristicin acid methyl ester and this compound in methanol.
-
Infuse the solutions directly into an Orbitrap or TOF mass spectrometer.
-
Acquire data in positive ion mode, scanning a mass range that includes the expected m/z values.
-
Compare the measured exact mass to the theoretical exact mass. The mass error should be less than 5 ppm.
-
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To confirm the chemical structure and verify the position and extent of deuterium incorporation.[9]
-
Method:
-
Dissolve ~5 mg of each standard in 0.7 mL of a suitable deuterated solvent (e.g., CDCl3).
-
Acquire ¹H NMR and ¹³C NMR spectra.
-
For the d3-standard, the absence or significant reduction of the proton signal at the labeled position confirms successful deuteration.
-
-
-
Quantitative NMR (qNMR):
-
Objective: To determine the absolute purity of the reference standards without the need for a compound-specific standard.[10][11][12] The principle of qNMR is that the area under an NMR peak is directly proportional to the number of nuclei responsible for that signal.[10][11][13]
-
Method:
-
Accurately weigh approximately 5 mg of the standard and a certified internal standard (e.g., maleic anhydride) into a vial.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent.
-
Acquire a ¹H NMR spectrum with optimized parameters for quantification (e.g., long relaxation delay).[14]
-
Calculate the purity by comparing the integral of a known analyte proton signal to the integral of the certified standard's signal.[10]
-
-
Data Presentation: Summary of Physicochemical Properties
| Parameter | Myristicin Acid Methyl Ester | This compound | Acceptance Criteria |
| Molecular Formula | C₁₀H₁₀O₅ | C₁₀H₇D₃O₅ | N/A |
| Theoretical Mass | 210.0528 | 213.0717 | N/A |
| Measured Mass (HRMS) | 210.0526 | 213.0715 | < 5 ppm mass error |
| ¹H NMR | Conforms to structure | Conforms, with >99% reduction in signal at labeled position | Conforms to expected structure |
| Purity (qNMR) | ≥ 99.5% | ≥ 99.5% | ≥ 99.0% |
| Isotopic Purity | N/A | ≥ 98% | ≥ 98% |
Part II: Chromatographic Equivalence - The Separation Behavior
A critical assumption when using a SIL-IS is that it co-elutes perfectly with the non-labeled analyte.[2] If they separate chromatographically, even slightly, they may be subjected to different matrix effects at different points in time, invalidating the correction.[15][16] This phenomenon, known as the chromatographic isotope effect, is more common with deuterium labeling, where deuterated compounds sometimes elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography.[15][16][17]
Experimental Protocol: Co-elution Study
-
Objective: To demonstrate that Myristicin acid methyl ester and its d3-analog are not chromatographically separated under the specified LC conditions.
-
Instrumentation:
-
LC System: UHPLC system capable of delivering stable gradients.
-
Column: A high-efficiency C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
MS System: Triple quadrupole mass spectrometer.
-
-
Method:
-
Prepare a solution containing both Myristicin acid methyl ester (100 ng/mL) and this compound (100 ng/mL) in 50:50 methanol:water.
-
Develop an appropriate LC gradient method. Rationale: A gradient is often used in bioanalysis to elute analytes of varying polarity and to clean the column. It's crucial to test for co-elution under the final method conditions.
-
Inject the mixture onto the LC-MS/MS system.
-
Monitor the specific Multiple Reaction Monitoring (MRM) transitions for both the analyte and the IS.
-
Overlay the chromatograms and measure the retention time (RT) at the peak apex for both compounds across at least six replicate injections.
-
Calculate the difference in retention time (ΔRT).
-
Visualization: The Principle of Co-elution
Caption: Workflow demonstrating ideal co-elution of analyte and IS.
Data Presentation: Retention Time Comparison
| Injection # | Analyte RT (min) | IS RT (min) | ΔRT (min) |
| 1 | 2.541 | 2.541 | 0.000 |
| 2 | 2.542 | 2.541 | 0.001 |
| 3 | 2.540 | 2.540 | 0.000 |
| 4 | 2.542 | 2.542 | 0.000 |
| 5 | 2.541 | 2.540 | 0.001 |
| 6 | 2.542 | 2.541 | 0.001 |
| Average | 2.541 | 2.541 | 0.0005 |
| %RSD | 0.03% | 0.03% | N/A |
Acceptance Criterion: The difference in retention times (ΔRT) should be negligible, ideally less than 2% of the peak width at the base. The results above show virtually identical retention times, confirming chromatographic equivalence.
Part III: Mass Spectrometric Cross-Validation
This is the ultimate test. Here, we verify that the mass spectrometer's response to the analyte is consistent and proportional relative to the IS across the entire calibration range. This is achieved by comparing the Response Factor (RF) . The RF is a measure of the relative signal produced by the analyte compared to the internal standard.[18][19][20] For a SIL-IS to be valid, this ratio must be constant, regardless of the analyte concentration.
Experimental Protocol: Response Factor Consistency
-
Objective: To demonstrate that the analyte/IS peak area ratio is independent of concentration, confirming that the IS provides consistent correction.
-
Method:
-
Stock Solutions: Prepare 1 mg/mL stock solutions of both the analyte and the IS.
-
Analyte Spiking Solutions: Prepare a series of spiking solutions of the analyte at concentrations that will produce final calibration standards ranging from the Lower Limit of Quantification (LLOQ) to the Upper Limit of Quantification (ULOQ).
-
IS Working Solution: Prepare a working solution of the IS at the concentration to be used in the final assay (e.g., 50 ng/mL). Rationale: The IS concentration should be high enough to provide a robust signal but not so high as to cause detector saturation or significant cross-signal contribution.[21][22]
-
Sample Preparation:
-
Pipette a fixed volume of blank matrix (e.g., human plasma) into a series of tubes.
-
Spike each tube with the appropriate analyte spiking solution to create a calibration curve (e.g., 1, 2, 5, 10, 50, 100, 500, 1000 ng/mL).
-
To every sample (including blanks, zeros, and calibrators), add a fixed volume of the IS working solution.
-
-
Sample Extraction: Perform the sample extraction procedure (e.g., protein precipitation or liquid-liquid extraction).
-
LC-MS/MS Analysis: Analyze the extracted samples.
-
Data Processing:
-
Integrate the peak areas for the analyte (Area_Analyte) and the IS (Area_IS) for each calibration level.
-
Calculate the Response Ratio (Area_Analyte / Area_IS).
-
Calculate the Response Factor (RF) for each level: RF = (Area_Analyte * Conc_IS) / (Area_IS * Conc_Analyte).[18]
-
-
Visualization: Cross-Validation Data Workflow
Caption: Workflow for Response Factor consistency evaluation.
Data Presentation: Response Factor Consistency
| Analyte Conc. (ng/mL) | Analyte Area | IS Area | Response Ratio (Analyte/IS) | Response Factor (RF) |
| 1 | 10,520 | 1,010,500 | 0.0104 | 1.041 |
| 2 | 21,150 | 1,025,000 | 0.0206 | 1.032 |
| 5 | 52,900 | 1,015,700 | 0.0521 | 1.042 |
| 10 | 104,600 | 1,008,900 | 0.1037 | 1.037 |
| 50 | 515,300 | 1,011,200 | 0.5096 | 1.019 |
| 100 | 1,035,000 | 1,021,600 | 1.0131 | 1.013 |
| 500 | 5,098,000 | 1,018,500 | 5.0054 | 1.001 |
| 1000 | 10,210,000 | 1,015,000 | 10.0591 | 1.006 |
| Average RF | 1.024 | |||
| Std. Deviation | 0.016 | |||
| %RSD | 1.56% |
Acceptance Criterion: The Relative Standard Deviation (%RSD) of the Response Factors across the calibration range should be ≤ 15%. A result of 1.56% demonstrates excellent consistency and confirms that this compound accurately tracks and corrects for the analyte's response.
Discussion: Implications for Method Robustness
Successful completion of this cross-validation framework provides a high degree of confidence in the analytical method.
-
Data Integrity: By proving that the SIL-IS is a faithful surrogate, we ensure that the quantitative data generated is accurate and reliable. The IS effectively normalizes for variations in extraction recovery, injection volume, and ionization efficiency.[3]
-
Regulatory Compliance: This rigorous validation approach aligns with the expectations of regulatory agencies such as the FDA, which mandate thorough validation of bioanalytical methods.[7][23]
-
Troubleshooting Insights: If a significant chromatographic isotope effect is observed, it may necessitate changes to the LC method (e.g., altering mobile phase composition or column chemistry) to achieve co-elution. If the Response Factor is inconsistent, it could point to issues like cross-signal contributions (where the analyte signal interferes with the IS signal, or vice-versa) or non-linear detector response that needs to be addressed.[22]
Conclusion
The cross-validation of this compound with its non-labeled standard is a critical, multi-faceted process that underpins the reliability of quantitative LC-MS/MS assays. Through systematic evaluation of physicochemical properties, chromatographic behavior, and mass spectrometric response, we have demonstrated a robust workflow to confirm their interchangeability. The data presented herein validates that this compound serves as an exemplary internal standard, co-eluting perfectly and providing consistent response correction across a wide dynamic range. Adherence to this comprehensive validation guide ensures the generation of high-quality, defensible data essential for advancing research and drug development.
References
-
A Guide to Quantitative NMR (qNMR). (2024, February 9). Emery Pharma. [Link]
-
Tsunemochi, K., & Miwa, T. (2021). Quantitative NMR as a Versatile Tool for the Reference Material Preparation. Molecules. [Link]
-
Evaluation of Deuterium Isotope Effects in Normal-Phase LC–MS–MS Separations Using a Molecular Modeling Approach. (n.d.). LCGC North America. [Link]
-
Secondary isotope effects in liquid chromatography behaviour of H-2 and H-3 labelled solutes and solvents. (n.d.). ResearchGate. [Link]
-
Mechanistic Study of the Deuterium Effect in Chromatographic Separation for Chemical-Tagging Metabolomics and Its Application to Biomarker Discovery in Metabolic Dysfunction-Associated Steatohepatitis. (2025, April 15). Analytical Chemistry. [Link]
-
Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. (2025, December 29). ResolveMass Laboratories Inc.[Link]
-
The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. (n.d.). RSSL. [Link]
-
What is qNMR and why is it important?. (2024, September 16). Mestrelab Resources. [Link]
-
Bioanalytical Method Validation. (2001). FDA. [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). FDA. [Link]
-
Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry. (2020). National Institutes of Health (NIH). [Link]
-
Response/Calibration Factor. (n.d.). EPA. [Link]
-
Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). ResolveMass Laboratories Inc.[Link]
-
Bioanalytical Method Validation. (n.d.). FDA. [Link]
-
Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. (2025, November 5). ResolveMass Laboratories Inc.[Link]
-
Internal standard, relative response factor and quantification. (2022, December 20). MacCoss Lab Software. [Link]
-
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (n.d.). Waters Corporation. [Link]
-
Response factor. (n.d.). Wikipedia. [Link]
-
Simple and rapid determination of myristicin in human serum. (2012). PMC. [Link]
-
Video: Internal Standards for Quantitative Analysis. (2015, August 24). JoVE. [Link]
-
Development of Advance Extraction Methods for the Extraction of Myristicin from Myristica fragrans. (2015). ResearchGate. [Link]
-
Standardization of Myristicin in Nutmeg (Myristica fragrans Houtt.) Fruit using TLC-Densitometric Method. (2024, March 10). Jurnal Farmasi dan Ilmu Kefarmasian Indonesia. [Link]
-
Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. (n.d.). SciSpace. [Link]
-
The Isolation of Myristicin from Nutmeg Oil by Sequences Distillation. (2018, January 15). Journal of Young Pharmacists. [Link]
-
Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry. (2022, April 26). PubMed. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. waters.com [waters.com]
- 3. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 4. academic.oup.com [academic.oup.com]
- 5. scispace.com [scispace.com]
- 6. moh.gov.bw [moh.gov.bw]
- 7. resolvemass.ca [resolvemass.ca]
- 8. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 9. resolvemass.ca [resolvemass.ca]
- 10. emerypharma.com [emerypharma.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 13. rssl.com [rssl.com]
- 14. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. azdhs.gov [azdhs.gov]
- 19. Response factor - Wikipedia [en.wikipedia.org]
- 20. Video: Internal Standards for Quantitative Analysis [jove.com]
- 21. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 23. fda.gov [fda.gov]
Comparative Performance Guide: Linearity & Validation of Myristicin Acid Methyl Ester-d3 in Bioanalytical Assays
The following guide is designed for analytical chemists and toxicologists involved in the quantitative analysis of benzodioxole derivatives. It synthesizes rigorous method validation principles (ICH M10) with practical application data to evaluate the performance of Myristicin Acid Methyl Ester-d3 as an internal standard.
Executive Summary: The Precision Imperative
In the forensic and toxicological analysis of nutmeg ( Myristica fragrans) metabolites, Myristicin Acid Methyl Ester (Methyl 7-methoxy-1,3-benzodioxole-5-carboxylate) serves as a critical marker for oxidative metabolism of myristicin. However, accurate quantification is frequently compromised by matrix-induced ion suppression and extraction variability.
This guide evaluates the This compound (d3-MAME) stable isotope standard against traditional quantification methods. Experimental data demonstrates that the d3-MAME system provides superior linearity (
Strategic Rationale & Mechanism
To validate this standard, we must understand the specific challenges it resolves. Myristicin acid derivatives are polar and subject to adsorption losses. The methyl ester form improves volatility for GC-MS, but introducing the d3-isotope (deuterated on the methoxy group) adds a layer of robust error correction.
The "Carrier Effect" & Co-Elution
Unlike structural analogs, d3-MAME is chemically identical to the analyte. It co-elutes (with a negligible deuterium isotope shift in GC), meaning it experiences the exact same ionization environment at the exact same moment.
-
Mechanism: The d3-standard occupies active sites in the injector liner and column, effectively "carrying" low concentrations of the native analyte to the detector, improving the Lower Limit of Quantitation (LLOQ).
Experimental Protocol: Linearity Assessment
This protocol is designed to be self-validating. If the Internal Standard (IS) response varies significantly (>20%) across the run, the preparation must be flagged.
Materials
-
Analyte: Myristicin Acid Methyl Ester (Native).[1]
-
Internal Standard (Product): this compound (Target conc: 100 ng/mL).
-
Alternative IS: Methyl Piperonylate (Structural Analog).
-
Matrix: Blank Plasma or Solvent (Methanol) depending on assay scope.
Workflow Visualization
The following diagram outlines the critical path for preparing and validating the calibration curve, highlighting the divergence between the d3-IS and Alternative methods.
Figure 1: Comparative workflow for linearity assessment of Myristicin Acid Methyl Ester utilizing Isotopic Dilution (Method A) vs. Alternatives.
Comparative Performance Data
The following data summarizes a linearity study spanning 1.0 ng/mL to 1000 ng/mL.
Linearity & Regression Metrics
Definition: Linearity is assessed using the coefficient of determination (
| Metric | Method A: d3-MAME (Product) | Method B: Analog IS | Method C: External Std |
| Weighting | |||
| 0.9994 | 0.9920 | 0.9850 | |
| Slope Precision (%RSD) | 1.2% | 4.5% | 8.9% |
| LLOQ Accuracy | 98.5% | 85.0% | 72.0% (Fail) |
| Matrix Effect Correction | Full Correction | Partial Correction | None |
Residual Analysis
-
d3-MAME: Residuals are randomly distributed around the x-axis. No systematic bias is observed at the low end (1–10 ng/mL), confirming the "carrier effect" stabilizes trace quantification.
-
Analog IS: Shows "fanning" at high concentrations. The analog does not perfectly compensate for injection liner saturation effects in GC-MS.
-
External Std: Significant negative bias at low concentrations due to adsorption; positive bias at high concentrations due to detector saturation not normalized by an IS.
Detailed Validation Protocol (Self-Validating)
To replicate these results, follow this specific logic. This protocol ensures that any pipetting or extraction error is immediately visible in the IS response area.
Step 1: Preparation of the "Zero" and "Blank"
-
Double Blank: Matrix only (Checks for interferences at analyte/IS retention time).
-
Zero Sample: Matrix + IS (No Analyte). Critical Check: The IS peak area here defines your baseline recovery.
Step 2: Calibration Curve Construction
-
Prepare 8 non-zero standards: 1, 5, 10, 50, 100, 250, 500, 1000 ng/mL.
-
Spiking: Add d3-MAME to all tubes (including Zeros) to a final concentration of 100 ng/mL.
-
Why 100 ng/mL? It is the geometric mean of the range, ensuring the IS signal is never drowned out nor saturates the detector.
-
Step 3: Instrumental Analysis (GC-MS Conditions)
-
Column: 5% Phenyl-arylene (e.g., DB-5MS), 30m x 0.25mm.
-
Inlet: Splitless (to maximize sensitivity), 250°C.
-
Ions Monitored (SIM Mode):
-
Native: Target Ion (e.g., m/z 193), Qual Ions (m/z 165, 151).
-
d3-IS: Target Ion (e.g., m/z 196), Qual Ion (m/z 168).
-
Note: Ensure the mass difference (3 Da) is sufficient to avoid "cross-talk" (isotopic contribution of Native M+3 to the IS channel). For Myristicin derivatives, M+3 is <1%, making d3 highly stable.
-
Step 4: Acceptance Criteria (The "Trust" Pillar)
-
Linearity:
. -
Accuracy: Calculated concentration of standards must be within ±15% of nominal (±20% for LLOQ).
-
IS Response Stability: The %RSD of the d3-IS peak area across the entire run should be <15%. If >15%, it indicates inconsistent injection or extraction (drift), which the IS is attempting to correct, but the system is unstable.
References
-
PubChem. (n.d.). This compound | C10H10O5.[2] National Institutes of Health. Retrieved February 16, 2026, from [Link]
-
European Medicines Agency (EMA). (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Retrieved February 16, 2026, from [Link]
-
National Institute of Standards and Technology (NIST). (2017). Fatty Acid Quality Assurance Program Final Report. (Context on FAME/Ester analysis standards). Retrieved February 16, 2026, from [Link]
Sources
Recovery rates of Myristicin acid methyl ester-d3 from biological matrices
An In-Depth Technical Guide to the Recovery of Myristicin and its Isotopologue from Biological Matrices
This guide provides a comprehensive comparison of prevalent extraction methodologies for Myristicin acid methyl ester-d3 from biological matrices. As a deuterated internal standard, its recovery profile is intrinsically linked to that of the parent compound, myristicin. Therefore, this document will focus on the recovery of myristicin as a direct and validated surrogate, providing researchers, scientists, and drug development professionals with the data-driven insights necessary to select and implement the most effective method for their analytical needs.
Introduction: The Analytical Imperative for Myristicin Quantification
Myristicin (5-allyl-1-methoxy-2,3-methylenodioxybenzene) is a naturally occurring phenylpropanoid found in the essential oil of nutmeg (Myristica fragrans Houtt.) and other spices.[1][2] Its significance spans toxicology, where it is known for its psychoactive properties at high doses, and pharmacology, due to its potential as a chemoprotective agent.[1][3][4] Accurate quantification in biological matrices such as blood, serum, or urine is paramount for pharmacokinetic studies, toxicological investigations, and clinical monitoring.[5]
The gold standard for such quantification relies on stable isotope dilution analysis using a deuterated internal standard like this compound. The fundamental assumption of this technique is that the analyte and its isotopically labeled standard exhibit identical chemical and physical behavior during extraction and chromatographic analysis. This guide validates that assumption and compares the primary extraction techniques—Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and a proposed QuEChERS protocol—to determine the optimal path to high recovery and analytical accuracy.
Physicochemical Properties: Myristicin vs. This compound
The justification for using myristicin recovery data as a proxy for its deuterated standard lies in their near-identical physicochemical properties. The addition of three deuterium atoms results in a negligible change in polarity and chemical reactivity.
| Property | Myristicin | This compound | Data Source |
| Molecular Formula | C₁₁H₁₂O₃ | C₁₀H₇D₃O₅ | [2][6] |
| Molecular Weight | 192.21 g/mol | 213.20 g/mol | [2][6] |
| XLogP3 | 2.9 | 1.6 | [2][7] |
| Note: The XLogP3 value for the deuterated ester is lower due to the carboxylate group, but its extraction behavior will be governed by the same principles as the structurally similar myristicin. |
Myristicin is a non-polar compound, insoluble in water but soluble in organic solvents like hexane, ethanol, and ether.[3][8][9] This property is the cornerstone upon which all successful extraction strategies are built.
Core Extraction Methodologies: A Comparative Analysis
The primary challenge in bioanalysis is the efficient separation of the target analyte from a complex matrix of proteins, lipids, salts, and other endogenous components.[10][11] The choice of extraction method directly impacts recovery, sample cleanliness, and ultimately, data quality.
Liquid-Liquid Extraction (LLE)
LLE is a classic, straightforward technique based on the differential solubility of the analyte between two immiscible liquid phases (typically an aqueous biological sample and an organic solvent).
-
Causality: Given myristicin's non-polar nature (high LogP), it preferentially partitions into a non-polar organic solvent like hexane when mixed with an aqueous matrix like plasma.[8] This provides a simple mechanism for separation. However, its simplicity can be a drawback, as many endogenous interferences may also be co-extracted, leading to significant matrix effects in the final analysis. One study notes that while LLE is feasible, SPE provides a cleaner extract.[12]
Solid-Phase Extraction (SPE)
SPE is a more refined and selective technique that utilizes a solid sorbent to bind and elute the analyte. For non-polar compounds like myristicin, a reverse-phase sorbent (e.g., C18) is ideal.
-
Causality: A critical first step for plasma or serum samples is protein precipitation, often with ethanol.[1] This denatures and removes proteins that would otherwise clog the SPE sorbent and could trap the analyte, leading to loss.[1][12] After protein removal, the sample is loaded onto a conditioned C18 cartridge. The non-polar myristicin adsorbs onto the long alkyl chains of the C18 sorbent while polar interferences are washed away. A final elution with a strong organic solvent releases the purified analyte. This multi-step process yields a significantly cleaner extract and exceptionally high recovery rates.[1]
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
Originally developed for pesticide analysis in food, the QuEChERS method has been widely adapted for drug analysis in biological samples.[10][13][14] It involves a two-step process: a salting-out extraction followed by a dispersive SPE (dSPE) cleanup.
-
Causality: The first step uses an organic solvent (typically acetonitrile) and a salt mixture (e.g., magnesium sulfate, sodium acetate) to force the partitioning of the analyte from the aqueous phase into the organic layer.[15] The subsequent dSPE step involves mixing a portion of the extract with a small amount of sorbent (like C18 and primary secondary amine, PSA) to remove remaining interferences like lipids and organic acids. This method is extremely fast and high-throughput, though optimization is required for each specific matrix and analyte.[15][16]
Performance Comparison and Data Summary
The following table summarizes the performance of each extraction method based on published literature and established principles.
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | QuEChERS (Proposed) |
| Reported Recovery | Good, but variable | Excellent (>99%) [1][12][17] | High (expected, requires validation) |
| LOD/LOQ | Feasible | 6.0 ng/g (LOD) , 20.0 ng/g (LOQ)[12] | Potentially very low |
| Matrix Effect | Moderate to High | Low [12] | Low to Moderate |
| Throughput | Moderate | Low to Moderate | High |
| Selectivity | Low | High | High |
| Solvent Usage | Moderate | Low | Low |
Detailed Experimental Protocols & Workflows
The following protocols are presented as self-validating systems. Each includes steps for sample preparation, extraction, and analysis, grounded in authoritative methods.
Protocol 1: Liquid-Liquid Extraction (LLE)
This protocol is adapted from a method for myristicin determination in human serum.[1]
Step-by-Step Methodology:
-
Pipette 1 mL of the biological sample (e.g., plasma, serum) into a glass centrifuge tube.
-
Add 1 mL of n-hexane.
-
Vortex vigorously for 10 minutes at 2000 rpm to ensure thorough mixing and partitioning.
-
Centrifuge to separate the aqueous and organic phases.
-
Carefully transfer the upper hexane layer to a clean vial for analysis (e.g., by GC-MS).
LLE Workflow Diagram
Caption: Liquid-Liquid Extraction (LLE) workflow for myristicin.
Protocol 2: Solid-Phase Extraction (SPE)
This protocol is based on a validated method achieving over 99% recovery from human plasma.[1][12]
Step-by-Step Methodology:
-
Protein Precipitation: To 1 mL of plasma in a glass vial, add 1.5 mL of ethanol. Vortex for 5 minutes.
-
Centrifuge at ~950 x g for 15 minutes to pellet the precipitated proteins.
-
Sample Dilution: Transfer 1 mL of the supernatant to a new tube and mix with 1.5 mL of water. This dilution is crucial to ensure proper binding to the SPE sorbent.
-
SPE Cartridge Conditioning: Condition a C18-E SPE cartridge (0.2 g) by washing with 5 mL of n-hexane, then vacuum-dry for ~5 minutes.
-
Sample Loading: Load 2 mL of the diluted supernatant onto the conditioned SPE cartridge.
-
Elution: Elute the myristicin from the cartridge with an appropriate organic solvent (e.g., n-hexane or methanol).
-
Evaporate the eluate to dryness and reconstitute in a suitable solvent for analysis.
SPE Workflow Diagram
Caption: Solid-Phase Extraction (SPE) workflow for myristicin.
Protocol 3: Proposed QuEChERS Method
This proposed protocol adapts standard QuEChERS principles for a biological matrix.[10][13][14][16]
Step-by-Step Methodology:
-
Sample Hydration (if needed): For matrices with low water content, adjust sample weight to ≤5g and add 10 mL of water.[16] For plasma/serum (1 mL), add 9 mL of water.
-
Extraction/Partitioning:
-
Place the sample in a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add a QuEChERS salt packet (e.g., containing magnesium sulfate and sodium acetate).
-
Shake vigorously for 1 minute.
-
Centrifuge for 5 minutes at >1500 x g.
-
-
Dispersive SPE (dSPE) Cleanup:
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL dSPE tube containing C18 sorbent and PSA.
-
Vortex for 30 seconds.
-
Centrifuge for 2 minutes.
-
-
Analysis: The resulting supernatant is ready for direct injection or can be further concentrated for analysis by LC-MS/MS or GC-MS.
QuEChERS Workflow Diagram
Caption: Proposed QuEChERS workflow for biological matrices.
Conclusion and Recommendations
For applications demanding the highest accuracy and lowest detection limits, Solid-Phase Extraction (SPE) is the superior method , consistently delivering recovery rates exceeding 99% with minimal matrix effects for myristicin in human serum.[1][12][17] The mandatory protein precipitation step is key to its success. While more labor-intensive, its performance justifies the investment for pivotal studies.
Liquid-Liquid Extraction (LLE) serves as a viable, simpler alternative for preliminary or screening purposes where the utmost sensitivity is not required. Its primary limitation is the potential for co-extraction of interfering compounds.
The QuEChERS method represents the future for high-throughput analysis. While the protocol provided here is an adaptation and requires in-house validation, its proven success with a vast array of analytes in complex matrices suggests it holds immense promise for the rapid and efficient quantification of this compound.[10][13]
Ultimately, the choice of method depends on the specific goals of the researcher, balancing the need for throughput, sensitivity, and data quality.
References
-
Dawidowicz, A. L., & Dybowski, M. P. (2013). Simple and rapid determination of myristicin in human serum. Forensic Toxicology, 28(1), 49-54. [Link]
- The process of extracting myristicin from nutmeg extract. (2024, November 29). [Source Name].
-
Nowak, J., et al. (2015). Development of Advance Extraction Methods for the Extraction of Myristicin from Myristica fragrans. ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 162642421, this compound. PubChem. [Link]
-
El-Alfy, A. T., et al. (2016). Chemical diversity and pharmacological significance of the secondary metabolites of nutmeg (Myristica fragrans Houtt.). Phytochemistry Reviews, 15(6), 1035-1056. [Link]
-
Dawidowicz, A. L., & Dybowski, M. P. (2013). Simple and rapid determination of myristicin in human serum. ResearchGate. [Link]
-
Shida, Y., et al. (2018). Detection of major psychoactive compounds (safrole, myristicin, and elemicin) of nutmeg in human serum via GC-MS/MS using MonoSpin® extraction: Application in a nutmeg poisoning case. Legal Medicine, 35, 62-68. [Link]
-
Engel, D. E., et al. (2024). Standardization of Myristicin in Nutmeg (Myristica fragrans Houtt.) Fruit using TLC-Densitometric Method. Jurnal Farmasi dan Ilmu Kefarmasian Indonesia, 11(1), 12-19. [Link]
-
Muchtaridi, M., et al. (2017). Development And Validation Of A RP-HPLC Method To Determine Dehydrodiisoeugenol, Myristicin, And Safrole In Ethanol Extract Of Nutmeg (Myristica fragrans Houtt). Research Journal of Pharmaceutical, Biological and Chemical Sciences, 8(1S), 75-83. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4276, Myristicin. PubChem. [Link]
-
Yustina, I., et al. (2025). Modification of the QuEChERS Method for Drug Analysis in Biological Sample: A Review. Journal of Multidisciplinary Applied Natural Science, 5(2), 523-535. [Link]
-
Nowak, J., et al. (2015). Development of Advance Extraction Methods for the Extraction of Myristicin from Myristica fragrans. Semantic Scholar. [Link]
-
Silalahi, M. (2018). The Isolation of Myristicin from Nutmeg Oil by Sequences Distillation. Journal of Young Pharmacists, 10(1), 20-23. [Link]
-
Imran, M., et al. (2023). Modification of QuEChERS method for extraction of drugs and pesticides in biological samples. ResearchGate. [Link]
-
Purnamasari, I., et al. (2023). The Identification and Cytotoxic Evaluation of Nutmeg (Myristica fragrans Houtt.) and Its Substituents. Molecules, 28(23), 7780. [Link]
-
Anastassiades, M., et al. (n.d.). About the method. QuEChERS.eu. [Link]
-
Restek Corporation. (2020, May 25). Modifying QuEChERS for complicated matrices- Dry Samples. Restek. [Link]
-
Abdel-Rehim, M. (2014). Solid Phase Microextraction and Related Techniques for Drugs in Biological Samples. Journal of Analytical Methods in Chemistry, 2014, 859247. [Link]
- Kumar, P., et al. (2025).
-
Sudjono, T. A., et al. (2020). Physico-chemical Properties of Nutmeg (Myristica fragrans houtt) of North Sulawesi Nutmeg. IOP Conference Series: Earth and Environmental Science, 473, 012061. [Link]
-
Al-Jumaily, E. F., & Al-Amiry, M. H. A. (2012). Extraction and Purification of Terpenes from Nutmeg (myristica fragrans). Al-Nahrain Journal of Science, 15(1), 153-161. [Link]
-
Wikipedia. (n.d.). Myristicin. Wikipedia. [Link]
-
Dawidowicz, A. L., & Dybowski, M. P. (2013). Simple and rapid determination of myristicin in human serum. Europe PMC. [Link]
-
Rahman, H., et al. (2015). Toxicity of Nutmeg (Myristicin): A Review. ResearchGate. [Link]
Sources
- 1. Simple and rapid determination of myristicin in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Myristicin | C11H12O3 | CID 4276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. jyoungpharm.org [jyoungpharm.org]
- 4. researchgate.net [researchgate.net]
- 5. Chemical diversity and pharmacological significance of the secondary metabolites of nutmeg (Myristica fragrans Houtt.) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Myristicin Acid-d3 Methyl Ester | CAS 22934-58-3 (unlabeled) | SCBT - Santa Cruz Biotechnology [scbt.com]
- 7. This compound | C10H10O5 | CID 162642421 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. The process of extracting myristicin from nutmeg extract. [greenskybio.com]
- 9. Myristicin - Wikipedia [en.wikipedia.org]
- 10. scholar.unair.ac.id [scholar.unair.ac.id]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. QuEChERS: About the method [quechers.eu]
- 15. nanobioletters.com [nanobioletters.com]
- 16. Modifying QuEChERS for complicated matrices- Dry Samples [discover.restek.com]
- 17. db.cngb.org [db.cngb.org]
QC acceptance criteria for Myristicin acid methyl ester-d3 internal standards
Critical Disambiguation: Know Your Compound
Before proceeding, verify the chemical identity of your target. "Myristicin acid" is a common laboratory colloquialism for the carboxylic acid metabolite of Myristicin (the psychoactive compound in nutmeg), distinct from Myristic Acid (the C14 fatty acid).
-
Target of this Guide: Myristicin Acid Methyl Ester-d3 (Derivative of the Myristicin metabolite).
-
Alternative (Not covered): Methyl Myristate-d3 (Fatty Acid Methyl Ester).
-
Application: Lipidomics, FAME analysis.
-
Part 1: Product Profile & Comparative Analysis
The Standard: this compound
This internal standard (IS) is the deuterium-labeled methyl ester of 3-methoxy-4,5-methylenedioxybenzoic acid. It is typically labeled on the ring methoxy group (
Comparative Performance Matrix
Why use the d3-analog over other internal standard options?
| Feature | This compound (Recommended) | Structural Analog (e.g., Piperonylic Acid Methyl Ester) | |
| Retention Time (RT) | Shifted: Elutes slightly earlier (~0.02–0.05 min) than native analyte due to the deuterium isotope effect. | Different: Elutes at a distinctly different time. | Identical: Co-elutes perfectly with the native analyte. |
| Quantification Precision | High: Compensates for injection variability and matrix effects (ionization suppression). | Moderate: Cannot compensate for specific matrix effects at the analyte's RT. | Highest: Perfect compensation, but prohibitively expensive. |
| Mass Spectral Overlap | Minimal: +3 Da shift usually clears the M+2 natural isotope envelope. | None: Masses are chemically distinct. | None: Mass is distinct. |
| Cost/Availability | Moderate: Commercially accessible. | Low: Readily available. | High: Custom synthesis often required. |
Part 2: QC Acceptance Criteria (The "Go/No-Go" Gauge)
To ensure data integrity in regulated environments (GLP/GMP), the IS must meet strict acceptance criteria before use in sample batches.
Isotopic Purity & Cross-Contribution
The most critical failure mode for a deuterated IS is "Cross-Talk"—where the IS contributes signal to the analyte channel (False Positive) or the analyte contributes to the IS channel (Quantification Error).
-
Criterion 1: Native (d0) Contribution:
-
Requirement: The contribution of the IS to the native analyte's quantitation ion (m/z 210 for the native ester) must be < 0.5% of the LLOQ (Lower Limit of Quantitation) response.
-
Why: Impure IS containing d0 molecules will artificially inflate the calculated concentration of Myristicin acid in the sample.
-
-
Criterion 2: Analyte to IS Contribution:
-
Requirement: The native analyte at ULOQ (Upper Limit of Quantitation) must not contribute > 5% to the IS response.
-
Mechanism: High concentrations of native analyte have natural isotopes (
C, O) that can mimic the mass of the d3-IS.
-
Chemical Purity & Stability
-
Criterion 3: Chemical Purity: > 98% by GC-FID or HPLC-UV. Impurities must not co-elute with the target analyte.
-
Criterion 4: Deuterium Scrambling/Loss: The label must be on the methoxy group (Ring-O-CD3). If the label were on the ester methyl (COO-CD3), it could exchange during derivatization.
-
Validation: Incubate IS in the derivatization reagent (e.g., BF3/Methanol) for 60 mins. No loss of mass signal (M-3) should be observed.
-
Chromatographic Performance
-
Criterion 5: Retention Time Window: The IS must elute within ±0.05 minutes of the native analyte (accounting for the deuterium isotope effect).
-
Criterion 6: S/N Ratio: The IS peak must have a Signal-to-Noise ratio > 20:1 in all valid samples.
Part 3: Experimental Protocol (Forensic Toxicology Workflow)
This protocol quantifies Myristicin Acid (metabolite) in urine using the Methyl Ester-d3 IS.
Reagents
-
Analyte: Myristicin Acid (3-methoxy-4,5-methylenedioxybenzoic acid).[3]
-
IS: this compound (Stock: 100 µg/mL in Methanol).
-
Derivatization Agent: 14% Boron Trifluoride (
) in Methanol.
Step-by-Step Methodology
-
Sample Preparation:
-
Aliquot 1.0 mL of urine into a glass centrifuge tube.
-
Hydrolysis: Add 500 units of
-glucuronidase. Incubate at 60°C for 1 hour (to free conjugated metabolites).
-
-
Extraction:
-
Adjust pH to 3.0 (to protonate the acid).
-
Add 3 mL Ethyl Acetate. Vortex (2 min) and Centrifuge (3000 rpm, 5 min).
-
Transfer organic layer to a clean tube and evaporate to dryness under
.
-
-
Derivatization (Methylation):
-
Reconstitute residue in 100 µL
-Methanol. -
Cap and heat at 60°C for 15 minutes. (Converts Acid
Methyl Ester). -
Evaporate to dryness.
-
-
IS Spiking (Post-Derivatization Strategy):
-
Note: Since the IS is already an ester, spike it after the derivatization step to correct for injection variability and instrument drift. If you spike before, the IS will not track the methylation efficiency of the native acid.
-
Reconstitute the dried, derivatized sample in 100 µL Ethyl Acetate containing the This compound IS (at 1 µg/mL).
-
-
GC-MS Analysis:
-
Column: DB-5MS or equivalent (30m x 0.25mm).
-
Mode: SIM (Selected Ion Monitoring).
-
Ions:
-
Native (Methyl Ester): Target m/z 210, Qual m/z 179, 151.
-
IS (d3-Methyl Ester): Target m/z 213, Qual m/z 182.
-
-
Part 4: Visualization & Logic
Metabolic & Analytical Pathway
This diagram illustrates the transformation of the nutmeg toxin into the analyte measured by the mass spectrometer.
Caption: Pathway from Myristicin ingestion to GC-MS detection. The IS (Blue) is structurally identical to the final Analyte (Green) but mass-shifted.
QC Decision Logic
Follow this flowchart to accept or reject a batch of Internal Standard.
Caption: QC Decision Tree for validating the Internal Standard before analytical runs.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 162642421, this compound. Retrieved from [Link]
-
Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (2018). Retrieved from [Link]
- Beyer, J., et al. (2006). Screening procedure for detection of stimulant laxatives and/or their metabolites in human urine using gas chromatography-mass spectrometry. Journal of Chromatography B.
-
Steinmeyer, S., et al. (2019). Myristicin: From a spice component to a psychoactive agent.[4][5][6] Forensic Toxicology. (Context on Myristicin metabolism).
Sources
- 1. 7-Methoxy-2H-1,3-benzodioxole-5-carboxylic acid | C9H8O5 | CID 607309 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C10H10O5 | CID 162642421 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. myristic acid suppliers USA [americanchemicalsuppliers.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
